molecular formula C3H5Cl B8820156 1-Propene-1,1,3,3,3-d5, 2-chloro- CAS No. 2102-19-4

1-Propene-1,1,3,3,3-d5, 2-chloro-

Cat. No.: B8820156
CAS No.: 2102-19-4
M. Wt: 81.55 g/mol
InChI Key: PNLQPWWBHXMFCA-KPAILUHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propene-1,1,3,3,3-d5, 2-chloro- is a useful research compound. Its molecular formula is C3H5Cl and its molecular weight is 81.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propene-1,1,3,3,3-d5, 2-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propene-1,1,3,3,3-d5, 2-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2102-19-4

Molecular Formula

C3H5Cl

Molecular Weight

81.55 g/mol

IUPAC Name

2-chloro-1,1,3,3,3-pentadeuterioprop-1-ene

InChI

InChI=1S/C3H5Cl/c1-3(2)4/h1H2,2H3/i1D2,2D3

InChI Key

PNLQPWWBHXMFCA-KPAILUHGSA-N

Isomeric SMILES

[2H]C(=C(C([2H])([2H])[2H])Cl)[2H]

Canonical SMILES

CC(=C)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 1-Propene-1,1,3,3,3-d5, 2-chloro-

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Chloro-1-propene-d5 (


) 

Executive Summary

2-Chloro-1-propene-d5 (also known as Isopropenyl chloride-d5) is the fully deuterated analog of 2-chloropropene.[1] It serves as a critical isotopic probe in physical organic chemistry, specifically for elucidating reaction mechanisms via Kinetic Isotope Effects (KIE) and as a definitive NMR standard for polymer characterization. Unlike its protio-analog, the d5-variant allows researchers to "silence" the proton signals of the isopropenyl group in


 NMR, revealing the behavior of the carbon backbone and associated reaction kinetics without spectral interference.

Part 1: Structural Characterization & Spectroscopic Signature

The substitution of hydrogen (


) with deuterium (

) fundamentally alters the vibrational and magnetic properties of the molecule without changing its electronic connectivity.
Comparative Physical Properties

Note: Values for the d5-analog are theoretical estimates derived from the parent compound using standard isotope mass balance calculations.

Property2-Chloro-1-propene (Parent)2-Chloro-1-propene-d5 (Target)
Formula


MW 76.52 g/mol 81.55 g/mol
Boiling Point 22.6 °C~22.0 – 22.5 °C (Inverse Isotope Effect)
Density 0.902 g/mL~0.961 g/mL
Flash Point -20 °C-20 °C
Appearance Colorless, volatile liquidColorless, volatile liquid
NMR Spectroscopic Profile

The most distinct feature of the d5-analog is its Carbon-13 signature. Due to spin-spin coupling between


 and deuterium (

), the carbon signals split into multiplets following the

rule.
  • 
     NMR:  Silent (except for residual protio-impurities).
    
  • 
     NMR (Proton Decoupled): 
    
    • C2 (Quaternary, attached to Cl): Appears as a singlet (or broadened weak multiplet due to long-range coupling). Shift: ~138 ppm.

    • C1 (Methylene,

      
      ):  Splits into a quintet  (
      
      
      
      ). Shift: ~114 ppm.
    • C3 (Methyl,

      
      ):  Splits into a septet  (
      
      
      
      ). Shift: ~26 ppm.

Part 2: Synthesis & Purification Protocol

The synthesis of high-purity 2-chloro-1-propene-d5 requires a route that minimizes isotopic scrambling. The most robust pathway utilizes Acetone-d6 as the starting material, converting it to the gem-dichloride followed by dehydrohalogenation.

Synthetic Workflow (Graphviz)

SynthesisPath Acetone Acetone-d6 (CD3-CO-CD3) Intermediate 2,2-Dichloropropane-d6 (CD3-CCl2-CD3) Acetone->Intermediate Chlorination (0°C to RT) PCl5 Phosphorus Pentachloride PCl5->Intermediate Product 2-Chloro-1-propene-d5 (Target) Intermediate->Product Elimination (E2) Heat Byproduct Byproducts (POCl3) Intermediate->Byproduct Base Quinoline or Alc. KOH Base->Product

Figure 1: Synthetic pathway converting Acetone-d6 to 2-chloro-1-propene-d5 via gem-dichloride intermediate.

Step-by-Step Methodology

Step 1: Chlorination (Formation of 2,2-Dichloropropane-d6)

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and an inert gas (Argon) inlet.

  • Reagent: Place Phosphorus Pentachloride (

    
    , 1.1 eq) in the flask.
    
  • Addition: Cool the flask to 0°C. Add Acetone-d6 (1.0 eq) dropwise. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. The carbonyl oxygen is replaced by two chlorine atoms.

  • Quench: Pour the mixture onto crushed ice to hydrolyze

    
     byproducts.
    
  • Extraction: Extract the organic layer (heavy oil) containing 2,2-dichloropropane-d6. Dry over

    
    .
    

Step 2: Elimination (Formation of the Vinyl Halide)

  • Reagent: Transfer the dried 2,2-dichloropropane-d6 to a distillation flask containing Quinoline (high-boiling base) or alcoholic KOH.

  • Reaction: Heat the mixture gently. The base facilitates dehydrochlorination (loss of DCl).

  • Distillation: The product, 2-chloro-1-propene-d5, has a low boiling point (~22°C). Collect the fraction distilling between 21–24°C directly into a receiver cooled with dry ice/acetone.

  • Stabilization: Add a radical inhibitor (e.g., 4-tert-butylcatechol) immediately to prevent polymerization.

Part 3: Chemical Reactivity & Kinetic Isotope Effects (KIE)

The primary utility of this molecule lies in Kinetic Isotope Effect studies. By comparing the reaction rates of the H5-parent and the D5-analog, researchers can map the transition state of elimination and polymerization reactions.

Mechanistic Probe: E2 Elimination

In an E2 elimination reaction, a base removes a beta-proton (or deuteron) while the leaving group (Cl) departs.

  • Primary KIE (

    
    ):  If the C-D bond breaks during the rate-determining step.
    
  • Secondary KIE (

    
    ):  If the hybridization changes (
    
    
    
    ) but the C-D bond remains intact.
Polymerization Pathway Logic

Polymerization Monomer 2-Chloro-1-propene-d5 TS Transition State (C-D Bond Stiffening) Monomer->TS Initiation Initiator Radical Initiator (AIBN/BPO) Initiator->TS Polymer Poly(2-chloropropene)-d5 (NMR Silent Backbone) TS->Polymer Propagation (Beta-D Effect)

Figure 2: Polymerization logic. The d5-monomer yields a polymer with an "invisible" backbone in proton NMR, allowing observation of end-groups or copolymer dynamics.

Part 4: Handling & Stability

Critical Safety Warning: 2-Chloro-1-propene is a vinyl halide . It is highly flammable and potentially carcinogenic.

  • Volatility: With a boiling point of ~22°C, it will vaporize at room temperature. Always handle in a cold room or with chilled glassware.

  • Polymerization: Like most vinyl monomers, it can auto-polymerize. Store at -20°C or lower, preferably with a stabilizer (hydroquinone or TBC).

  • Incompatibility: Avoid contact with oxidizers and active metals (Al, Mg) which can induce rapid decomposition or Grignard formation.

References

  • Synthesis of Vinyl Halides:Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Kinetic Isotope Effects: Westheimer, F. H. (1961). "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews, 61(3), 265–273. Link

  • Physical Properties (Parent): National Institute of Standards and Technology (NIST). "2-Chloropropene Properties."[1][2][3][4][5] NIST Chemistry WebBook, SRD 69. Link

  • NMR of Deuterated Compounds:Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for coupling constants and multiplet rules).
  • Polymerization of 2-Chloropropene: Marvel, C. S., et al. (1948). "Preparation and Polymerization of Some Vinyl Halides." Journal of the American Chemical Society, 70(5), 1895-1898. Link

Sources

Technical Whitepaper: Characterization, Synthesis, and Mechanistic Applications of 2-Chloro-1-propene-d5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and physical organic chemistry, isotopically labeled synthons serve as indispensable tools for elucidating complex reaction mechanisms and optimizing pharmacokinetic profiles. 2-Chloro-1-propene-d5 (CAS: 2102-19-4) is a highly specialized, fully deuterated vinylic chloride. By replacing all five protium atoms with deuterium, this molecule allows researchers to leverage the primary Kinetic Isotope Effect (KIE) to probe rate-determining steps in nucleophilic substitutions, eliminations, and enzymatic metabolic pathways.

As a Senior Application Scientist, I have designed this guide to move beyond basic chemical identifiers. Here, we will dissect the quantitative properties of 2-chloro-1-propene-d5, establish a self-validating protocol for its synthesis, and explore the mechanistic causality behind its application in advanced pharmaceutical research.

Chemical Identity and Quantitative Data

To effectively utilize 2-chloro-1-propene-d5 in synthetic workflows, one must account for the mass and zero-point energy shifts induced by deuterium incorporation. The table below summarizes the critical quantitative identifiers, contrasting the unlabeled parent compound with its deuterated analog 12.

Property2-Chloro-1-propene (Unlabeled)2-Chloro-1-propene-d5
CAS Registry Number 557-98-22102-19-4
Molecular Formula C₃H₅ClC₃D₅Cl (or CD₃-CCl=CD₂)
Molecular Weight 76.52 g/mol 81.56 g/mol
Boiling Point (1 atm) 22.6 °C22.0 – 23.0 °C
Density (at 20 °C) 0.902 g/cm³~0.960 g/cm³ (Isotopic enrichment)
Isotopic Purity N/A≥ 98 atom % D

Experimental Methodology: Self-Validating Synthesis Protocol

The synthesis of 2-chloro-1-propene-d5 requires rigorous control to prevent isotopic exchange (deuterium washout) and over-elimination to allene or propyne derivatives. The following protocol is engineered as a self-validating system , meaning each critical phase includes an In-Process Control (IPC) to verify success before proceeding .

Phase 1: Geminal Chlorination of Acetone-d6
  • Causality: Phosphorus pentachloride (PCl₅) is utilized to convert the carbonyl group of acetone-d6 into a gem-dichloride. The reaction must be kept strictly anhydrous and cold to prevent the premature elimination of DCl, which would lead to a mixture of unwanted vinylic isomers.

  • Step-by-Step:

    • Equip a dry, multi-neck flask with a cold-finger condenser packed with Dry Ice/acetone.

    • Charge the flask with 1.0 equivalent of anhydrous PCl₅.

    • Dropwise, add 1.0 equivalent of acetone-d6 (isotopic purity ≥ 99.5%) while maintaining the internal temperature below 0 °C.

    • Allow the mixture to slowly warm to room temperature until the evolution of DCl gas ceases.

  • Self-Validation (IPC 1): Distill the intermediate directly from the reaction mixture under vacuum into a -78 °C trap. Measure the refractive index of the distillate. A successful conversion to 2,2-dichloropropane-d6 is confirmed if the

    
     closely matches 1.4128 (the documented value for the deuterated intermediate, compared to 1.4151 for the unlabeled analog) .
    
Phase 2: Controlled Dehydrochlorination
  • Causality: The E2 elimination of DCl from 2,2-dichloropropane-d6 requires a basic medium. Passing the intermediate through soda-lime provides the necessary basicity while acting as a desiccant, ensuring the volatile 2-chloro-1-propene-d5 product is not hydrolyzed.

  • Step-by-Step:

    • Pass the purified 2,2-dichloropropane-d6 vapor through a heated column packed with soda-lime.

    • Maintain the column temperature precisely to favor mono-elimination over di-elimination (which would yield propyne-d4).

    • Condense the effluent gas in a receiving flask submerged in a liquid nitrogen or Dry Ice bath.

  • Self-Validation (IPC 2): Perform an immediate ¹H-NMR and ²H-NMR on the collected liquid. The ¹H-NMR should show a flat baseline (confirming no protium contamination), while the ²H-NMR will display distinct vinylic and allylic deuterium resonances, validating the structural integrity of the target synthon.

Synthesis A Acetone-d6 (Isotopic Starter) B PCl5 (Gem-Chlorination) A->B C 2,2-Dichloropropane-d6 (Intermediate) B->C D Dehydrochlorination (Soda-Lime / Heat) C->D E 2-Chloro-1-propene-d5 (Target Synthon) D->E

Workflow for the synthesis of 2-chloro-1-propene-d5 from acetone-d6.

Mechanistic Applications: The Kinetic Isotope Effect (KIE)

In drug development and physical organic chemistry, 2-chloro-1-propene-d5 is not merely a structural building block; it is a mechanistic probe. Its utility is grounded in the Kinetic Isotope Effect (KIE) .

The Causality of Isotopic Substitution

The fundamental principle driving the use of 2-chloro-1-propene-d5 is the difference in zero-point vibrational energy between a carbon-protium (C-H) bond and a carbon-deuterium (C-D) bond. Because the deuterium atom is twice as massive as protium, the C-D bond sits lower in the potential energy well. Consequently, more activation energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is required to reach the transition state and cleave a C-D bond compared to a C-H bond .
Application in Reaction Pathway Elucidation

When 2-chloro-1-propene-d5 is subjected to nucleophilic substitution or radical abstraction, researchers measure the rate constant ratio (


).
  • If

    
    , the C-D bond is not broken in the rate-determining step (e.g., a concerted 
    
    
    
    attack where the halogen is displaced without altering the vinylic/allylic hydrogens).
  • If

    
     (typically 3.0 to 7.0), a primary KIE is observed, proving that the cleavage of the C-D bond is the rate-limiting step of the reaction 3.
    
Application in Drug Metabolism

In pharmaceutical design, incorporating a deuterated synthon like 2-chloro-1-propene-d5 into an active pharmaceutical ingredient (API) can drastically alter its metabolic fate. Cytochrome P450 enzymes in the liver often clear drugs by oxidizing allylic or vinylic C-H bonds. By replacing these vulnerable sites with C-D bonds, the higher activation energy slows down the enzymatic cleavage. This results in enhanced metabolic stability, a prolonged drug half-life, and potentially lower required dosing for the patient.

KIE Substrate Drug Candidate (Isotopic Variants) Enzyme Metabolic Enzyme (e.g., CYP450) Substrate->Enzyme CH C-H Bond Cleavage (Lower Activation Energy) Enzyme->CH Unlabeled CD C-D Bond Cleavage (Higher Activation Energy) Enzyme->CD Deuterated Fast Rapid Metabolism (High Clearance) CH->Fast Slow Metabolic Stability (Prolonged Half-life) CD->Slow

Mechanistic logic of the Kinetic Isotope Effect (KIE) in drug metabolism.

Conclusion

2-Chloro-1-propene-d5 (CAS: 2102-19-4) represents a critical intersection between synthetic chemistry and pharmacokinetic optimization. By strictly controlling its synthesis through self-validating IPCs, researchers can guarantee high isotopic purity. Once integrated into target molecules, the inherent zero-point energy differences of its C-D bonds provide an authoritative mechanism to manipulate reaction kinetics, map transition states, and engineer metabolically resilient therapeutics.

References

  • Eurisotop. "2-Chloropropene (D5, 98%)." Eurisotop Product Catalog. Available at:[Link]

  • Leitch, L. C., et al. "Synthesis of Deuterated Compounds." The Journal of Organic Chemistry, 1958, Volume 23, No. 7. Available at:[Link]

Sources

Solvation Dynamics and Stability of 2-Chloropropene-d5 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

2-Chloropropene (CAS: 557-98-2) is a highly volatile vinylic chloride utilized primarily in specialized research environments[1][2]. Its isotopically labeled analog, 2-chloropropene-d5 (CAS: 2102-19-4), is a critical reagent in advanced physical chemistry, particularly for generating 2-propenyl-d5 radicals in photofragment translational spectroscopy and measuring photoionization cross-sections via vacuum ultraviolet synchrotron radiation[3][4].

Unlike solid pharmaceutical compounds where solubility is dictated by crystal lattice energy, 2-chloropropene-d5 is a liquid at standard conditions with a boiling point of approximately 22.6 °C[2]. Therefore, the challenge in organic solvation is not overcoming lattice energy, but rather managing thermodynamic miscibility, extreme volatility, and chemical stability (preventing polymerization or solvolysis)[5][6].

As a Senior Application Scientist, I emphasize that treating volatile haloalkenes with standard room-temperature solubility protocols will result in catastrophic mass loss. This whitepaper outlines the physicochemical causality behind its solvation and provides a self-validating cryogenic protocol for handling 2-chloropropene-d5.

Physicochemical Properties & Solvation Thermodynamics

The solvation behavior of 2-chloropropene-d5 is governed by its molecular structure (CD₃-CCl=CD₂). It lacks hydrogen bond donors but possesses a permanent dipole moment due to the electronegative chlorine atom bonded to an sp²-hybridized carbon[1].

  • Non-Polar Solvents (e.g., Benzene, Hexanes): Complete miscibility is achieved via favorable London dispersion forces[7].

  • Polar Aprotic Solvents (e.g., Chloroform, Diethyl Ether): Solvation is driven by dipole-dipole and dipole-induced-dipole interactions[7].

  • Aqueous Systems: It is highly insoluble in water (< 1.5 g/L) because the molecule cannot participate in hydrogen bonding, making the disruption of the water network thermodynamically unfavorable[4][6][8].

Table 1: Core Physicochemical Properties
PropertyValueReference
Molecular Formula C₃D₅Cl[3][9]
Molecular Weight 81.56 g/mol [9]
Boiling Point 22.5 – 22.8 °C (Unlabeled baseline)[10]
Density ~0.90 g/mL at 20 °C[1][2]
Flash Point -20 °C[6]
Table 2: Solvation Profile in Common Organic Solvents
Solvent SystemDielectric Constant (ε)Miscibility ProfileSolvation Mechanism & Stability Notes
Chloroform (CHCl₃) 4.81Completely MiscibleMechanism: Dispersion & Dipole-Dipole.Notes: Excellent stability; CDCl₃ is the preferred solvent for NMR.
Benzene (C₆H₆) 2.28Completely MiscibleMechanism: London Dispersion.Notes: High stability; ideal for radical generation studies[7].
Diethyl Ether 4.30Completely MiscibleMechanism: Dipole-Induced Dipole.Notes: Soluble, but ether must be strictly peroxide-free to prevent violent polymerization[5][7].
Ethanol (EtOH) 24.5Highly SolubleMechanism: Dipole-Dipole.Notes: Soluble, but protic solvents may induce slow solvolysis over extended periods[1][7].
Water (H₂O) 80.1InsolubleMechanism: Hydrophobic Exclusion.Notes: Phase separation occurs; susceptible to hydrolysis[4][6].

Experimental Methodology: Cryogenic qNMR Protocol for Volatile Solutes

Because 2-chloropropene-d5 boils near room temperature, standard gravimetric or shake-flask solubility assays are fundamentally flawed. The following protocol utilizes quantitative Nuclear Magnetic Resonance (qNMR) in a hermetically sealed system.

Causality of the Self-Validating System: By introducing a known concentration of an inert internal standard (e.g., tetramethylsilane, TMS) at cryogenic temperatures and sealing the system, the protocol validates itself. If the molar ratio of the internal standard to the solvent remains constant, but the 2-chloropropene-d5 signal decreases over time, the researcher can definitively attribute the loss to chemical degradation (e.g., polymerization) rather than evaporative loss or instrumental variance[5].

Step-by-Step Protocol
  • Cryogenic Pre-Conditioning: Chill the deuterated organic solvent (e.g., CDCl₃), heavy-walled NMR tubes, gas-tight syringes, and the 2-chloropropene-d5 ampoule to -20 °C. Rationale: Suppresses the vapor pressure of the solute well below its 22.6 °C boiling point[2].

  • Internal Standard Calibration: Prepare a stock solution of the chilled solvent containing exactly 0.05 M of an inert internal standard (e.g., TMS or 1,4-dioxane).

  • Anaerobic Transfer: Working inside a chilled glovebox or under a stream of inert argon, transfer 50 µL of 2-chloropropene-d5 into the NMR tube containing 500 µL of the solvent stock[4].

  • Hermetic Sealing: Immediately flame-seal the NMR tube or use a high-pressure specialized PTFE cap. Rationale: Low molecular weight haloalkenes will rapidly vaporize and form explosive mixtures with air if left unsealed[5][11].

  • Spectroscopic Quantification: Allow the sealed tube to equilibrate to 20 °C. Acquire a ¹³C{¹H, ²H} NMR or ²H NMR spectrum. Calculate the exact concentration of 2-chloropropene-d5 by integrating its signals against the internal standard.

  • Longitudinal Stability Tracking: Store the sealed tube at 2-8 °C[10]. Re-acquire spectra at 24, 48, and 72 hours to monitor for signal broadening (indicative of polymerization) or the appearance of new peaks (indicative of degradation)[5].

Workflow Visualization

The following diagram illustrates the logical dependencies of the cryogenic solvation workflow, emphasizing the critical steps required to prevent volatilization and ensure self-validation.

G Start 2-Chloropropene-d5 (CAS: 2102-19-4) Cooling Cryogenic Pre-cooling (T < -20°C) Start->Cooling Prevent Volatilization Solvent Solvent Addition (e.g., CDCl3, C6D6) Cooling->Solvent Maintain Liquid Phase Sealing Hermetic Sealing (Flame-sealed ampoule) Solvent->Sealing Isolate System Analysis qNMR / GC-MS Analysis (Internal Standard) Sealing->Analysis Equilibrate to 20°C Validation Mass Balance Validation (Self-Validating System) Analysis->Validation Quantify Stability

Workflow for the preparation and self-validating quantification of 2-chloropropene-d5 in organic solvents.

Mechanistic Insights: Handling and Hazards

When solvating 2-chloropropene-d5, researchers must account for its reactivity profile. As a low molecular weight haloalkene, it is highly flammable and peroxidizable[5][11].

  • Polymerization Risk: In the presence of radical initiators, UV light, or elevated temperatures, the vinylic double bond can undergo violent polymerization[5][7]. Solvents must be rigorously degassed and free of peroxides.

  • Incompatibilities: The compound is strictly incompatible with strong oxidizing agents, strong acids, and alkali metals[5][7]. Contact with aluminum or active metals can trigger dangerous exothermic reactions[11].

  • Storage: Solutions of 2-chloropropene-d5 should be stored under an inert gas (Argon or Nitrogen) at temperatures between 2 °C and 8 °C to maintain stability and prevent vapor pressure buildup[4][10].

References

1.[1] 2-Chloropropylene - Grokipedia. Grokipedia. 1 2.[2] 2-Chloropropylene - Wikipedia. Wikipedia. 2 3.[10] 2-Chloropropene, 0.98 - Thomas Scientific. Thomas Scientific. 10 4.[5] 2-CHLOROPROPENE | CAMEO Chemicals | NOAA. NOAA. 5 5. 2-Chloropropene 98 557-98-2 - Sigma-Aldrich. Sigma-Aldrich. 6.[11] 2-Chloropropene | 557-98-2 - ChemicalBook. ChemicalBook. 11 7.[3] 2-CHLOROPROPENE (D5, 98%) 2102-19-4 wiki - Guidechem. Guidechem. 3 8.[7] 2-Chloropropene - Shandong Qibo New Energy Co., Ltd. Qibo New Energy. 7 9.[8] 2-Chloropropene 557-98-2 wiki - Guidechem. Guidechem. 8 10.[9] 2-Chloropropene (D5, 98%)|CIL - 大塚製薬. Otsuka. 9 11.[6] What is 2-chloropropene? - Shandong Qibo New Energy Co., Ltd. Qibo New Energy. 6 12.[4] 2-Chloropropene, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar. Fisher Scientific. 4

Sources

Isotopic enrichment levels of 1-Propene-1,1,3,3,3-d5, 2-chloro-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach isotopic labeling not merely as a structural modification, but as a high-resolution lens for observing transition state dynamics. The compound 1-Propene-1,1,3,3,3-d5, 2-chloro- (commonly referred to as 2-chloropropene-d5) is a premier isotopic probe. By replacing five specific hydrogen atoms with deuterium, we fundamentally alter the zero-point vibrational energy (ZPVE) of the molecule without changing its electrostatic surface.

This in-depth technical guide explores the isotopic enrichment levels of 2-chloropropene-d5, its physicochemical profile, and its critical utility in mechanistic organic chemistry and drug development.

Physicochemical and Isotopic Profile

The utility of 2-chloropropene-d5 hinges entirely on the purity of its isotopic enrichment. Commercially and synthetically, the enrichment level is strictly maintained at ≥98 atom % D [1].

Table 1: Quantitative Profile of 1-Propene-1,1,3,3,3-d5, 2-chloro-

PropertyValueCausality / Scientific Significance
Chemical Name 1-Propene-1,1,3,3,3-d5, 2-chloro-Standard IUPAC nomenclature defining exact deuteration sites.
CAS Number 2102-19-4Unique registry identifier for the d5 isotopologue[2].
Molecular Formula C3D5ClComplete deuteration of the methyl and vinylic positions.
Molecular Weight 81.56 g/mol A +5 Da mass shift from the unlabeled analog (76.52 g/mol ) enables absolute differentiation in mass spectrometry[3].
Isotopic Enrichment ≥ 98 atom % DCritical Threshold: Prevents signal overlap in

H-NMR and ensures absolute accuracy in kinetic isotope effect (KIE) calculations[1].

The Causality of the ≥98% Enrichment Threshold: In kinetic studies, reaction rates are exponential. If a sample contains even 2–3% of residual protonated isotopologues, these lighter molecules will react faster due to normal kinetic isotope effects. This disproportionate consumption of the protonated impurity artificially skews the observed rate constants of the bulk material. The ≥98% enrichment threshold guarantees that the measured kinetics genuinely represent the deuterated transition state.

Mechanistic Utility: Probing the Transition State

The strategic placement of five deuterium atoms provides a unique scaffold for measuring Secondary Kinetic Isotope Effects (KIEs) . Because the C–D bond has a greater reduced mass than the C–H bond, it sits lower in the potential energy well, requiring more energy to break (a primary KIE)[4].

However, 2-chloropropene-d5 is most valuable for studying secondary KIEs, where the C–D bonds are not broken, but undergo a change in hybridization during the reaction.

When 2-chloropropene-d5 undergoes radical addition or nucleophilic attack at the double bond, it frequently exhibits an inverse secondary KIE (


) [5].
  • The Causality: As the vinylic carbons transition from

    
     (planar) to 
    
    
    
    (tetrahedral) geometry at the transition state, steric crowding increases. This crowding restricts the out-of-plane bending frequencies of the C–D bonds. Because deuterium is heavier, its vibrational frequencies are less affected by this crowding than hydrogen's, lowering the activation energy barrier for the deuterated species relative to the protonated one, thereby accelerating its reaction rate. Furthermore, the vibrational spectra of these isotopic species allow for precise normal-coordinate treatments to map these transition states[6].

Logical Workflow for KIE Determination

Below is the logical architecture of a self-validating system used to determine secondary KIEs using 2-chloropropene-d5.

KIE_Mechanism Substrate 1-Propene-1,1,3,3,3-d5, 2-chloro- (Isotopic Enrichment >98%) Reaction Radical Addition / Substitution Reaction Initiation Substrate->Reaction Reagents added TransitionState Transition State (TS) Hybridization Shift (sp2 → sp3) Reaction->TransitionState Activation Energy Analysis Kinetic Monitoring (Quantitative 2H-NMR) TransitionState->Analysis Quench & Sample KIE_Result Calculate kH/kD Ratio (Inverse KIE < 1.0) Analysis->KIE_Result Data Synthesis

Workflow for determining secondary kinetic isotope effects using 2-chloropropene-d5.

Experimental Protocol: Precision Measurement of Secondary KIEs

To ensure trustworthiness, the following methodology utilizes a competitive reaction matrix . By reacting the labeled and unlabeled substrates in the exact same flask, we eliminate inter-experimental variables (e.g., temperature fluctuations, radical concentration differences), creating a self-validating protocol.

Step 1: Preparation of the Competitive Matrix

  • Action: In a flame-dried, inert reaction vessel, combine equimolar amounts of 2-chloropropene (unlabeled) and 2-chloropropene-d5 (≥98% D).

  • Validation: Add an inert internal standard (e.g., fluorobenzene) at a known concentration. This validates the overall mass balance and ensures no volatile substrate is lost to evaporation.

Step 2: Reaction Initiation

  • Action: Introduce the reagent (e.g.,

    
     gas in 
    
    
    
    solvent) and initiate the reaction using UV irradiation.
  • Causality: UV light provides the precise homolytic cleavage energy required to generate chlorine radicals without adding thermal energy, which could cause unwanted thermal degradation or polymerization of the sensitive chloropropene substrates.

Step 3: Aliquot Sampling and Quenching

  • Action: Extract 50 µL aliquots at predefined logarithmic time intervals (e.g., 1 min, 2 min, 4 min, 8 min). Immediately inject each aliquot into a cold (-78 °C) NMR tube containing a radical scavenger (e.g., Butylated hydroxytoluene, BHT).

  • Causality: The extreme cold and the BHT instantaneously terminate the radical chain reaction. This "freeze-frame" approach ensures the temporal accuracy of the kinetic data.

Step 4: Instrumental Analysis (


H-NMR and 

H-NMR)
  • Action: Analyze the quenched aliquots using quantitative Nuclear Magnetic Resonance spectroscopy.

  • Causality:

    
    H-NMR specifically tracks the consumption of the d5-substrate without any signal interference from the unlabeled substrate. Conversely, 
    
    
    
    H-NMR tracks the unlabeled substrate. The internal standard allows for absolute quantification of both.

Step 5: Data Synthesis

  • Action: Plot the natural log of the remaining substrate concentrations against time to derive the rate constants (

    
     and 
    
    
    
    ). Calculate the
    
    
    ratio.
  • Interpretation: An observed ratio of ~0.85 (an inverse KIE) definitively confirms the transition from an

    
     to an 
    
    
    
    hybridized transition state during the addition mechanism.

References

  • Eurisotop. "2-Chloropropene | Eurisotop". Eurisotop. Available at:[Link]

  • ResearchGate. "Kinetics of reactions of chlorine atoms with a series of alkenes at 1 Atm and 298 K: Structure and reactivity". ResearchGate. Available at:[Link]

  • AIP Publishing. "Internal Rotation and Vibration in CH2=CCI-CH2D*". The Journal of Chemical Physics. Available at:[Link]

Sources

Safety data sheet (SDS) for deuterated 2-chloropropene

[1]

Part 3: Handling, Storage, and Experimental Protocols

Trustworthiness: These protocols assume the material is supplied without stabilizer (common for isotopic standards to prevent NMR interference) or that the stabilizer must be removed before use.[1]

Storage Protocol
  • Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>1 month), store at -20°C .

  • Container: Teflon-lined septum vials. Do not use standard plastic caps as chlorinated solvents can leach plasticizers, contaminating the isotopic purity.

  • Headspace: Minimize headspace to reduce vapor accumulation.[1]

Experimental Workflow: Safe Aliquoting

Due to its low boiling point, pipetting 2-chloropropene-d

1

Step-by-Step Methodology:

  • Cooling: Pre-cool the reagent vial and the gastight syringe/pipette tips to 0°C on ice.

  • Inert Atmosphere: Perform all transfers under a nitrogen or argon blanket to prevent moisture condensation (which can hydrolyze the chloride) and oxygen ingress (polymerization initiator).[1]

  • Transfer:

    • Withdraw the required volume slowly.[1]

    • Inject directly into the reaction solvent (which should also be pre-cooled).

    • Do not spray the liquid; submerge the tip into the solvent to capture vapors.[1]

Decision Logic for Handling

HandlingLogicFigure 2: Storage and Handling Decision TreeStartStart: Handling 2-Chloropropene-d5CheckStabIs Stabilizer Present?Start->CheckStabStabYesProceed with StandardCold HandlingCheckStab->StabYesYesStabNoHigh Polymerization RiskCheckStab->StabNoNoCheckAppApplication Type?NMRNMR/MS AnalysisCheckApp->NMRHigh Purity NeededSynthSynthesis/ReactionCheckApp->SynthReactivity NeededStabNo->CheckAppUseImmediateUse Immediately(<24 hours)LongStoreAdd Hydroquinone(if compatible) or Store -80°CNMR->UseImmediateAvoid Stabilizer PeaksSynth->LongStorePrevent Degradation

Part 4: Deuterium Isotope Effects & Technical Data

Physical Property Shifts

Researchers must account for slight deviations in physical properties due to the heavier mass of deuterium (


1
  • Boiling Point: Deuterated compounds often exhibit slightly lower boiling points than their protium analogs due to weaker intermolecular van der Waals forces (smaller molar volume of C-D bonds).[1] For 2-chloropropene (BP 22.6°C), the d

    
     analog may boil closer to 22.0°C .[1]
    
  • Density: The d

    
     analog will be approximately 5-6% denser  than the non-deuterated form (0.899 g/mL 
    
    
    ~0.95 g/mL).[1] This affects volumetric stoichiometry calculations.
Kinetic Isotope Effect (KIE)
  • Metabolic Stability: The C-D bond is shorter and stronger than the C-H bond.[1] If the rate-limiting step in metabolism involves C-H bond cleavage (e.g., oxidation of the methyl group), the d

    
     analog will exhibit a significant Primary KIE (
    
    
    ).[1]
  • Implication: The deuterated compound may have a longer half-life in biological systems, potentially altering the toxicity profile compared to the SDS data of the parent compound.[1]

Part 5: Emergency Response (SDS Section 4-6)

Fire Fighting:

  • Media: Alcohol-resistant foam or dry chemical.[1][2] Do not use high-volume water jets , as the chemical is immiscible and lighter/near-density of water; it may float and spread the fire.[1]

  • Specific Hazard: Thermal decomposition produces Hydrogen Chloride (HCl) and Phosgene-like gases.[1] Full SCBA is mandatory.

Accidental Release:

  • Evacuate: Immediate isolation of 50 meters.

  • Suppress Vapors: Use firefighting foam to blanket the spill.[1]

  • Neutralize: Do not use oxidizers.[1] Absorb with vermiculite or sand.

References

  • PubChem. Compound Summary: 2-Chloropropene (CID 11248).[1] National Library of Medicine. Retrieved from [Link]

  • Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. (Mechanistic grounding for Figure 1).

The Kinetic Resilience of C-D Bonds in 2-Chloro-1-propene-d5: Mechanistic Insights and Metabolic Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and mechanistic toxicology, isotopic labeling serves as a profound tool for interrogating metabolic pathways. 2-Chloro-1-propene-d5 (


) presents a unique structural dichotomy: it contains both 

-hybridized allylic C-D bonds and

-hybridized vinylic C-D bonds. As a Senior Application Scientist, I have structured this technical guide to deconstruct the thermodynamic and kinetic stability of these bonds. By examining the causality behind zero-point energy (ZPE) shifts during Cytochrome P450 (CYP450) mediated metabolism, we can accurately predict how deuteration reroutes metabolic flux.

Mechanistic Causality: vs. C-D Bond Dynamics

The stability of a carbon-deuterium (C-D) bond is not absolute; it is highly contextual, governed by the hybridization state of the carbon atom and the geometry of the transition state during enzymatic attack. The fundamental principle relies on the fact that the heavier deuterium atom lowers the vibrational frequency of the bond, resulting in a lower 1 compared to a C-H bond[1].

The Allylic Group ( Hybridization)

When CYP450 Compound I (a high-valent oxoiron species) attempts an allylic oxidation, it initiates a Hydrogen Atom Transfer (HAT). This process forces the allylic carbon to rehybridize from


 to an 

-like radical intermediate.
  • Causality of Stability: During this

    
     transition, the out-of-plane bending frequency of the C-D bond decreases. The ZPE difference between C-H and C-D is effectively lost in the transition state. Consequently, the full energetic penalty of breaking the stronger C-D bond must be paid, resulting in a massive 2[2]. The allylic C-D bonds in 2-chloro-1-propene-d5 are therefore highly stable, and this metabolic pathway is severely suppressed.
    
The Vinylic Group ( Hybridization)

Conversely, the double bond is susceptible to CYP450-mediated epoxidation (oxygen addition). This reaction forces the vinylic carbons to rehybridize from planar


 to tetrahedral 

as the oxirane ring forms.
  • Causality of Instability: In the sterically crowded

    
     transition state, the out-of-plane bending frequency increases. This actually widens the ZPE gap between the hydrogen and deuterium isotopologues. Because the deuterium transition state sits at a lower relative energy than the hydrogen transition state, the reaction is slightly accelerated, yielding an1 (
    
    
    
    )[1].

This dichotomy leads to a profound 3 where epoxidation becomes the overwhelmingly dominant metabolic fate[3].

CYP450_Metabolism Substrate 2-Chloro-1-propene-d5 + CYP450 Cpd I Allylic Allylic Oxidation (sp3 -CD3) Substrate->Allylic HAT Epox Epoxidation (sp2 =CD2) Substrate->Epox O-Addition KIE_Primary Primary KIE (kH/kD = 5.0 - 10.0) Allylic->KIE_Primary KIE_Sec Inverse 2° KIE (kH/kD = 0.8 - 0.95) Epox->KIE_Sec Result_Allylic Suppressed Pathway (Metabolic Stability) KIE_Primary->Result_Allylic Result_Epox Favored Pathway (Accelerated Addition) KIE_Sec->Result_Epox

CYP450-mediated metabolic routing of 2-chloro-1-propene-d5 driven by isotope effects.

Quantitative Data Synthesis

To provide a clear comparative baseline for drug development professionals, the thermodynamic and kinetic parameters governing the stability of the C-D bonds in 2-chloro-1-propene-d5 are summarized below.

ParameterAllylic Position (

)
Vinylic Position (

)
Hybridization State


Metabolic Reaction Hydrogen Atom Transfer (HAT)Epoxidation / O-Addition
Transition State Shift

(Radical intermediate)

(Oxirane ring formation)
Out-of-Plane Bending Freq. Decreases in TSIncreases in TS
Zero-Point Energy Gap Narrows in TSWidens in TS
Kinetic Isotope Effect Type Primary KIEInverse Secondary KIE
Typical

Value


Metabolic Consequence Highly Stabilized (Suppressed)Slightly Accelerated

Self-Validating Experimental Protocol: KIE Determination

To empirically validate the stability of these bonds, researchers must utilize a competitive incubation assay .

Causality of Design: Running parallel, separate incubations for


 and 

isotopologues introduces systemic errors (e.g., variations in enzyme viability, pipetting inconsistencies, and matrix effects). By incubating an equimolar mixture of both isotopologues in the same reaction vessel, the system becomes self-validating. Both molecules compete for the exact same pool of active4[4], ensuring that the ratio of their depletion rates is a pure reflection of the intrinsic kinetic isotope effect.
Step-by-Step Methodology
  • Substrate Mixture Preparation: Prepare a precise 1:1 equimolar mixture of 2-chloro-1-propene (

    
    ) and 2-chloro-1-propene-d5 (
    
    
    
    ) in a volatile-inert solvent (e.g., DMSO). Ensure the final solvent concentration in the assay remains
    
    
    v/v to prevent CYP450 inhibition.
  • Enzymatic Incubation: In a sealed headspace vial (critical to prevent the volatilization of the low-boiling chloropropene), combine human liver microsomes (HLM) at

    
     protein concentration in 
    
    
    
    potassium phosphate buffer (pH 7.4). Pre-incubate at
    
    
    for 5 minutes.
  • Reaction Initiation: Inject NADPH (final concentration

    
    ) through the septum to initiate the catalytic cycle.
    
  • Quenching and Extraction: At precise intervals (

    
    ), quench the reaction by injecting an equal volume of ice-cold acetonitrile containing 1-chlorohexane as an internal standard.
    
    • Causality: The ice-cold organic solvent instantly denatures the metalloprotein, halting HAT and epoxidation simultaneously, while precipitating microsomal proteins to protect the downstream chromatography column.

  • GC-MS Analysis: Analyze the headspace via Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, tracking the distinct molecular ions for the

    
     and 
    
    
    
    species.
  • Data Processing: Plot

    
     versus 
    
    
    
    . The slope of this linear regression directly yields the competitive
    
    
    value.

KIE_Workflow Step1 1. Substrate Prep Equimolar d0/d5 Mix Step2 2. CYP450 Incubation + NADPH, 37°C Step1->Step2 Step3 3. Quench & Extract Ice-cold MeCN Step2->Step3 Step4 4. GC-MS Analysis SIM Mode (m/z) Step3->Step4 Step5 5. Data Processing Calculate kH/kD Step4->Step5

Self-validating competitive incubation workflow for determining kinetic isotope effects.

Conclusion

The stability of C-D bonds in 2-chloro-1-propene-d5 is a function of molecular geometry and transition state hybridization. While the allylic


 bonds exhibit profound resistance to oxidative cleavage due to a primary KIE, the vinylic 

bonds subtly accelerate epoxidation via an inverse secondary KIE. Understanding these distinct kinetic behaviors allows researchers to accurately predict metabolic shunting and design more resilient therapeutic molecules.

References

  • Title: Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences Source: SciSpace URL: [2]

  • Title: Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development Source: University of California, Santa Barbara (ucsb.edu) URL: [1]

  • Title: Models and Mechanisms of Cytochrome P450 Action Source: ResearchGate URL: [4]

  • Title: Chemoselectivity in the Oxidation of Cycloalkenes with a Non-Heme Iron(IV)-Oxo-Chloride Complex: Epoxidation vs. Hydroxylation Selectivity Source: PubMed Central (PMC) URL: [3]

Sources

Methodological & Application

Application Note: Precision Radical Polymerization of 2-Chloropropene-d5

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Mechanistic Control, Kinetic Isotope Effects (KIE), and Advanced Macromolecular Engineering

Scientific Rationale: Overcoming Degradative Chain Transfer

2-Chloropropene (isopropenyl chloride) is a highly valuable vinylic monomer used to incorporate labile tertiary chloride sites into polymer backbones. These sites serve as critical defect points for subsequent macromolecular engineering, such as initiating Atom Transfer Radical Polymerization (ATRP) or cationic grafting 1.

However, the free-radical homopolymerization of standard 2-chloropropene is notoriously inefficient. The reaction is severely limited by degradative chain transfer . During propagation, the highly reactive growing macroradical preferentially abstracts a hydrogen atom from the allylic methyl group of a free monomer. This forms a resonance-stabilized allyl radical that is too stable to reinitiate a new polymer chain, effectively terminating the kinetic chain and restricting the product to low-molecular-weight oligomers.

The Isotopic Solution: By utilizing 2-chloropropene-d5 (fully deuterated at the methyl and vinyl positions), researchers can exploit the primary Kinetic Isotope Effect (KIE). Because the C–D bond possesses a lower zero-point energy than a C–H bond, it requires significantly more activation energy to break. This thermodynamic barrier suppresses allylic abstraction, forcing the reaction pathway toward successful vinyl addition (propagation). This phenomenon, first demonstrated in allylic acetates 2, allows for the synthesis of high-molecular-weight poly(2-chloropropene-d5) with enhanced thermal stability 3.

Mechanistic Pathway Visualization

Mechanism Radical Growing Macroradical ~CH2-C(Cl)(CD3)• Monomer 2-Chloropropene-d5 CD2=C(Cl)(CD3) Radical->Monomer Encounters Propagation Chain Propagation ~CH2-C(Cl)(CD3)-CD2-C(Cl)(CD3)• Monomer->Propagation Vinyl Addition (Favored Pathway) Transfer Degradative Transfer ~CH2-C(Cl)(CD3)D + •CD2-C(Cl)=CD2 Monomer->Transfer Allylic Abstraction (Suppressed) KIE Primary Kinetic Isotope Effect (C-D bond > C-H bond) Blocks Transfer Transfer->KIE

Figure 1: Kinetic Isotope Effect suppressing degradative chain transfer in 2-chloropropene-d5.

Physicochemical & Quantitative Data

Understanding the physical properties of the deuterated monomer is critical for experimental design. Notably, 2-chloropropene-d5 is highly volatile, necessitating specialized handling to prevent mass loss during synthesis 4.

Table 1: Monomer Properties & Safety Parameters

ParameterValue / DescriptionExperimental Implication
Chemical Formula C₃D₅ClYields highly distinct ²H NMR signals for tracking.
CAS Number 2102-19-4Standard identifier for procurement.
Molecular Weight 81.56 g/mol Requires adjustment in stoichiometric calculations vs. unlabeled (76.52 g/mol ).
Boiling Point ~22.6 °CCritical: Must be handled with pre-chilled glassware and syringes.
Density ~0.96 g/cm³Used for volumetric dispensing of the liquid monomer.

Table 2: Expected Kinetic & Structural Outcomes (Standard vs. d5)

Metric2-Chloropropene (Standard)2-Chloropropene-d5Causality
Polymerization Rate (

)
Severely RetardedModerate to FastElimination of the stable, non-propagating allyl radical sink.
Degree of Polymerization Oligomeric (DP < 20)Polymeric (DP > 150)KIE prevents premature chain termination via monomer transfer.
Primary Termination Chain Transfer to MonomerBimolecular CouplingShift in the dominant kinetic pathway due to C-D bond strength.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into each step to ensure researchers understand why a specific technique is employed, ensuring reproducibility.

Protocol A: Bulk Free-Radical Homopolymerization

Objective: Synthesize high-molecular-weight poly(2-chloropropene-d5) utilizing AIBN as a thermal initiator.

Step-by-Step Methodology:

  • Inhibitor Removal: Pass 5.0 mL of 2-chloropropene-d5 through a short column of basic alumina (pre-chilled to 0 °C).

    • Causality: Commercial monomers contain trace HCl and radical inhibitors. Basic alumina neutralizes acidic byproducts that could trigger unwanted cationic side reactions.

  • Reactor Preparation: Add 1.5 mol% of Azobisisobutyronitrile (AIBN) to a heavy-walled Schlenk tube equipped with a Teflon valve.

  • Monomer Transfer: Using a gas-tight syringe chilled to -20 °C, transfer the purified monomer into the Schlenk tube.

    • Causality: The boiling point of the monomer is 22.6 °C. Room-temperature handling will result in rapid volatilization and inaccurate stoichiometry.

  • Degassing (Crucial Step): Perform three consecutive Freeze-Pump-Thaw cycles. Freeze the mixture in liquid nitrogen, evacuate the headspace to < 0.1 Torr, isolate the vacuum, and thaw in a warm water bath.

    • Causality: Oxygen is a potent diradical scavenger. Because we are relying on the KIE to extend the kinetic chain length, any trace oxygen will prematurely terminate the chains, negating the isotopic advantage.

  • Polymerization: Backfill the tube with ultra-pure Argon, seal it tightly, and immerse it in a thermostated oil bath at 65 °C for 24 hours.

    • Causality: 65 °C aligns with the ~10-hour half-life of AIBN, providing a steady, controlled flux of initiating radicals without triggering a dangerous exotherm.

  • Self-Validation Checkpoint (In-Process): At 12 hours, extract a 50 µL aliquot under Argon. Dissolve in CHCl₃ (do not use CDCl₃). Run a ²H NMR.

    • Causality: The disappearance of sharp vinylic deuterium signals (~5.1–5.4 ppm) and the emergence of broad polymeric signals quantitatively validates monomer conversion in real-time.

  • Termination & Purification: Quench the reaction by submerging the tube in liquid nitrogen. Dissolve the crude mixture in minimal tetrahydrofuran (THF) and precipitate dropwise into a 10-fold excess of cold methanol. Filter and dry in a vacuum oven at 40 °C to a constant weight.

Protocol B: Copolymerization with Vinyl Chloride for ATRP Macroinitiators

Objective: Create a PVC backbone with isolated, deuterated tertiary chloride defects for downstream grafting.

Step-by-Step Methodology:

  • Preparation: In a 100 mL stainless steel high-pressure autoclave, dissolve 0.5 g of Polyvinyl Alcohol (PVA, suspending agent) in 40 mL of deionized water. Add 0.1 g of di-(2-ethylhexyl) peroxydicarbonate (initiator).

  • Monomer Loading: Seal the autoclave, purge with Nitrogen for 15 minutes, and cool to -10 °C. Inject 2.0 mL of purified 2-chloropropene-d5, followed by the condensation of 20.0 g of Vinyl Chloride (VC) gas into the reactor.

  • Copolymerization: Heat the sealed reactor to 55 °C with aggressive mechanical stirring (500 rpm) for 8 hours.

    • Causality: Suspension polymerization compartmentalizes the reaction into micro-droplets, preventing bulk viscosity issues and allowing excellent heat dissipation for the highly exothermic VC polymerization.

  • Recovery: Vent unreacted VC gas through a scrubber system. Filter the resulting white resin, wash extensively with hot water and methanol, and dry under vacuum.

  • Validation: Analyze the copolymer via ¹³C NMR. The presence of the deuterated tertiary carbon will appear as a distinct multiplet (due to C-D spin-spin coupling) shifted from the standard PVC backbone peaks, confirming successful incorporation.

References

  • "How to Make Poly(2-chloropropene) from 2-Chloropropene A Guide for Organic Chemists", qiboch.com.
  • "The Emulsion Polymerization of Vinyl Acetate", CORE.
  • "Synthesis and structure of poly(vinyl chloride)", ResearchGate.
  • "MATERIAL SAFETY DATA SHEET - 2-CHLOROPROPENE (D5, 98%)", Cambridge Isotope Laboratories.

Sources

Topic: 1-Propene-1,1,3,3,3-d5, 2-chloro- as a Specialized Internal Standard for ¹³C Quantitative NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in quantitative analysis where traditional proton-based standards are unsuitable.

Abstract: This document provides a comprehensive guide to the application of 1-Propene-1,1,3,3,3-d5, 2-chloro- as a specialized internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Due to its unique isotopic labeling, this compound possesses no proton signals, making it an innovative solution for ¹³C qNMR assays where the elimination of spectral overlap in the ¹H domain is critical. We present the physicochemical rationale for its use, detailed protocols for sample preparation and data acquisition, and a discussion of the advantages and limitations of this methodology.

Introduction to Advanced qNMR Standards

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of substance concentration and purity without the need for identical reference standards for each analyte.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[3] The accuracy of the technique hinges on the use of a high-purity internal standard (IS) that is co-dissolved with the analyte.

An ideal internal standard should be:

  • Of high, certified purity.

  • Chemically inert and stable, not reacting with the analyte or solvent.[4]

  • Soluble in the chosen deuterated solvent.

  • Possess a simple NMR spectrum with signals that do not overlap with analyte signals.

While ¹H qNMR is widely used due to the high sensitivity and 99.99% natural abundance of the proton nucleus, challenges arise when analyte signals are complex or overlap with all common proton-containing standards.[1] In such cases, ¹³C qNMR emerges as a powerful alternative. However, the low natural abundance (~1.1%) and longer relaxation times of ¹³C nuclei necessitate specialized standards and acquisition techniques.

This application note introduces 1-Propene-1,1,3,3,3-d5, 2-chloro- (structure: CD₂=C(Cl)CD₃), a purpose-designed internal standard for ¹³C qNMR. Its complete deuteration renders it "invisible" in ¹H NMR, thereby providing a clean proton spectrum of the analyte while offering distinct, quantifiable signals in the ¹³C spectrum.

Physicochemical Properties and Rationale for Use

The utility of 1-Propene-1,1,3,3,3-d5, 2-chloro- as a ¹³C qNMR standard is derived from the properties of its non-deuterated parent compound, 2-chloro-1-propene, combined with the strategic isotopic labeling.

Rationale for Selection:

  • No ¹H NMR Signature: The replacement of all five protons with deuterium eliminates any signals from the standard in the ¹H NMR spectrum. This is the primary advantage, as it prevents any potential overlap and simplifies the analysis of the analyte's proton signals, which may still be required for structural confirmation.

  • Distinct ¹³C NMR Signals: The molecule provides three unique carbon signals corresponding to the CD₂, C-Cl, and CD₃ groups. These signals appear in the alkene and aliphatic regions of the spectrum, which can be advantageous if the analyte's key signals are in the aromatic or carbonyl regions.

  • Characteristic C-D Coupling: The ¹³C signals are split into multiplets due to one-bond coupling with deuterium (spin I=1). The CD₂ carbon will appear as a triplet, and the CD₃ carbon as a septet. This splitting pattern is a unique identifier and can help to shift the standard's resonance away from a potentially overlapping singlet from the analyte.

  • Chemical Inertness: As a vinylic halide, the chlorine atom is generally unreactive towards nucleophilic substitution reactions under typical NMR conditions.[5] However, like other haloalkenes, it should be considered moderately reactive and incompatible with strong oxidizing agents, reducing agents, and certain metals like aluminum.[6]

  • Solubility: The parent compound is soluble in common organic solvents like chloroform, ethanol, and ether, indicating good solubility in corresponding deuterated NMR solvents such as CDCl₃, Acetone-d₆, and DMSO-d₆.[5][7]

Table 1: Physicochemical Properties of 1-Propene-1,1,3,3,3-d5, 2-chloro-

PropertyValueSource & Comments
Chemical Formula C₃D₅ClBased on structure.
Molecular Weight 81.55 g/mol Calculated based on isotopic masses. The parent compound, C₃H₅Cl, has a molecular weight of 76.52 g/mol .[5]
Appearance Colorless liquidBased on the parent compound.[5][8]
Boiling Point ~23 °CBased on the parent compound (22.6 °C).[5] Deuteration may slightly alter the boiling point. Its high volatility requires careful handling to prevent concentration changes due to evaporation.
Solubility Insoluble in water; Soluble in common organic solvents.[5] This makes it suitable for use in solvents like CDCl₃, CD₂Cl₂, Acetone-d₆, and DMSO-d₆.
Reactivity Profile Moderately reactive. Incompatible with strong oxidizing/reducing agents. May polymerize.[6] The double bond can undergo electrophilic addition. The vinylic chloride is less reactive than an alkyl chloride.[5] Stability should be assessed for long-term storage in solution.
¹H NMR Spectrum No signals.Fully deuterated.
¹³C NMR Spectrum Three signals: CD₂ (triplet), C-Cl (singlet), CD₃ (septet).Expected pattern due to one-bond C-D coupling.

Experimental Protocols

Accurate weighing and sample preparation are the largest sources of error in qNMR.[3] These protocols are designed to minimize such errors.

Protocol 1: Preparation of a Certified Stock Solution

This protocol describes how to create a stock solution of the internal standard with a precisely known concentration.

Materials:

  • 1-Propene-1,1,3,3,3-d5, 2-chloro- (high purity)

  • Calibrated analytical microbalance (readability of ±0.01 mg or better)

  • Class A volumetric flask (e.g., 5.00 mL)

  • Gastight syringe or calibrated pipette

  • Appropriate deuterated solvent (e.g., Chloroform-d)

  • Small, clean vial with a screw cap

Procedure:

  • Place a clean, dry vial with its cap on the analytical balance and tare.

  • Using a gastight syringe, carefully add an appropriate mass of 1-Propene-1,1,3,3,3-d5, 2-chloro- to the vial. Due to its volatility, it is recommended to add approximately 40-80 mg.

  • Securely cap the vial immediately and record the mass to the highest precision (m_std).

  • Uncap the vial and quickly add ~1-2 mL of the chosen deuterated solvent to reduce evaporation of the standard.

  • Carefully transfer the contents of the vial to a 5.00 mL Class A volumetric flask.

  • Rinse the vial 2-3 times with small aliquots of the solvent, adding each rinse to the volumetric flask to ensure quantitative transfer.

  • Carefully add the deuterated solvent to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Transfer the final stock solution to a sealed vial for storage. Store in a cool, dark place.

Protocol 2: Preparation of the ¹³C qNMR Sample

Materials:

  • Analyte of interest

  • Certified stock solution of the internal standard

  • Calibrated micropipette or gastight syringe

  • High-quality 5 mm NMR tubes[9]

  • Vortex mixer or sonicator[3]

Procedure:

  • Accurately weigh approximately 5-30 mg of the analyte (m_analyte) into a clean, dry vial. The exact mass required will depend on the molecular weight of the analyte and the spectrometer used.[9] Record the mass precisely.

  • Add a precise volume of the deuterated solvent (e.g., 500 µL) to the vial containing the analyte.

  • Using a calibrated micropipette, add a precise volume of the internal standard stock solution (e.g., 100 µL) to the vial. The total volume should be sufficient for the NMR spectrometer's probe, typically 600-700 µL for a standard 5 mm tube.[9]

  • Cap the vial and vortex or sonicate until both the analyte and internal standard are completely dissolved. Visually inspect for any particulate matter.[10]

  • Transfer the final solution into a clean, high-quality NMR tube, ensuring the filling height is appropriate (typically 4-5 cm).[3]

  • Cap the NMR tube and label it clearly.

Workflow for qNMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_std 1. Accurately Weigh Internal Standard (IS) weigh_analyte 2. Accurately Weigh Analyte weigh_std->weigh_analyte dissolve 3. Dissolve IS & Analyte in Deuterated Solvent weigh_analyte->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer setup 5. Insert Sample & Lock/Shim transfer->setup Sample Ready acquire 6. Acquire 13C Spectrum (Quantitative Parameters) setup->acquire process 7. Process FID (FT, Phase, Baseline) acquire->process FID Data integrate 8. Integrate Signals (Analyte & IS) process->integrate calculate 9. Calculate Purity/ Concentration integrate->calculate

Caption: Workflow from sample preparation to final quantification.

Protocol 3: ¹³C qNMR Data Acquisition Parameters

Acquiring quantitative ¹³C NMR data requires careful parameter selection to ensure that all signals are fully relaxed and accurately represented.

Recommended Spectrometer Settings:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgpg90 on Bruker systems).

  • Pulse Width (Flip Angle): Use a 90° pulse (p1) to maximize signal per scan. This must be accurately calibrated for the specific probe and sample.

  • Relaxation Delay (d1): This is the most critical parameter for ¹³C qNMR. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any carbon nucleus being quantified (both in the analyte and the standard). For non-protonated carbons (including the C-Cl of the standard), T₁ values can be very long (20-100 seconds or more). A preliminary T₁ inversion-recovery experiment is highly recommended. A conservative starting value for d1 is 300 seconds.

  • Acquisition Time (aq): Typically set between 1-3 seconds.

  • Number of Scans (ns): Due to the low sensitivity of ¹³C, a large number of scans is required to achieve an adequate signal-to-noise (S/N) ratio for accurate integration. This will range from 128 to 1024 scans or more, depending on the sample concentration.

  • Decoupling: Broad-band proton decoupling should be used to collapse proton-coupled carbon signals into singlets and benefit from the Nuclear Overhauser Effect (NOE). For the highest accuracy, inverse-gated decoupling can be used to suppress the NOE, but this will require even longer experiment times. For this specific standard, proton decoupling is less critical but is standard practice for the analyte.

  • Temperature: Maintain a constant, regulated temperature (e.g., 298 K) to ensure spectral stability.[11]

Data Processing and Quantification

  • Processing: Apply an exponential multiplying function (line broadening of 0.5-1.0 Hz) to improve S/N. After Fourier Transformation, carefully phase the spectrum and apply a high-order polynomial baseline correction across the entire spectral width.

  • Integration: Integrate the well-resolved signals of the analyte and the internal standard. For the standard, you can integrate the entire multiplet of the CD₂ or CD₃ signal, or alternatively, just the central peak of the multiplet if resolution is sufficient and the pattern is symmetrical. Ensure the same integration method is used consistently.

  • Calculation: The purity of the analyte (P_analyte) can be calculated using the following equation[1]:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std (%)

    Where:

    • I: Integral value of the signal

    • N: Number of carbon nuclei giving rise to the signal (e.g., N_std = 1 for the C-Cl signal)

    • M: Molar mass

    • m: Weighed mass

    • P: Purity of the substance

    • _analyte: Refers to the analyte

    • _std: Refers to the internal standard

Advantages and Limitations

Rationale for Using a Fully Deuterated Standard in ¹³C qNMR

G cluster_0 cluster_1 cluster_2 Standard Fully Deuterated Structure No ¹H Nuclei Three Unique ¹³C Nuclei Adv1 Clean ¹H Spectrum (No IS Interference) Standard:f1->Adv1 Adv2 Quantifiable ¹³C Signals (For ¹³C qNMR) Standard:f2->Adv2 Result Enables Accurate Quantification of Analytes with Complex or Crowded ¹H Spectra Adv1->Result Adv2->Result

Caption: Logical flow illustrating the benefits of this specialized standard.

Table 2: Summary of Advantages and Limitations

AdvantagesLimitations
Eliminates ¹H Signal Overlap: The standard is completely silent in the ¹H spectrum.Low Sensitivity of ¹³C: Requires concentrated samples and/or very long acquisition times (hours) to achieve sufficient S/N for accurate quantification.
Unique ¹³C Spectral Signature: C-D coupling provides a characteristic pattern that reduces the chance of direct overlap with analyte singlets.Long T₁ Relaxation Times: The non-protonated C-Cl carbon and other quaternary analyte carbons require extremely long relaxation delays, further increasing total experiment time.
Chemical Shift Diversity: Provides signals in the alkene region, potentially avoiding crowded aromatic or aliphatic regions.High Volatility: The low boiling point necessitates careful handling in sealed containers to prevent changes in concentration via evaporation, which is a significant source of quantitative error.
Simple Structure: With only three carbon atoms, the spectrum is relatively simple.Potential for Reactivity: As an unsaturated, halogenated compound, it may not be suitable for use with highly reactive analytes, strong acids/bases, or catalysts.[6] Its long-term stability in various solvents should be verified.

Conclusion

1-Propene-1,1,3,3,3-d5, 2-chloro- represents a highly specialized tool for the analytical scientist. While its application is niche, it provides an elegant solution for ¹³C qNMR quantification of complex molecules, particularly in pharmaceutical and drug development where analytes often have crowded proton spectra. By removing the internal standard from the ¹H domain entirely, it allows for unambiguous analysis. However, users must be diligent in addressing the inherent challenges of ¹³C qNMR, especially the long acquisition times required for quantitative accuracy. With careful planning and execution of the protocols detailed herein, this standard can be a valuable addition to the advanced NMR spectroscopist's toolkit.

References

  • Grokipedia. (n.d.). 2-Chloropropylene.
  • Benchchem. (2025). Application Note and Protocol for Quantitative NMR (qNMR) using DMSO-d6.
  • Henschler, D. (1977). Metabolism of chlorinated alkenes and alkanes as related to toxicity. PubMed.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • NOAA. (n.d.). 2-CHLOROPROPENE | CAMEO Chemicals.
  • CymitQuimica. (n.d.). CAS 557-98-2: 2-Chloro-1-propene.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • USP. (n.d.). Purity by Absolute qNMR Instructions.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Shandong Qibo New Energy Co., Ltd. (2023, February 2). What is 2-chloropropene?.
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR | Applications Notes.
  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • JoVE. (2024, April 4). Video: Chemical Shift: Internal References and Solvent Effects.

Sources

Mechanistic Elucidation via Kinetic Isotope Effects: Advanced Protocols using 2-Chloropropene-d5

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

Isotopic labeling is a foundational technique for elucidating chemical reactivity, transition state geometries, and reaction mechanisms[1]. 2-Chloropropene-d5 (CAS: 2102-19-4), a fully deuterated vinylic chloride (


), serves as a highly specialized mechanistic probe[2]. By comparing the reaction kinetics of this isotopologue to its non-deuterated counterpart (protio-2-chloropropene), researchers can extract precise Kinetic Isotope Effects (KIEs). This application note outlines the physical causality behind these isotopic effects and provides self-validating experimental protocols for utilizing 2-chloropropene-d5 in solvolysis and radical kinetic studies.
Mechanistic Causality: The Physics of Isotopic Substitution

The analytical power of 2-chloropropene-d5 relies on the fundamental differences in the potential energy surfaces of C-H versus C-D bonds[1]. Because deuterium has twice the mass of protium, the carbon-deuterium (C-D) bond possesses a lower Zero-Point Vibrational Energy (ZPVE). Consequently, breaking a C-D bond requires a higher activation energy than breaking a C-H bond[1]. This mass difference manifests in two primary ways depending on the reaction mechanism:

1. Primary KIEs in Radical Reactions

In atmospheric chemistry and synthetic radical processes, atomic chlorine reacts with alkenes via two competing pathways: addition to the


 double bond and abstraction of allylic hydrogens[3].
  • Allylic Abstraction: When using 2-chloropropene-d5, the cleavage of the allylic C-D bond (

    
     group) during abstraction is the rate-determining step (RDS). This yields a substantial normal primary KIE (
    
    
    
    )[1].
  • Double Bond Addition: The addition pathway does not break a C-D bond but changes the hybridization of the vinylic carbons from

    
     to 
    
    
    
    . This alters the out-of-plane bending frequencies, typically resulting in a slight inverse secondary KIE (
    
    
    )[3].
2. Secondary KIEs in Vinylic Cation Formation

2-Chloropropene is a classic substrate for probing the formation of vinylic cations. During polar solvolysis, the departure of the chloride leaving group generates a highly reactive vinylic cation (


).
  • Hyperconjugative Stabilization: This ionization requires the

    
    -carbon to rehybridize from 
    
    
    
    to
    
    
    . The resulting empty p-orbital is heavily stabilized by hyperconjugation from the adjacent
    
    
    -methyl group.
  • 
    -Secondary KIE:  Because C-D bonds are shorter and poorer electron donors than C-H bonds, 2-chloropropene-d5 exhibits a pronounced 
    
    
    
    -secondary KIE (
    
    
    ). Measuring this effect confirms the associative stabilization present in the transition state[1].

Mechanistic_Pathways Substrate 2-Chloropropene-d5 (CD3-CCl=CD2) Solv_Path Solvolysis Pathway (Polar Solvent) Substrate->Solv_Path Rad_Path Radical Pathway (Cl Atom Reaction) Substrate->Rad_Path Vin_Cat Vinylic Cation (sp hybridized) Solv_Path->Vin_Cat -Cl⁻ Beta_KIE Beta-Secondary KIE (kH/kD > 1.1) Vin_Cat->Beta_KIE Add_Rxn C=C Addition (Inverse KIE < 1) Rad_Path->Add_Rxn +Cl• Abs_Rxn Allylic Abstraction (Primary KIE > 2) Rad_Path->Abs_Rxn -D•

Fig 1: Divergent mechanistic pathways of 2-chloropropene-d5 yielding distinct KIE profiles.

Quantitative Data Presentation

The table below summarizes the theoretical and experimentally derived KIE thresholds used to assign reaction mechanisms when utilizing 2-chloropropene-d5. These values are benchmarked against advanced hybrid density functional models for thermochemical kinetics[4].

Reaction MechanismRate-Determining Step (RDS)Relevant Isotope EffectExpected

Ratio
Mechanistic Implication
Radical Abstraction Cleavage of allylic C-D bondPrimary KIE2.50 – 5.00 Direct homolytic cleavage of the methyl C-D bond by a radical species.
Radical Addition Cl• addition to

bond

-Secondary KIE
0.70 – 0.95 Inverse effect due to

rehybridization; stiffer out-of-plane bending.
Solvolysis (

)
C-Cl heterolysis

-Secondary KIE
1.10 – 1.40 Formation of a vinylic cation; loss of hyperconjugative stabilization from

.
Bimolecular Elim. (

)
Concerted C-D and C-Cl cleavagePrimary KIE3.00 – 8.00 Strong primary effect confirming base-mediated abstraction in the RDS.
Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . They employ internal standards, parallel control runs, and relative rate techniques to eliminate systemic bias and environmental fluctuations.

Protocol 1: Solvolysis Kinetics via Conductometry (Vinylic Cation Probe)

Causality: Solvolysis of vinylic chlorides is notoriously slow. By using a highly ionizing, low-nucleophilicity solvent (e.g., Trifluoroethanol/Water) and measuring the generation of HCl conductometrically, researchers can isolate the ionization step without interference from bimolecular substitution.

  • Solvent Preparation: Prepare a solvent mixture of 80% 2,2,2-Trifluoroethanol (TFE) and 20% ultrapure water (v/v). Degas the mixture via sonication under vacuum for 15 minutes.

  • System Equilibration: Transfer 50.0 mL of the solvent into a thermostated conductivity cell maintained at exactly 25.0 ± 0.01 °C. Allow 30 minutes for thermal equilibration.

  • Initiation: Inject 10.0

    
     of protio-2-chloropropene into the cell. Simultaneously, in an identical parallel setup, inject 10.0 
    
    
    
    of 2-chloropropene-d5[2].
  • Data Acquisition: Record the conductance (

    
    ) continuously for at least 3 half-lives. Heat the solution to 60 °C for 2 hours to drive the reaction to completion, then cool back to 25.0 °C to record the infinite conductance (
    
    
    
    ).
  • Validation & Calculation: Plot

    
     versus time (
    
    
    
    ). The negative slope yields the pseudo-first-order rate constant (
    
    
    ). The self-validation check requires the
    
    
    of this plot to be >0.995. Calculate the KIE as
    
    
    .
Protocol 2: Relative Rate Technique for Radical Kinetics (Cl Atom Reaction)

Causality: Absolute rate measurements of radical reactions are highly sensitive to fluctuating radical concentrations. The relative rate technique[3] bypasses this by measuring the depletion of the target substrate against a well-characterized reference compound in the same chamber, ensuring both experience the exact same radical exposure.

  • Chamber Preparation: Evacuate a 100 L Teflon-lined environmental chamber and flush with zero-grade synthetic air.

  • Reactant Loading (Self-Validating Mix): Introduce equimolar amounts (~50 ppm) of 2-chloropropene, 2-chloropropene-d5, and a reference standard (e.g., isobutene) into the chamber[3]. Add 100 ppm of molecular chlorine (

    
    ) as the radical precursor.
    
  • Kinetic Initiation: Irradiate the chamber using UV lamps (

    
     = 350 nm) to homolyze the 
    
    
    
    and generate Cl• radicals.
  • Sampling & Analysis: Extract gas aliquots every 5 minutes using Solid Phase Microextraction (SPME) or direct gas sampling valves. Analyze via GC-MS, quantifying the depletion of the protio, deutero, and reference peaks based on their unique m/z signatures.

  • KIE Derivation: Plot

    
     against 
    
    
    
    . The slope of this line represents the relative rate constant (
    
    
    ). The ratio of
    
    
    to
    
    
    yields the absolute KIE.

Experimental_Workflow Step1 1. Substrate & Reference Prep (Equimolar H/D + Internal Std) Step2 2. Kinetic Initiation (UV Irradiation / Thermal) Step1->Step2 Step3 3. Reaction Quenching (Aliquots at Time Intervals) Step2->Step3 Step4 4. GC-MS / NMR Analysis (Isotopologue Quantification) Step3->Step4 Step5 5. KIE Derivation (Rate Constant Ratio Calculation) Step4->Step5

Fig 2: Self-validating experimental workflow for determining kinetic isotope effects.

References
  • Albaladejo, J., et al. "Kinetics of reactions of chlorine atoms with a series of alkenes at 1 Atm and 298 K: Structure and reactivity". ResearchGate. Available at: [Link]

  • Zhao, Y., et al. "Development and Assessment of a New Hybrid Density Functional Model for Thermochemical Kinetics". The Journal of Physical Chemistry A (ACS Publications). Available at: [Link]

Sources

Application Note: Deuterium Labeling Techniques in Chloroalkene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In drug development, the Kinetic Isotope Effect (KIE) is a pivotal tool for optimizing pharmacokinetics.[1] The strategic replacement of hydrogen with deuterium (D) in chloroalkene motifs—common in various bioactive natural products and halogenated intermediates—can significantly reduce metabolic clearance rates mediated by cytochrome P450 enzymes.

However, the synthesis of deuterated chloroalkenes presents unique challenges. The electron-withdrawing nature of the chlorine atom deactivates the double bond toward many direct H/D exchange catalysts, and the lability of the C-Cl bond under forcing conditions risks elimination or hydrodechlorination.

This guide moves beyond generic labeling to provide three field-proven protocols for constructing deuterated chloroalkenes with high isotopic purity (>98% D) and stereochemical control.

Strategic Decision Matrix

Before selecting a protocol, assess your substrate against this logic flow:

DecisionMatrix Start Target: Deuterated Chloroalkene Q1 Is the double bond terminal or internal? Start->Q1 Branch1 Terminal (Vinyl Chloride) Q1->Branch1 Branch2 Internal (1,2-Substituted) Q1->Branch2 MethodA Method A: Wittig Olefination (High Reliability, High %D) Branch1->MethodA Building Block Approach Q2 Is stereochemistry (E/Z) critical? Branch2->Q2 MethodB Method B: Alkyne Hydrochlorination (Stereocontrolled Synthesis) Q2->MethodB Yes (E or Z specific) MethodC Method C: Metal-Catalyzed Transfer (Late-Stage Functionalization) Q2->MethodC No / Mixture Acceptable

Figure 1: Decision matrix for selecting the optimal synthesis route based on substrate topology and stereochemical requirements.

Technical Deep Dive & Protocols

Method A: The "Self-Validating" Wittig Approach

Best for: Terminal vinyl chlorides and building blocks. Mechanism: This method relies on the acidity of the


-proton in phosphonium salts. By exchanging this proton with 

before the olefination event, we ensure the label is locked in place.
Scientific Rationale

The chloromethyltriphenylphosphonium chloride salt possesses acidic protons (


 to P and Cl). Treatment with a base generates the ylide, which can be quenched with 

to install deuterium. Repeating this cycle ensures quantitative D-incorporation prior to the final reaction with the aldehyde.
Protocol

Reagents:

  • (Chloromethyl)triphenylphosphonium chloride

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi) or NaHMDS
  • Deuterium Source:

    
     (99.9 atom % D)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Pre-Exchange (Critical Step):

    • Suspend the phosphonium salt in THF at 0°C.

    • Add 1.05 eq of mild base (e.g., NaOD/D2O solution or biphasic NaOH/D2O).

    • Stir for 30 mins to form the ylide, then quench with excess

      
      .
      
    • Isolate the salt. Validation: Check

      
       NMR. The doublet signal for 
      
      
      
      (approx
      
      
      5.5 ppm) should disappear or collapse to a smaller integral, confirming
      
      
      formation.
  • Ylide Generation:

    • Dissolve the deuterated salt in anhydrous THF under Argon.

    • Cool to -78°C.

    • Add

      
      -BuLi (1.1 eq) dropwise. The solution usually turns orange/red.
      
  • Olefination:

    • Add the substrate aldehyde (0.9 eq) slowly.

    • Allow warming to room temperature over 2 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with 
      
      
      
      .
    • Purify via silica gel chromatography.

Data Output:

Parameter Expected Result
Isotopic Purity >98% D (determined by MS)
Yield 60-85%

| Selectivity | Typically gives E/Z mixtures (separable) |[2]

Method B: Stereoselective Hydrochlorination of Alkynes

Best for: Internal chloroalkenes requiring specific stereochemistry (E/Z). Mechanism: Transition-metal catalyzed (Cu or Au) addition of "D-Cl" across an alkyne. Since handling DCl gas is hazardous and difficult to control, we utilize in situ generation using acyl chlorides and deuterium oxide, or silyl chlorides and


.
Scientific Rationale

Copper(I) catalysts can generate a vinyl-copper intermediate via transfer hydrogenation (using a silane or alcohol as the hydride/deuteride source).[3] By intercepting this intermediate with an electrophilic chlorinating agent, one can strictly control the geometry of the addition.

Protocol (Copper-Catalyzed Trap)

Reagents:

  • Alkyne Substrate[3][4][5][6]

  • Catalyst:

    
     (5 mol%) + Ligand (e.g., Xantphos)
    
  • Deuterium Source:

    
     or Deuterated Silane (
    
    
    
    )
  • Halogen Source: N-Chlorosuccinimide (NCS) or electrophilic Cl trap.

Step-by-Step Workflow:

  • Catalyst Activation:

    • Mix

      
       and Ligand in THF/Toluene (1:1). Stir for 15 min.
      
  • Hydrocupration (Deuterocupration):

    • Add the alkyne and the Deuterium source (

      
       or activated 
      
      
      
      system).
    • The Cu-D species inserts into the alkyne. This is the stereodefining step (usually syn-addition).

  • Electrophilic Trapping:

    • Add the chlorinating agent (NCS) to the reaction mixture.

    • The C-Cu bond is cleaved by the Cl electrophile with retention of configuration.

  • Purification:

    • Filter through a celite pad to remove metal residues.

    • Concentrate and purify via flash chromatography.

Visualization of Mechanism:

Hydrochlorination Step1 Alkyne + [Cu]-D Step2 Vinyl-Cu Intermediate (Syn-Addition) Step1->Step2 Insertion Step3 Electrophilic Trap (NCS) Step2->Step3 Attack Step4 Deuterated Chloroalkene (Stereoretention) Step3->Step4 Elimination of [Cu]

Figure 2: Mechanistic flow of Copper-catalyzed deuterocupration followed by chlorination.

Quality Control & Validation Standards

Trustworthiness in isotope chemistry relies on proving the location and percentage of the label.

Mass Spectrometry (MS)[7]
  • Standard: Compare the parent ion (

    
    ) of the protio-compound vs. the deutero-compound.
    
  • Calculation:

    
    .
    
  • Note: Watch for the Chlorine isotope pattern (

    
     / 
    
    
    
    ratio of 3:1). The deuterated mass spectrum should shift both peaks by +1 unit.
NMR Spectroscopy ( and )
  • Proton NMR (

    
    ):  The ultimate validation is the disappearance  of the vinyl proton signal.
    
    • Example: A vinyl chloride proton typically appears at

      
       5.0–6.5 ppm. In the deuterated product, this integral should be < 2% of the protio-equivalent.
      
  • Deuterium NMR (

    
    ):  Run in a non-deuterated solvent (e.g., 
    
    
    
    or Hexane). A broad singlet should appear at the exact chemical shift where the proton was previously located.
Table 1: Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low D-Incorporation (<90%) Moisture in reagents (H/D exchange).Flame-dry glassware; use fresh ampules of

.
Scrambling of Stereochemistry Reaction temperature too high during quenching.Maintain -78°C strictly during electrophile addition (Method B).
Elimination to Alkyne Base too strong or reaction time too long.Use milder bases (e.g., LiHMDS instead of

-BuLi) or shorten reaction times.

References

  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018).[7] Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition. Link

  • Lao, Z., Zhang, H., & Toy, P. H. (2019).[8] Stereoselective Wittig Reactions. Organic Letters. Link

  • Semba, K., & Nakao, Y. (2018). Stereoselective Alkyne Hydrohalogenation by Trapping of Transfer Hydrogenation Intermediates. Organic Letters. Link

  • Denmark, S. E., & Wang, Z. (2001).[6] Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation.[6] Organic Letters. Link

  • Timmerman, J. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Link

Sources

Application Note: Kinetic Profiling and Copolymerization Protocols for 1-Propene-1,1,3,3,3-d5, 2-chloro- with Styrene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: Degradative Chain Transfer

In the synthesis of functional styrenic copolymers, 2-chloropropene (isopropenyl chloride, IPC) is theoretically attractive for introducing chlorine functionality and modifying glass transition temperatures (


). However, its utility is severely limited by degradative chain transfer . The allylic methyl group (C3) in IPC is highly susceptible to hydrogen abstraction by the propagating radical. This creates a resonance-stabilized allyl radical that is too stable to re-initiate polymerization efficiently, effectively acting as a retarder or inhibitor.
The Solution: Strategic Deuteration

This protocol details the use of 1-Propene-1,1,3,3,3-d5, 2-chloro- (2-chloropropene-d5) . By replacing the allylic protons with deuterium, we exploit the Primary Kinetic Isotope Effect (KIE) . The stronger C-D bond (


) significantly suppresses the rate of allylic abstraction (

).

Key Benefits:

  • Enhanced Propagation: Suppression of the transfer pathway shifts the kinetic competition toward chain propagation (

    
    ).
    
  • Higher Molecular Weight: Reduced termination by transfer leads to longer polymer chains.

  • Mechanistic Insight: Allows precise determination of intrinsic reactivity ratios (

    
    ) without the interference of oligomerization artifacts.
    

Part 2: Mechanistic Pathway & Visualization

The following diagram illustrates the bifurcation of the propagating styryl radical. The Solid Blue Path represents the desired copolymerization. The Dashed Red Path represents the degradative transfer, which is suppressed by the deuterated monomer.

Copolymerization_Mechanism node_start Propagating Radical ~St-St• node_mono Monomer: 2-Chloropropene-d5 node_start->node_mono Attack node_prop Copolymer Chain ~St-IPC• node_mono->node_prop Path A: Propagation (kp) (Favored by Deuteration) node_transfer Allylic Radical (Stable/Dead) node_mono->node_transfer Path B: Allylic C-D Abstraction (ktr) (Suppressed by KIE) node_prop->node_start + Styrene node_term Termination/Retardation node_transfer->node_term Re-initiation Failure

Figure 1: Kinetic competition between propagation and degradative chain transfer. Deuteration of the methyl group suppresses Path B.

Part 3: Experimental Protocols

Materials Preparation[1][2][3][4][5][6][7][8]
  • Monomer 1 (Styrene): Must be purified to remove inhibitor (4-tert-butylcatechol). Wash with 10% NaOH, dry over MgSO₄, and vacuum distill. Store at -20°C.

  • Monomer 2 (2-Chloropropene-d5):

    • Source: Commercial isotope suppliers (e.g., Cambridge Isotope Labs) or synthesized via dehydrochlorination of 2,2-dichloropropane-d6.

    • Purity: Check via GC-MS. >98% isotopic enrichment is required to observe the full KIE.

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.[1]

Copolymerization Protocol (Bulk & Solution)

Safety Note: 2-chloropropene is volatile and flammable. Styrene is a suspected carcinogen. Perform all operations in a fume hood.

  • Feed Composition: Prepare five ampoules with varying molar feed ratios (

    
    ) of 2-chloropropene-d5 to styrene: 0.1, 0.3, 0.5, 0.7, 0.9.
    
    • Note: Due to the low reactivity of IPC, high feed concentrations are necessary to ensure incorporation.

  • Loading:

    • Add calculated masses of Styrene and 2-Chloropropene-d5 to heavy-walled glass ampoules.

    • Add AIBN (0.5 mol% relative to total monomer).

    • Optional: For solution polymerization, use Benzene-d6 or Toluene (1:1 v/v) to facilitate direct NMR monitoring.

  • Degassing (Critical):

    • Perform 3 freeze-pump-thaw cycles using liquid nitrogen to remove dissolved oxygen (a radical scavenger).

    • Flame-seal the ampoules under vacuum (10⁻³ Torr).

  • Polymerization:

    • Immerse sealed ampoules in a thermostated oil bath at 60.0°C ± 0.1°C .

    • Reaction Time: Limit conversion to <10% (typically 30–60 mins) to satisfy the differential copolymerization equation assumption.

  • Isolation:

    • Quench ampoules in liquid nitrogen.

    • Open and precipitate the polymer into a 10-fold excess of cold Methanol.

    • Filter and dry under vacuum at 40°C for 24 hours.

Kinetic Analysis & Characterization[8]

Method A: 1H-NMR Spectroscopy (Composition Analysis)

  • Solvent: CDCl₃.[2]

  • Signals:

    • Styrene Aromatic Protons:

      
       6.5–7.2 ppm (5H).
      
    • 2-Chloropropene-d5: The methyl and methylene protons are silent due to deuteration.

    • Calculation: Determine copolymer composition (

      
      ) by using the styrene aromatic integral relative to an internal standard or by mass balance if the deuterated unit is invisible. Alternatively, use 2H-NMR  (Deuterium NMR) to quantify the incorporation of the d5-monomer directly.
      

Method B: Reactivity Ratio Determination Use the Kelen-Tüdös or Non-Linear Least Squares (NLLS) method (e.g., Tidwell-Mortimer) to fit the feed (


) vs. copolymer (

) composition data.

Expected Parameters (Based on Q-e Scheme):

  • Styrene (M1):

    
    
    
  • 2-Chloropropene (M2):

    
     (Low reactivity, electron-rich).
    
  • Theoretical Reactivity Ratios:

    • 
       (Styrene prefers Styrene).
      
    • 
       (IPC prefers Styrene).
      
    • System Type: Non-ideal, drift-prone. The copolymer will be Styrene-rich.

Part 4: Data Summary & Kinetic Isotope Effect

The following table summarizes the expected kinetic differences between the Protio (H) and Deuterated (D) systems.

ParameterProtio-System (2-Chloropropene)Deutero-System (2-Chloropropene-d5)Impact of Deuteration
Chain Transfer (

)
High (Dominant)Low (Suppressed)Primary KIE (

)
Polymerization Rate (

)
RetardedNormal/AcceleratedReduced retardation efficiency
Molecular Weight (

)
Low (Oligomers)Medium/HighPreservation of radical activity
Reactivity Ratios (

)


Minimal change (Secondary KIE only)
Calculating the KIE

To quantify the suppression of chain transfer, calculate the Chain Transfer Constant (


) using the Mayo Equation for both systems:


The ratio


 yields the magnitude of the isotope effect.

References

  • Reactivity Ratios & Q-e Values

    • Source: Young, L. J. "Copolymerization Reactivity Ratios."[3] In Polymer Handbook, Wiley.

    • Context: Establishes the baseline low reactivity ( ) of isopropenyl chloride.
  • Degradative Chain Transfer Mechanism

    • Source: Kennedy, J. P., et al. "Polymerization of Isopropenyl Halides." Journal of Polymer Science.
    • Context: Details the allylic hydrogen abstraction mechanism th
  • Kinetic Isotope Effects in Polymerization

    • Source: "Kinetic Isotope Effects." Chemistry LibreTexts.
    • Context: Theoretical grounding for the values in allylic systems.
  • Synthesis of Deuterated Monomers

    • Source: "Synthesis of 2-chloropropene-d5." Adapted from Journal of Labelled Compounds and Radiopharmaceuticals.
    • Context: Protocols for converting Acetone-d6 to 2-chloropropene-d5.

Sources

Troubleshooting & Optimization

Technical Support Center: Storage & Handling of 1-Propene-1,1,3,3,3-d5, 2-chloro-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Propene-1,1,3,3,3-d5, 2-chloro- (CAS 2102-19-4), commonly referred to as 2-chloropropene-d5. As a highly volatile vinylic chloride, this deuterated monomer presents unique handling challenges, primarily its strong propensity for spontaneous free-radical polymerization.

This guide is designed for researchers, analytical scientists, and drug development professionals to understand the causality behind its degradation and to implement self-validating protocols for long-term stabilization.

Troubleshooting & FAQs

Q1: Why does 1-Propene-1,1,3,3,3-d5, 2-chloro- spontaneously polymerize during storage?

Causality: The molecule features an electron-rich alkene functional group with a chlorine atom directly bonded to an sp²-hybridized carbon 1. This vinylic chloride structure is highly susceptible to free-radical addition. When exposed to atmospheric oxygen, the monomer slowly forms trace peroxides. Thermal energy or UV photons catalyze the homolytic cleavage of these peroxides, generating free radicals. These radicals attack the terminal =CD₂ group, initiating a highly exothermic, runaway chain-growth polymerization process that yields poly(2-chloropropene-d5) 2.

Q2: What are the optimal storage conditions to guarantee monomer stability?

Causality: To arrest the kinetics of radical initiation, you must eliminate the activation energy and the oxygen source.

  • Temperature: Store strictly at 2°C to 8°C (or ideally -20°C for long-term storage) to reduce vapor pressure and kinetic energy, preventing thermal peroxide cleavage 1.

  • Atmosphere: The headspace must be purged with an inert gas (Argon or Nitrogen) to completely displace oxygen and prevent initial peroxide formation 3.

  • Light: Store in amber borosilicate glass vials to block UV photons that trigger photo-initiation.

Q3: Should I use a chemical inhibitor for the deuterated form?

Causality: Commercial non-deuterated 2-chloropropene is often stabilized with inhibitors like amylene or hydroquinone 1. However, for 1-Propene-1,1,3,3,3-d5, 2-chloro-, adding a non-deuterated organic inhibitor introduces protonated impurities. This severely compromises the isotopic purity required for downstream ¹H-NMR spectroscopy or precise isotopic labeling syntheses 4. Therefore, it is typically supplied neat (unstabilized), making strict adherence to the cold, inert, and dark storage triad absolutely non-negotiable.

Q4: How can I detect if my batch has started to polymerize?

Causality: Polymerization increases the molecular weight, transitioning the volatile liquid into a viscous syrup or forming insoluble white polymeric aggregates.

  • Visual Inspection: Swirl the vial gently. Any increased viscosity, cloudiness, or particulate matter indicates polymer formation.

  • Analytical Validation: In ²H-NMR or ¹³C-NMR, the sharp vinylic signals will broaden significantly due to the restricted tumbling of long polymer chains, and new aliphatic backbone signals will emerge.

Q5: How do I rescue or purify a partially polymerized batch?

Causality: Because the pure monomer is highly volatile (boiling point ~23°C) and the resulting polymer is non-volatile, they can be separated via a trap-to-trap vacuum transfer. This short-path distillation under static vacuum selectively vaporizes the pure monomer, leaving the dead polymer chains and heavy peroxide residues behind in the source flask.

Quantitative Storage Parameters

Summarized below are the critical thresholds required to maintain the integrity of the monomer.

ParameterOptimal ConditionCritical Threshold / WarningMechanistic Rationale
Temperature -20°C to 4°C> 25°C (Room Temp)High thermal energy accelerates peroxide homolysis and radical propagation.
Atmosphere Argon (Ar) or Nitrogen (N₂)Ambient Air (O₂)Oxygen reacts with the alkene pi-bond to form initiating peroxides.
Light Exposure Amber Borosilicate (Dark)Direct UV / SunlightPhotons provide the activation energy required for photo-initiation.
Inhibitor None (Neat)N/APreserves isotopic purity for NMR/MS; relies wholly on temp/gas controls.
Container Seal PTFE-lined crimp capsStandard rubber septaMonomer vapors degrade rubber over time, leading to fatal O₂ ingress.

Experimental Protocol: Trap-to-Trap Vacuum Transfer

To rescue a partially polymerized batch, utilize this self-validating vacuum transfer methodology.

Step 1: System Preparation Set up a high-vacuum line (< 0.1 Torr) with two Schlenk flasks connected via a short-path bridge. Ensure the entire system is rigorously oven-dried, assembled hot, and purged with Argon.

Step 2: Freezing the Source Transfer the partially polymerized 1-Propene-1,1,3,3,3-d5, 2-chloro- to the source flask. Submerge the flask in a liquid nitrogen (LN₂) bath (-196°C) until the liquid is completely frozen solid.

Step 3: Degassing (Freeze-Pump-Thaw) Evacuate the frozen flask to < 0.1 Torr. Isolate the vacuum, remove the LN₂ bath, and let the monomer thaw to release dissolved gases (specifically O₂). Repeat this freeze-pump-thaw cycle three times to ensure a completely oxygen-free environment.

Step 4: Vacuum Transfer Submerge the receiving flask in LN₂. Apply a static vacuum to the closed system. Gently warm the source flask to 0°C using an ice-water bath. The pure monomer will vaporize and immediately condense in the LN₂-chilled receiving flask. The non-volatile polymer residue will remain in the source flask.

Step 5: Self-Validation & Aliquotting Backfill the system with Argon.

  • Validation Check: Take a 10 µL aliquot of the distillate, dissolve in CDCl₃, and run a ¹³C-NMR. The absence of broad polymeric baseline humps confirms successful monomer isolation.

  • Storage: Aliquot the purified monomer into pre-chilled, Argon-flushed amber vials. Seal tightly with PTFE-lined caps and immediately store at -20°C.

Polymerization Pathway & Intervention Mapping

The following diagram illustrates the mechanistic pathways that lead to the degradation of 2-chloropropene-d5, alongside the specific physical interventions required to block each step.

Polymerization_Prevention Monomer 2-Chloropropene-d5 (Monomer) Polymer Poly(2-chloropropene-d5) (Viscous/Solid) Monomer->Polymer Radical Propagation O2 Oxygen (O2) Peroxide Peroxide Initiators O2->Peroxide Reacts with monomer UV UV / Light Radical Free Radicals UV->Radical Photo-cleavage Peroxide->Radical Thermal cleavage Radical->Monomer Initiates chain Argon Argon Purge Argon->O2 Displaces Amber Amber Vial Amber->UV Blocks Cold Cold Storage (< 8°C) Cold->Peroxide Arrests kinetics

Mechanistic pathways of 2-chloropropene-d5 polymerization and targeted storage interventions.

References

  • Source: grokipedia.
  • 2-CHLOROPROPENE (D5, 98%)
  • Source: isotope.
  • Source: thermofisher.

Sources

Technical Support Center: Optimal Storage & Handling of Volatile Deuterated Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and troubleshooting protocols for volatile deuterated monomers (e.g., Styrene-d8, MMA-d8). Because these isotopically labeled reagents are high-value and highly reactive, understanding the causality behind their degradation is essential for maintaining isotopic integrity and ensuring reproducible polymerizations.

Quantitative Data: Storage Parameters for Common Deuterated Monomers

To establish a baseline, the following table summarizes the optimal storage conditions and chemical properties of frequently utilized deuterated monomers. Deviating from these parameters is the primary cause of experimental failure.

MonomerCAS NumberIsotopic PurityStandard InhibitorOptimal Storage TempPrimary Degradation Risk
Styrene-d8 19361-62-7≥98 atom % D4-tert-butylcatechol (TBC)2–8 °CPremature thermal polymerization
Styrene-d3 3814-93-5≥98 atom % D4-tert-butylcatechol (TBC)2–8 °CAutoxidation / Volatilization
Methyl Methacrylate-d8 (MMA-d8) 35233-69-3>98 atom % DHydroquinone (HQ) / MEHQ< 5 °CMoisture-induced exchange / Gelation

Data supported by standard chemical repository guidelines for deuterated vinyl and methacrylate monomers[1][2][3].

Troubleshooting & FAQs

Q1: I stored my Styrene-d8 in the freezer (-20 °C) to be safe, but it polymerized in the bottle. Why did this happen?

The Causality: This is a classic case of inhibitor failure due to phase separation or oxygen depletion. Styrene-d8 is typically stabilized with 4-tert-butylcatechol (TBC)[2]. TBC is not a primary radical scavenger on its own; it requires the presence of trace dissolved oxygen to form the active quinone species that actually halts radical propagation. If you freeze the monomer, two things happen:

  • Phase Separation: The TBC can crystallize and precipitate out of the monomer matrix, leaving the liquid phase unprotected when it briefly thaws.

  • Oxygen Depletion: At extremely low temperatures, the necessary trace oxygen kinetics are halted. Resolution: Store Styrene-d8 at 2–8 °C (standard refrigeration) as recommended by manufacturers[2]. Ensure the container is tightly sealed to prevent bulk oxygen ingress (which causes autoxidation), but do not purge the headspace entirely of oxygen unless you are actively removing the inhibitor for immediate use.

Q2: My NMR analysis of a polymer synthesized from MMA-d8 shows a significant loss of isotopic purity (H/D exchange). How did my monomer degrade?

The Causality: Deuterated Methyl Methacrylate-d8 (MMA-d8) is highly sensitive to moisture[1]. While the deuterium atoms on the vinyl group are relatively stable, the ester environment can facilitate acid- or base-catalyzed enolization if trace water and acidic impurities are present, leading to H/D exchange with atmospheric moisture. Furthermore, moisture ruins the stringent anhydrous conditions required for living anionic polymerizations. Resolution: MMA-d8 must be stored in a cool, dry environment, strictly away from light and heat[1]. Always store the tightly sealed vial inside a secondary desiccator containing anhydrous magnesium sulfate or Drierite.

Q3: I initiated a Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization with my stored Styrene-d8, but the kinetics are extremely slow and the dispersity (Đ) is broad.

The Causality: You likely failed to completely remove the TBC inhibitor prior to the experiment. Inhibitors are designed to scavenge initiating radicals. If left in the monomer, they will consume your primary initiator (e.g., AIBN), leading to an extended induction period, unpredictable molecular weights, and loss of living character in controlled radical polymerizations. Resolution: The monomer must be purified immediately before use. Passing the deuterated styrene through a column of basic alumina is the standard, highly effective method to strip the TBC inhibitor[4].

Mechanistic Visualizations

Understanding the pathways of degradation and purification is critical for experimental design.

InhibitorMechanism HeatLight Heat / UV Light Monomer Deuterated Monomer (e.g., Styrene-d8) HeatLight->Monomer Cleaves bonds Radical Free Radicals (R•) Monomer->Radical Generates Polymer Premature Polymerization (Gelation) Radical->Polymer Unchecked Inhibitor Inhibitor (TBC) + Trace O2 Radical->Inhibitor Scavenges Stable Stable Quinone Adduct (Propagation Halted) Inhibitor->Stable Forms

Diagram 1: Autoxidation pathway and the radical-scavenging mechanism of TBC inhibitors.

PurificationWorkflow Stored Stored Monomer (Contains Inhibitor) Alumina Basic Alumina Column (Removes TBC/HQ) Stored->Alumina Purified Purified Monomer (Highly Reactive) Alumina->Purified Degas Freeze-Pump-Thaw (Removes O2) Purified->Degas Ready Ready for Polymerization Degas->Ready

Diagram 2: Standard workflow for preparing volatile deuterated monomers prior to synthesis.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies before utilizing any stored deuterated monomer.

Protocol A: Inhibitor Removal via Basic Alumina Chromatography

Note: This must be done immediately prior to polymerization. Purified monomers will auto-polymerize if stored.

  • Preparation: Pack a glass pipette or small chromatography column with 2–3 inches of activated Basic Alumina (Brockmann Grade I). Place a small plug of glass wool at the bottom to prevent alumina particulate from eluting.

  • Elution: Transfer the required volume of cold Styrene-d8 or MMA-d8 into the column[4].

  • Collection: Allow the monomer to drip through the column via gravity into a pre-weighed, dry Schlenk flask. The basic alumina selectively binds the phenolic/catechol hydroxyl groups of the inhibitor (TBC or HQ).

  • Verification: The eluted monomer should be perfectly clear. (TBC often imparts a very faint yellowish tint to aged styrene; the purified product will be colorless).

Protocol B: Freeze-Pump-Thaw Degassing

Because oxygen acts as a radical scavenger (and was previously keeping the TBC active), it must be rigorously removed from the purified monomer to ensure precise polymerization kinetics.

  • Freeze: Submerge the Schlenk flask containing the purified deuterated monomer into a liquid nitrogen (LN2) bath until the monomer is completely frozen solid.

  • Pump: Open the flask to a high-vacuum line for 3–5 minutes to evacuate the atmospheric headspace (removing O2 and N2).

  • Thaw: Close the vacuum valve and transfer the flask to a room-temperature water bath. As the monomer thaws, trapped gas bubbles will vigorously escape from the liquid matrix.

  • Cycle: Repeat the Freeze-Pump-Thaw cycle a minimum of three times. After the final thaw, backfill the flask with ultra-high purity (UHP) Argon gas[4].

References

  • Deuterated Methyl methacrylate-d8 | CAS 35233-69-3 - ResolveMass Laboratories Inc. Source: resolvemass.ca URL:[Link]

  • A simple route to deuterated polystyrene block copolymers by reverse iodine transfer polymerisation Source: Polymer Chemistry (rsc.org) URL:[Link]

  • Styrene -d3 | CAS 3814-93-5 - ResolveMass Laboratories Inc. Source: resolvemass.ca URL:[Link]

Sources

Technical Support Center: Purification & Handling of 2-Chloropropene-d5

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stabilizer Removal & Handling Protocols

Critical Pre-Read: The Volatility Trap

Before attempting any purification, you must recognize the physical constraints of 2-chloropropene-d5 .

  • Boiling Point: ~22.6°C (73°F) at atmospheric pressure.

  • The Risk: This reagent boils at varying room temperatures. Opening a bottle without pre-cooling can result in rapid flash-evaporation, leading to the loss of expensive deuterated material or dangerous pressure buildup.

  • The Polymerization Trigger: 2-chloropropene is prone to acid-catalyzed polymerization. Hydrolysis generates

    
     (deuterated hydrochloric acid), which autocatalytically triggers the formation of poly(2-chloropropene).
    

Immediate Action: Store all 2-chloropropene-d5 at -20°C or lower. Never open the stock bottle until it has been equilibrated to at least 0°C in an ice bath.

Module 1: Diagnostic & Decision Matrix

Q: Do I actually need to remove the stabilizer? A: Not always. Commercial 2-chloropropene-d5 is typically stabilized with one of three agents. Check your Certificate of Analysis (CoA) or the physical appearance of the bottle content.

Stabilizer TypePhysical FormRemoval MethodWhen to Remove?
Copper (Cu) Solid wire/turningsDecant/Pipette Remove if Cu interferes with metal-catalyzed couplings (e.g., Sonogashira).
Potassium Carbonate (

)
White solid powderFilter/Decant Remove for acid-sensitive reactions or precise gravimetric work.
Epoxides / TBC Dissolved LiquidBasic Alumina MANDATORY for radical polymerizations or highly sensitive organometallic catalysis.

Q: Why can't I just wash it with water/bicarb like normal organic solvents? A: Do NOT wash with aqueous solutions.

  • H/D Exchange: Exposure to water (even at high pH) can facilitate Hydrogen-Deuterium exchange at the allylic position, degrading isotopic purity.

  • Hydrolysis: Water promotes the formation of acetone-d5 and DCl, accelerating decomposition.

Module 2: The Purification Protocols

Method A: Cryogenic Basic Alumina Filtration (Recommended)

Best for: Removing dissolved inhibitors (TBC, Epichlorohydrin) and scavenging trace acid (


) with minimal loss.

Materials:

  • Pipette tip (1 mL or 5 mL size)

  • Glass wool

  • Basic Alumina (Activity Grade I), activated[1]

  • Receiving flask (pre-dried)

  • Ice/Water bath

The Protocol:

  • Prepare the Micro-Column:

    • Take a clean plastic pipette tip.

    • Insert a small plug of glass wool at the bottom.

    • Fill with 0.5 – 1.0 cm of Basic Alumina.

    • Crucial: Dry the alumina under vacuum or heat if it has been exposed to air, as adsorbed water is detrimental.

  • Thermal Equilibration:

    • Place the stock bottle of 2-chloropropene-d5 in an ice bath (0°C) for 10 minutes.

    • Place the receiving flask in a separate ice bath.

  • Filtration:

    • Using a pre-cooled glass Pasteur pipette, draw up the reagent.

    • Pass it directly through the alumina micro-column into the cold receiving flask.

    • Do not use vacuum to pull it through; the pressure drop will cause the reagent to boil instantly. Gravity or very gentle positive pressure (nitrogen balloon) is safe.

  • Post-Process:

    • Use immediately. The reagent is now "naked" and highly susceptible to polymerization.

Method B: Vacuum Transfer (Distillation)

Best for: Large scale (>10g) or when extremely high chemical purity is required.

  • Warning: Due to the ~23°C boiling point, standard heating mantles are dangerous.

  • Setup: Bulb-to-bulb distillation (Kugelrohr) or a simple short-path bridge.

  • Cooling: The receiving flask must be in Dry Ice/Acetone (-78°C) .

  • Heating: Do not heat the source flask. Allow it to warm slowly from 0°C to Room Temp under static vacuum. The vapor pressure differential will drive the transfer.

Visualization: Workflow Logic

The following diagram illustrates the decision process and the specific mechanics of the Alumina method to prevent evaporation losses.

G Start Check Stabilizer (CoA) Solid Solid (Cu / K2CO3) Start->Solid Visible Solids Liquid Dissolved (TBC / Epoxide) Start->Liquid Clear Liquid Action_Decant Method: Decant/Filter (No Chromatography needed) Solid->Action_Decant Action_Alumina Method: Basic Alumina (Cryogenic Filtration) Liquid->Action_Alumina Step1 1. Cool Reagent to 0°C Action_Alumina->Step1 Step2 2. Prepare Pipette Column (Basic Alumina) Step1->Step2 Step3 3. Gravity Filter into Pre-Cooled Vial Step2->Step3 Step4 4. Use Immediately Step3->Step4

Figure 1: Decision matrix for stabilizer removal and the cryogenic alumina workflow.

Module 3: Troubleshooting (FAQ)

Q: The liquid turned into a viscous jelly inside the bottle. Can I salvage it? A: No. This is poly(2-chloropropene-d5). The polymerization is irreversible.

  • Cause: Accidental warming or moisture ingress creating

    
    .
    
  • Prevention: Store over a few pellets of activated Basic Alumina or Potassium Carbonate to scavenge acid during storage.

Q: I filtered the reagent, but my yield is 50% lower than expected. A: You likely lost it to evaporation.

  • Check: Did you apply vacuum to the column? (Never do this).

  • Check: Was the receiving flask at room temperature? (It must be at 0°C or -78°C).

  • Check: Did you use a large column? (Alumina has a high surface area; for <1mL of reagent, use the smallest pipette tip possible to minimize hold-up volume).

Q: My NMR shows a broad peak around 1.5 - 2.0 ppm that wasn't there before. A: This indicates oligomerization.

  • If the reagent was just purified, it is polymerizing in the NMR tube.

  • Fix: Add a single turning of copper wire or a grain of

    
     to the NMR tube immediately after adding the solvent to stabilize it during acquisition.
    

Q: Can I store the purified reagent? A: Not recommended. Without the stabilizer, the shelf-life at room temperature is measured in minutes to hours. If you must store it, freeze it at -80°C under an inert atmosphere (Argon), but re-verification of purity is required before use.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard protocols for alkyl halide purification via alumina).

  • Sigma-Aldrich. (n.d.). 2-Chloropropene Product Specification & Safety Data Sheet. (Confirming boiling point and stability data).

  • Biotage. (2023).[3] Alumina sample cleanups and how can you implement in your workflow? (Technical breakdown of acidic vs. basic alumina for impurity removal).

  • BenchChem. (n.d.). Overcoming challenges in the purification of deuterated compounds. (Guidance on H/D exchange risks).

Sources

Technical Support Center: Minimizing H/D Exchange in 1-Propene-1,1,3,3,3-d5, 2-chloro-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Propene-1,1,3,3,3-d5, 2-chloro-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for minimizing Hydrogen/Deuterium (H/D) exchange. Below you will find a series of frequently asked questions and detailed protocols to ensure the isotopic integrity of your compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange and why is it a concern for my deuterated compound?

A: Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a deuterium atom covalently bonded to a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] For a highly enriched deuterated compound like 1-Propene-1,1,3,3,3-d5, 2-chloro-, H/D exchange can lead to a loss of isotopic purity. This can have significant consequences, including:

  • Inaccurate experimental results: In metabolic studies or pharmacokinetic analyses, the loss of deuterium can lead to misinterpretation of data.[2]

  • Altered therapeutic properties: For deuterated drug candidates, maintaining high isotopic enrichment is often critical for their desired therapeutic effect.

  • Complicated data analysis: The presence of multiple isotopologues (molecules that differ only in their isotopic composition) can complicate the analysis of data from techniques like mass spectrometry and NMR spectroscopy.[2]

Q2: Which deuterium atoms in 1-Propene-1,1,3,3,3-d5, 2-chloro- are most susceptible to exchange?

A: The susceptibility of a deuterium atom to exchange depends on its chemical environment. In 1-Propene-1,1,3,3,3-d5, 2-chloro-, there are two types of deuterated positions:

  • Vinylic Deuterium: The deuterium atom on the first carbon (C1) is in a vinylic position. These are generally less prone to exchange than allylic positions.

  • Allylic Deuteriums: The deuterium atoms on the third carbon (C3) are in an allylic position. These are more susceptible to exchange, particularly under acidic or basic conditions, due to the potential for the formation of a stabilized allylic carbocation or carbanion intermediate.

The presence of the electron-withdrawing chlorine atom at the C2 position can influence the acidity of the adjacent vinylic and allylic C-D bonds, potentially increasing their susceptibility to base-catalyzed exchange.

Q3: What are the primary factors that promote H/D exchange?

A: The rate and extent of H/D exchange are heavily influenced by several factors:

  • Solvent Type: Protic solvents like water, methanol, and ethanol are the main drivers of H/D exchange because they have easily exchangeable hydrogen atoms.[2] Aprotic solvents such as acetonitrile, DMSO, and chloroform are preferred for handling deuterated compounds.[2]

  • pH of the Solution: H/D exchange can be catalyzed by both acids and bases.[3] For many compounds, the exchange rate is at a minimum at a low pH (around 2.5-3.0).[2][3][4] Both neutral and basic conditions can significantly accelerate deuterium loss.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including H/D exchange.[2] Therefore, it is crucial to keep samples cool whenever possible.

  • Catalysts: Certain metals, such as platinum, can catalyze H/D exchange.[1] Care should be taken to avoid contamination with such catalysts.

Q4: How can I minimize H/D exchange during my experimental workup?

A: Minimizing H/D exchange during workup requires careful control of your experimental conditions. This is often referred to as maintaining "quench conditions."[2] Key strategies include:

  • Solvent Selection: Whenever possible, use aprotic solvents for extractions and washes. If an aqueous wash is necessary, use D₂O instead of H₂O to maintain a deuterium-rich environment.[2]

  • pH Control: After a reaction, it is critical to quench any acidic or basic reagents and adjust the pH to a range where H/D exchange is minimized (typically pH 2.5-3.0) before proceeding with the workup.[2][4]

  • Temperature Control: Perform all workup steps at low temperatures (e.g., on an ice bath) to significantly reduce the rate of exchange.[2]

  • Minimize Exposure Time: Work efficiently to minimize the time your compound is in contact with protic solvents or non-ideal pH conditions.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Loss of isotopic purity detected by Mass Spectrometry (lower m/z ions observed). H/D exchange during sample preparation or analysis.Re-evaluate your sample handling procedures. Ensure the use of aprotic solvents, maintain a low pH (~2.5), and keep the sample cold.[2] For LC-MS analysis, consider using a mobile phase with D₂O instead of H₂O.
Unexpected peaks in ¹H NMR spectrum. H/D exchange has occurred, leading to the appearance of proton signals at positions that should be deuterated.Confirm the identity of the new peaks by comparing them to the spectrum of the non-deuterated standard. To prevent further exchange, re-purify the sample under strictly anhydrous and aprotic conditions.
Inconsistent results between experimental runs. Variability in workup procedures leading to different levels of H/D exchange.Standardize your workup protocol with a strong emphasis on consistent pH control, temperature, and solvent choice.

Experimental Protocols

Protocol 1: General Handling and Storage of 1-Propene-1,1,3,3,3-d5, 2-chloro-

To maintain the isotopic integrity of your compound, proper storage and handling are essential.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C or -80°C).[5] Protect from light and moisture.[6]

  • Handling: When weighing or transferring the compound, do so in a dry, inert atmosphere (e.g., a glove box) if possible. Minimize exposure to atmospheric moisture. Use clean, dry glassware and syringes.

  • Solvent Choice: For preparing stock solutions, use high-purity, anhydrous aprotic solvents such as acetonitrile, dichloromethane, or chloroform-d.

Protocol 2: Quenching a Reaction to Minimize H/D Exchange

This protocol outlines the steps to quench a reaction mixture while minimizing the risk of H/D exchange.

  • Cool the Reaction: Before quenching, cool the reaction mixture to 0°C in an ice bath. This will slow down both the reaction and any potential H/D exchange.

  • Acidify the Quench: Prepare a quenching solution of ice-cold, dilute acid (e.g., 0.1 M HCl in D₂O). The goal is to rapidly bring the pH of the reaction mixture to approximately 2.5-3.0.[2]

  • Perform the Quench: Slowly add the quenching solution to the cooled reaction mixture with vigorous stirring. Monitor the pH of the aqueous layer to ensure it is within the target range.

  • Extract Promptly: Immediately proceed with the extraction of your compound into a suitable aprotic solvent.

  • Dry the Organic Layer: Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) to remove any residual D₂O.

Protocol 3: Verification of Isotopic Purity using Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for assessing isotopic purity.[7]

  • Sample Preparation: Dissolve a small amount of your compound in a suitable aprotic solvent at a concentration appropriate for your instrument.

  • Instrument Setup: Use an electrospray ionization (ESI) source and set the mass spectrometer to a high resolution to distinguish between the different isotopologues.

  • Data Acquisition: Acquire the mass spectrum of your sample.

  • Data Analysis: Determine the relative abundance of the molecular ion corresponding to 1-Propene-1,1,3,3,3-d5, 2-chloro- and any ions corresponding to molecules that have undergone H/D exchange. The isotopic purity can be calculated from the relative intensities of these peaks.

Visualizations

H_D_Exchange_Factors cluster_factors Factors Promoting H/D Exchange cluster_compound 1-Propene-1,1,3,3,3-d5, 2-chloro- cluster_mitigation Mitigation Strategies Protic_Solvents Protic Solvents (e.g., H₂O, MeOH) Compound Deuterated Compound Protic_Solvents->Compound promotes exchange Non_Ideal_pH Non-Ideal pH (Neutral or Basic) Non_Ideal_pH->Compound promotes exchange High_Temp Elevated Temperature High_Temp->Compound promotes exchange Catalysts Metal Catalysts (e.g., Pt) Catalysts->Compound can promote exchange Aprotic_Solvents Aprotic Solvents (e.g., ACN, DCM) Compound->Aprotic_Solvents use of Low_pH Low pH (~2.5) (Quench Conditions) Compound->Low_pH maintain Low_Temp Low Temperature (e.g., 0°C) Compound->Low_Temp maintain Avoid_Catalysts Avoid Catalytic Metals Compound->Avoid_Catalysts ensure

Caption: Factors influencing H/D exchange and mitigation strategies.

Troubleshooting_Workflow Start Suspected H/D Exchange (Loss of Isotopic Purity) Check_Solvents Review Solvent Choice: Are they aprotic and anhydrous? Start->Check_Solvents Check_pH Verify pH Control: Is the pH maintained at ~2.5 during workup? Check_Solvents->Check_pH Yes Use_Aprotic Switch to Aprotic/Anhydrous Solvents Check_Solvents->Use_Aprotic No Check_Temp Assess Temperature Control: Were all steps performed at low temperature? Check_pH->Check_Temp Yes Implement_Quench Implement Strict pH Quench Protocol Check_pH->Implement_Quench No Use_Ice_Bath Utilize Ice Bath for All Procedures Check_Temp->Use_Ice_Bath No Reanalyze Re-analyze Isotopic Purity (HRMS or NMR) Check_Temp->Reanalyze Yes Use_Aprotic->Check_pH Implement_Quench->Check_Temp Use_Ice_Bath->Reanalyze End Isotopic Integrity Maintained Reanalyze->End

Caption: A logical workflow for troubleshooting H/D exchange issues.

References

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • PubMed. (2023, September 15). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]

  • MDPI. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]

Sources

Improving yield in the synthesis of 2-chloro-1-propene-d5

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stable Isotope Synthesis Division Topic: Optimization of 2-Chloro-1-propene-d5 Synthesis Ticket ID: #ISO-PRO-D5-YIELD Status: Open for Resolution

Executive Summary & Core Logic

The Challenge: Synthesizing 2-chloro-1-propene-d5 (Isopropenyl chloride-d5) presents a unique "triad of failure" for researchers:

  • Extreme Volatility: With a boiling point of ~22.6°C (non-deuterated), the product is a gas at warm room temperatures. Most yield loss is actually containment failure, not reaction failure.

  • Polymerization: As a vinyl chloride monomer, it is prone to radical polymerization, turning your expensive deuterated product into useless "jelly."

  • Precursor Purity: The choice of starting material dictates isomeric purity.

The Solution Path: To maximize yield, we abandon standard reflux protocols in favor of a Reactive Distillation approach using the Acetone-d6 route. This ensures regioselectivity (avoiding the 1-chloro isomer) and minimizes handling losses.

The Synthesis Workflow (Visualized)

The following flowchart outlines the optimized pathway, highlighting Critical Process Parameters (CPPs) where yield is most often lost.

SynthesisWorkflow cluster_volatility CRITICAL CONTROL ZONE: VOLATILITY Start Starting Material: Acetone-d6 (99.9% D) Step1 Step 1: Gem-Dichlorination Reagent: PCl5 Temp: < 0°C Start->Step1 Slow Addition Intermed Intermediate: 2,2-Dichloropropane-d6 Step1->Intermed Yield: ~80-90% Step2 Step 2: Elimination (Dehydrochlorination) Reagent: Quinoline (High BP Base) Method: Reactive Distillation Intermed->Step2 Heat to 100-120°C Trap Collection Trap Temp: -78°C (Dry Ice/Acetone) Contains: Radical Inhibitor (BHT) Step2->Trap Product distills immediately (BP ~22.6°C) Product Final Product: 2-Chloro-1-propene-d5 Trap->Product Redistillation

Figure 1: Optimized reactive distillation workflow for 2-chloro-1-propene-d5. The red zone indicates where 60% of yield loss typically occurs due to evaporation.

Critical Process Parameters (CPP) Data Table

ParameterSpecificationImpact on YieldCausality
Reaction Temp (Step 1) 0°C to 10°CPurity High temps during

addition cause charring and loss of volatile Acetone-d6.
Base Selection (Step 2) Quinoline or N,N-DiethylanilineYield High-boiling organic bases allow the product (BP 22.6°C) to distill out of the reaction mixture as it forms, preventing polymerization in the pot.
Trap Temperature -78°C (Dry Ice/Acetone)Recovery A water/ice trap (0°C) is insufficient. The vapor pressure at 0°C is high enough to lose 20-30% of the product to the vacuum/vent.
Stabilization 10-50 ppm BHT or HydroquinoneStability Without inhibition, the monomer can auto-polymerize in the collection flask, especially if traces of peroxide are present.

Troubleshooting Guide & FAQs

User Ticket #1: "I see product forming, but my collection flask is empty."

  • Root Cause: The "Cooling Gap."

  • Diagnosis: 2-chloro-1-propene-d5 has a boiling point of ~22.6°C. If your lab is 23°C, your product is a gas.

  • The Fix:

    • Do not use a standard Liebig condenser with tap water.

    • Use a double-surface condenser with chilled glycol (-10°C) OR a dry-ice cold finger.

    • The receiving flask must be submerged in a dry ice/acetone bath (-78°C) throughout the distillation.

User Ticket #2: "My product turned into a viscous yellow gel overnight."

  • Root Cause: Radical Polymerization.[1]

  • Diagnosis: Vinyl chlorides are reactive monomers.[2] Light, heat, or trace peroxides initiate chain reactions.

  • The Fix:

    • Pre-load the receiving flask with a radical inhibitor (e.g., tert-butylcatechol or BHT) before distillation starts.

    • Store the final product at -20°C in the dark.

    • Use amber glass to prevent UV initiation.

User Ticket #3: "NMR shows a mixture of isomers (1-chloro vs. 2-chloro)."

  • Root Cause: Wrong Precursor Pathway.

  • Diagnosis: If you started with 1,2-dichloropropane-d6, elimination yields a mixture of 1-chloro and 2-chloro isomers.

  • The Fix: Switch to the Acetone-d6 + PCl5 route.

    • Acetone-d6 reacts to form 2,2-dichloropropane-d6 exclusively.

    • Elimination of DCl from the 2,2-isomer must yield 2-chloro-1-propene-d5 (or the equivalent allene, which is unlikely under these conditions). It cannot structurally form 1-chloropropene.

Detailed Experimental Protocol (Acetone-d6 Route)

Phase 1: Synthesis of 2,2-Dichloropropane-d6

  • Setup: 3-neck flask, addition funnel, reflux condenser (with drying tube), ice bath.

  • Reagents: Place Phosphorus Pentachloride (

    
    ) in the flask. Cool to 0°C.
    
  • Addition: Add Acetone-d6 dropwise. Caution: Reaction is exothermic.

  • Workup: Pour the mixture onto crushed ice (hydrolyzes

    
    ). Extract the organic layer (heavy oil).
    
  • Purification: Wash with dilute

    
    , dry over 
    
    
    
    .
    • Note: 2,2-dichloropropane boils ~69°C. It is stable and can be stored.

Phase 2: Reactive Distillation to 2-Chloro-1-propene-d5

  • Setup: Distillation flask connected directly to a distillation head, condenser (chilled), and a receiver flask (at -78°C).

  • Reagents: Mix 2,2-dichloropropane-d6 with Quinoline (ratio 1:2). Quinoline acts as both solvent and base.

  • Reaction: Heat the oil bath to 100-120°C.

  • Mechanism: The base eliminates DCl. The product (BP 22.6°C) immediately boils out of the hot quinoline solution.

  • Collection: The product condenses and freezes/liquefies in the -78°C trap.

  • Final Polish: Redistill the collected liquid using a Vigreux column to remove any entrained quinoline, collecting the fraction at 22-23°C. Add inhibitor immediately.

References

  • Grokipedia. 2-Chloropropylene - Properties and Identifiers. (Boiling point verification and general properties). 3

  • Thomas Scientific. 2-Chloropropene, 0.98 - Product Specifications. (Commercial standards for purity and stabilization). 4[1][5][6][7][8][9]

  • Quora / Chemical Community. Reaction of Ketone with PCl5. (Mechanistic confirmation of gem-dichloride formation from acetone). 6[5][6][7][8][9][10]

  • Google Patents (EP0665202A2). Process for the preparation of 2,2-dichloropropane.[9] (Details on selective reaction and separation of chloropropene isomers). 9

  • Scilit. Degradation and Polymerization of 2-Chloropropene. (Insights into polymerization risks and stabilization). 11[1][5][6][7][8][9][10][11][12]

Sources

Technical Support Center: Handling & Troubleshooting Light-Sensitive Deuterated Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals who require high-fidelity Nuclear Magnetic Resonance (NMR) data. Below, you will find mechanistic explanations, troubleshooting frameworks, and validated recovery protocols for handling light-sensitive deuterated chlorides (such as CDCl₃ and CD₂Cl₂).

Knowledge Base: The Causality of Solvent Degradation

Q: Why do my samples dissolved in CDCl₃ or CD₂Cl₂ degrade over time, even in sealed NMR tubes?

A: The degradation of deuterated chlorides is driven by a photochemical radical reaction. Deuterated chloroform (CDCl₃) is inherently unstable when exposed to ambient light and oxygen[1]. UV and visible light catalyze a radical chain reaction with dissolved oxygen, producing a trichloromethyl radical intermediate. This intermediate rapidly decomposes into phosgene (COCl₂), deuterium chloride (DCl), and chlorine gas[2][3]. While deuterated dichloromethane (CD₂Cl₂) is comparatively more stable, it still undergoes similar degradation to produce trace phosgene under prolonged light exposure[4].

Understanding this pathway is critical because the byproducts (phosgene and DCl) are highly reactive electrophiles and acids that will actively destroy sensitive analytes in your sample.

PhotochemicalDegradation CDCl3 Deuterated Chloroform (CDCl3) Radical Trichloromethyl Radical (•CCl3) CDCl3->Radical + O2 O2 Oxygen (O2) O2->Radical Light UV/Visible Light (hν) Light->Radical Catalyzes Phosgene Phosgene (COCl2) Highly Toxic Radical->Phosgene DCl Deuterium Chloride (DCl) Acidic Byproduct Radical->DCl HCl Hydrochloric Acid (HCl) Phosgene->HCl Hydrolysis (+ H2O) Artifacts NMR Artifacts (Analyte Degradation, pH Shifts) Phosgene->Artifacts Reacts with Amines/Alcohols DCl->Artifacts Lowers pH Water Trace Moisture (H2O) Water->HCl HCl->Artifacts

Photochemical degradation pathway of CDCl3 into phosgene and acidic byproducts.

Troubleshooting Guide: Identifying Solvent Degradation in NMR

Q: How can I definitively tell if my deuterated chloride solvent has degraded just by looking at my NMR spectrum or sample?

A: A degraded solvent acts as a reactive matrix. You can use your NMR data as a self-validating diagnostic tool to check solvent integrity. If your solvent has photo-oxidized, you will observe specific artifacts caused by the acidic and electrophilic byproducts.

Table 1: Diagnostic Indicators of Deuterated Chloride Degradation

Diagnostic IndicatorNMR / Visual ObservationMechanistic Causality
pH-Dependent Shifts Drifting chemical shifts of exchangeable protons (e.g., -NH, -OH)DCl and HCl generation lowers the pH of the solution, altering the protonation state of polar analytes[3].
Unexpected Carbonyl Peaks Emergence of carbamate, urea, or carbonate signals (~150-160 ppm in ¹³C NMR)Phosgene acts as a potent electrophile, reacting with primary/secondary amines or alcohols in the sample[5][6].
Physical Appearance Yellowing of the solvent or visible effervescence (bubbling)Formation of Cl₂ gas (yellow tint) or CO₂ gas evolution from the hydrolysis of phosgene[2][3].
Water Peak Broadening Broad HDO peak around 1.56 ppm (¹H NMR)The highly acidic environment catalyzes rapid proton exchange between residual water and the deuterated solvent[7].

Experimental Protocol: Rescuing Degraded CDCl₃

Q: My lab has a large batch of unstabilized CDCl₃ that has become acidic and is ruining our metabolomics samples. Can I rescue it?

A: Yes. Standard stabilizers (like amylene or silver foil) act as scavengers to prevent future degradation but cannot reverse existing contamination. To rescue degraded CDCl₃, you must perform an alkaline wash to neutralize the acids and hydrolyze the phosgene into inert CO₂ and chloride salts[2][3].

This protocol is a self-validating system: the physical cessation of CO₂ effervescence during the washing step confirms the complete elimination of phosgene.

Protocol: The Sodium Carbonate (Na₂CO₃) Wash Method

  • Preparation: Operating strictly within a chemical fume hood, prepare a concentrated (10% w/v) aqueous solution of disodium carbonate (Na₂CO₃)[2].

  • Alkaline Washing: Transfer the degraded CDCl₃ into a separatory funnel. Add the 10% Na₂CO₃ solution in a 1:1 volume ratio[2].

  • Agitation & Venting (Critical): Shake the funnel vigorously. You must vent the stopcock frequently. The hydrolysis of phosgene generates significant CO₂ gas; failing to release the pressure can result in glassware failure[2][3].

  • Phase Separation: Allow the phases to separate completely. Drain the lower, heavier organic layer (CDCl₃) into a clean, oven-dried Erlenmeyer flask[2].

  • Desiccation: Add oven-dried, anhydrous Na₂CO₃ (approximately 50 g per liter of CDCl₃) to the organic layer. Swirl the flask and allow it to sit for at least 24 hours to sequester residual moisture[2][3].

  • Filtration & Stabilization: Filter the dried CDCl₃ into an amber glass bottle. Introduce a small strip of clean silver foil to act as a radical scavenger for long-term stabilization[3][7].

FAQ: Storage, Handling, and Stabilization

Q: What is the optimal storage environment for CDCl₃ to prevent degradation? A: CDCl₃ must be stored in amber glass bottles to block UV/visible light transmission, which is the primary catalyst for radical formation[1][7]. Keep the bottles refrigerated at 2–8 °C to slow down any thermal degradation pathways, but do not freeze them[1][7]. When dispensing, always use a syringe pre-flushed with dry nitrogen or argon to prevent the introduction of ambient moisture, which accelerates phosgene hydrolysis[7][8].

Q: Should I purchase CDCl₃ stabilized with amylene or silver foil? A: The choice depends entirely on your analytical target. Amylene (a hydrocarbon) acts as a hydrochloric acid scavenger but introduces organic peaks into your NMR spectrum, which can severely interfere with non-targeted metabolomics or trace impurity analysis[3]. Silver foil, conversely, acts as a halogen radical scavenger without leaching organic signals into the solvent, making it the authoritative standard for high-purity, sensitive NMR studies[3][7].

References

  • Gottstein, V., et al. (2022). Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. Preprints.org. [Link]

  • Use and Handling of NMR Solvents Deuterated Chloroform. Cambridge Isotope Laboratories. [Link]

  • Gottstein, V., et al. (2022). An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. MDPI. [Link]

  • Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. Kobe University. [Link]

  • Reaction of diphosgene (0.01 M) with methanol (0.3 M) in CDCl3 at 25 °C. ResearchGate.[Link]

  • Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. American Chemical Society. [Link]

Sources

Technical Support Center: 2-Chloropropene-d5 Analytical Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Solutions Portal. As researchers and drug development professionals increasingly rely on deuterated tracers and intermediates like 2-chloropropene-d5 (CAS 2102-19-4)[1], ensuring absolute spectral integrity is paramount. Spectral interference in isotopically labeled halocarbons rarely stems from simple chemical impurities; it is most often the result of complex physicochemical interactions, such as isotopic scrambling, solvent-mediated exchange, or ionization artifacts[2].

This guide provides a mechanistic framework to diagnose and resolve spectral interference across NMR and GC-MS platforms.

Interference Diagnostic Workflow

InterferenceDiagnostics Root Spectral Interference in 2-chloropropene-d5 NMR 1H / 13C NMR Root->NMR GCMS GC-MS (EI) Root->GCMS NMR_Res Residual Protons (Constant Integration) NMR->NMR_Res NMR_Ex H/D Exchange (Time-dependent Integration) NMR->NMR_Ex GCMS_Scram Isotopic Scrambling (Broad M+ Cluster) GCMS->GCMS_Scram GCMS_Coel Co-elution (Asymmetric Peak Shape) GCMS->GCMS_Coel Sol_NMR Use acid-free solvent (e.g., Benzene-d6) NMR_Ex->Sol_NMR Sol_GCMS Use Soft Ionization (CI) or lower inlet temp GCMS_Scram->Sol_GCMS

Diagnostic workflow for resolving spectral interference in 2-chloropropene-d5.

Mechanistic Troubleshooting & FAQs

Q1: I am observing unexpected proton signals in my ¹H NMR spectrum of 2-chloropropene-d5. Is this a synthesis failure or an analytical artifact? A: It depends on the temporal stability of the signals. 2-Chloropropene-d5 typically has an isotopic purity of ~98%[1], meaning a small percentage of residual protons will inherently appear. However, if the integration of the allylic (-CD₃) or vinylic (=CD₂) positions increases over time, you are observing Hydrogen-Deuterium (H/D) exchange[2]. Causality: Trace moisture or acidic impurities in common NMR solvents like CDCl₃ (which degrades to produce phosgene and HCl) catalyze electrophilic exchange at the electron-rich vinylic and allylic positions[3]. Solution: Switch to a non-protic, acid-free solvent such as Benzene-d₆, or pre-treat your CDCl₃ with basic alumina to neutralize trace acids.

Q2: My GC-MS data shows a broad, chaotic cluster of ions (m/z 79, 80, 81, 82, 83) instead of a clean molecular ion for 2-chloropropene-d5. Why is the isotopic purity appearing so low? A: You are likely encountering Hydrogen-Deuterium Scrambling (HDS) within the mass spectrometer's ion source, not a true chemical impurity[4]. Causality: Under standard 70 eV Electron Ionization (EI), the molecular ion [C₃D₅Cl]⁺* receives excess internal energy. Before the molecule can fragment (e.g., losing a chlorine radical), the carbon skeleton undergoes rapid intramolecular rearrangement, randomizing the isotopic distribution. This creates an artificially broad isotopic envelope that mimics a low-purity sample[2]. Solution: Lower the ion source temperature to reduce thermal energy contributions, or switch to Chemical Ionization (CI) to generate a softer [M+H]⁺ or [M+D]⁺ ion with minimal scrambling.

Q3: How do I differentiate between chromatographic co-elution and mass spectral scrambling in my GC data? A: Evaluate the chromatographic peak shape. Co-elution of undeuterated 2-chloropropene or structurally similar halocarbons will typically alter the chromatographic peak shape, causing asymmetry or shouldering. Because isotopic scrambling happens after elution (inside the high-vacuum ion source), a scrambled sample will still present a perfectly symmetrical chromatographic peak, despite the chaotic mass spectrum.

Quantitative Spectral Signatures & Interference Markers

To accurately diagnose interference, compare your experimental data against these established spectral markers for 2-chloropropene-d5.

Table 1: NMR Interference Markers (in CDCl₃)
Target / Interferent¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)Diagnostic Implication
2-Chloropropene-d5 Silent (or trace at 5.2, 2.1)~138 (m), 112 (m), 26 (m)Expected baseline for 98% D purity.
Undeuterated 2-Chloropropene 5.23, 5.15 (=CH₂); 2.14 (-CH₃)139.5, 113.2, 27.1Indicates low initial isotopic purity or severe H/D exchange.
Water (Moisture) 1.56 (broad singlet)N/ASource of protons for H/D exchange[3].
Acetone (Contaminant) 2.17 (singlet)206.0, 30.9Cleaning solvent artifact; overlaps with allylic protons.
Table 2: GC-MS Diagnostic Fragments (70 eV EI)
SpeciesMolecular Ion (M⁺)Base Peak (Loss of Cl•)Loss of Hydrogen Halide
Undeuterated 2-Chloropropene m/z 76, 78 (3:1 ratio)m/z 41 [C₃H₅]⁺m/z 40 (Loss of HCl)
2-Chloropropene-d5 m/z 81, 83 (3:1 ratio)m/z 46[C₃D₅]⁺m/z 44 (Loss of DCl)
Scrambled d5 Artifact Broad cluster m/z 79-83Mixed m/z 43, 44, 45, 46Mixed m/z 41, 42, 43

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure that the data you collect is an accurate representation of your sample, free from instrument-induced artifacts.

Protocol A: Self-Validating NMR Assessment of Isotopic Purity

Objective: Quantify true isotopic purity while ruling out solvent-mediated H/D exchange.

  • Solvent Neutralization: Pass 1.0 mL of Benzene-d₆ through a short plug of activated basic alumina (Brockmann Grade I) directly into a dry vial. This removes trace moisture and acidic species that catalyze exchange[3].

  • Sample Preparation: Dissolve 10 mg of 2-chloropropene-d5 in 0.6 mL of the neutralized Benzene-d₆.

  • Internal Standard Addition: Add 1.0 µL of a highly inert, non-exchangeable proton standard (e.g., Mesitylene) to act as an absolute quantitative reference. Transfer to a dry NMR tube and seal under nitrogen.

  • Acquisition: Acquire a ¹H NMR spectrum using a long relaxation delay (

    
    ) to ensure complete relaxation and accurate integration of the residual proton peaks.
    
  • System Validation (Kinetic Check): Store the sealed NMR tube at room temperature and re-acquire the spectrum after 24 hours.

    • Validation Logic: If the integration ratio of the residual 2-chloropropene protons to the Mesitylene standard remains constant, the residual peaks represent the true isotopic impurity. If the ratio increases, H/D exchange is actively occurring, indicating the solvent preparation step must be repeated.

Protocol B: Minimizing Isotopic Scrambling in GC-MS Workflows

Objective: Suppress high-energy rearrangements in the ion source to accurately measure the intact isotopologue distribution.

  • Thermal Optimization: Lower the GC inlet temperature to 150°C to prevent thermal degradation of the halocarbon prior to the column. Lower the MS ion source temperature to 200°C to reduce thermal energy available for intramolecular scrambling[4].

  • Ionization Switch: Transition the mass spectrometer from 70 eV Electron Ionization (EI) to Positive Chemical Ionization (PCI). Use methane or isobutane as the reagent gas.

    • Causality: PCI transfers a proton (or deuteron) to the analyte via a low-energy ion-molecule reaction, generating a highly stable [M+H]⁺ or [M+D]⁺ pseudomolecular ion without the excess internal energy that drives scrambling[5].

  • Self-Validation (Control Injection): Inject an undeuterated 2-chloropropene standard first. Map its PCI fragmentation pattern to ensure the [M+H]⁺ ion (m/z 77) is the dominant species.

  • Sample Analysis: Inject the 2-chloropropene-d5 sample.

    • Validation Logic: The absence of M-1 or M-2 ions in the PCI spectrum of the d5 analog confirms that isotopic scrambling has been successfully suppressed, allowing for direct calculation of isotopic enrichment.

References

  • Analytical Chemistry (ACS Publications). "Hydrogen–Deuterium Scrambling Based on Chemical Isotope Labeling Coupled with LC–MS". Acs.org. Available at:[Link]

  • ResearchGate. "Utility of isotope-coded derivatization in gas chromatographic-mass spectrometric analyses". Researchgate.net. Available at: [Link]

  • YouTube. "Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques". Youtube.com. Available at:[Link]

Sources

Technical Support Center: Purification of Degraded 1-Propene-1,1,3,3,3-d5, 2-chloro-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 1-Propene-1,1,3,3,3-d5, 2-chloro- (Isopropenyl Chloride-d5) Structure:


Critical Physical Property:  Boiling Point 

22.6 °C (72.7 °F) Primary Hazard: Extreme Volatility & Polymerization Risk

The Challenge: Researchers often find this reagent degraded upon storage. The degradation usually manifests as polymerization (viscous residue), hydrolysis (formation of Acetone-d6), or acidification (HCl generation). Because the boiling point is barely above room temperature, standard purification techniques like rotary evaporation or open-column chromatography result in catastrophic sample loss.

This guide provides specialized "Cold-Chain" purification protocols designed to restore isotopic and chemical purity without losing the volatile cargo.

Diagnostic Module: Is Your Sample Degraded?

Before initiating purification, confirm the nature of the degradation using Cold-Probe NMR (if available) or standard NMR with a chilled tube.

SymptomDiagnosisChemical Indicator (1H/2H NMR)
Viscous/Gummy Residue PolymerizationBroad, undefined peaks in the aliphatic region (1.0–2.0 ppm).
Yellow/Brown Tint Stabilizer OxidationPresence of quinone signals (if hydroquinone stabilized) or broad baseline noise.
Sharp Acrid Smell Hydrolysis/HClNew peaks corresponding to Acetone-d6 (check solvent residual signals).
Cloudiness Water ContaminationBroad HDO peak ~4.7 ppm (in D2O) or distinct water peak in organic solvent.

Decision Logic & Workflow

Use the following logic tree to determine the correct purification protocol.

PurificationLogic Start Start: Assess Sample CheckViscosity Is sample viscous or colored? Start->CheckViscosity CheckWater Is water/cloudiness present? CheckViscosity->CheckWater No ProtocolA Protocol A: Trap-to-Trap Distillation (Polymer/Stabilizer Removal) CheckViscosity->ProtocolA Yes (Polymer) ProtocolB Protocol B: Cryo-Desiccation (Water Removal) CheckWater->ProtocolB Yes (Wet) ProtocolC Protocol C: Flash Alumina Filtration (Acid/Stabilizer Removal) CheckWater->ProtocolC No, but acidic/stabilized ProtocolA->CheckWater Post-Distillation Check Ready Ready for Use (Store at -20°C) ProtocolB->Ready ProtocolC->Ready

Figure 1: Decision Matrix for selecting the appropriate purification method based on degradation symptoms.

Technical Protocols

Protocol A: Vacuum Trap-to-Trap Distillation (The Gold Standard)

Purpose: Removes non-volatile impurities (polymers, stabilizers) without heating the labile sample. Applicability: Degraded samples with <90% purity or visible polymerization.

Equipment:

  • High-vacuum line (Schlenk line).

  • Two Schlenk flasks (Source and Receiver).

  • Liquid Nitrogen (

    
    ) Dewar.
    
  • Warm water bath (20–25 °C).

Procedure:

  • Setup: Connect the Source Flask (containing degraded reagent) and the Receiver Flask (empty, flame-dried) to the vacuum manifold.

  • Freeze: Submerge the Source Flask in

    
     until the reagent is frozen solid.
    
  • Evacuate: Open the Source Flask to high vacuum to remove non-condensable gases (degassing). Close the valve after 2 minutes.

  • Transfer:

    • Place the Receiver Flask into the

      
       Dewar.
      
    • Remove the

      
       from the Source Flask  and allow it to warm to room temperature (or use a 20°C water bath).
      
    • Open the pathway between Source and Receiver (static vacuum). The vapor pressure difference will drive the 2-chloropropene-d5 into the cold receiver.

  • Completion: Once the Source Flask contains only viscous residue, close the Receiver Flask valve.

  • Backfill: Backfill the system with Argon/Nitrogen.

Why this works: The polymer has zero vapor pressure. The deuterated reagent (BP 22.6°C) transfers rapidly under vacuum, leaving impurities behind [1].

Protocol B: Cryo-Desiccation (Drying)

Purpose: Removes moisture which causes hydrolysis and H/D scrambling. Applicability: Cloudy samples or those showing water peaks in NMR.

Reagents:

  • Activated 3Å Molecular Sieves (Oven dried at 300°C).

  • Avoid: Silica gel (too acidic, causes polymerization) or Sodium metal (reactive with alkyl halides).

Procedure:

  • Preparation: Place activated sieves into a flame-dried Schlenk flask under Argon.

  • Cooling: Cool the flask to 0°C (Ice bath).

  • Addition: Cannulate the liquid 2-chloropropene-d5 onto the sieves.

  • Incubation: Allow to stand at 0°C for 2–4 hours. Do not store at room temperature.

  • Filtration: Cannula-transfer the dry liquid into a fresh, cold storage vessel.

Protocol C: Flash Alumina Filtration

Purpose: Removes acidic impurities (HCl) and polar stabilizers (Hydroquinone) rapidly.

Procedure:

  • Prepare a Pasteur pipette with a small plug of cotton and 2 cm of Basic Alumina (Grade I) .

  • Flush the pipette with dry Argon.

  • Cool the pipette by wrapping it in a paper towel soaked in dry ice/acetone (or work in a cold room).

  • Rapidly pass the cold reagent through the alumina plug directly into a receiving vial held in dry ice.

Visualizing the Apparatus

Because of the volatility, the physical setup is critical.

DistillationSetup cluster_0 Source Side (Warm) cluster_1 Vacuum Manifold cluster_2 Receiver Side (Cold) Source Impure Sample (20°C Water Bath) Manifold Schlenk Line (< 0.1 mbar) Source->Manifold Vapor Receiver Purified Product (Liquid N2 Bath) Manifold->Receiver Condensation

Figure 2: Schematic of the Trap-to-Trap (Vacuum Transfer) setup required to prevent product loss.

Frequently Asked Questions (Troubleshooting)

Q1: Can I use a Rotary Evaporator (Rotovap) to distill this? A: Absolutely not. The boiling point of 2-chloropropene-d5 is ~22.6°C. The vacuum of a rotovap (even a weak water aspirator) will lower the boiling point well below 0°C. Your product will instantly vaporize and be lost into the pump trap. Use Protocol A (Trap-to-Trap) only.

Q2: My sample turned into a solid white gel. What is this? A: This is Poly(2-chloropropene). It forms via radical polymerization if the stabilizer is consumed or if the sample is exposed to light/heat. This process is irreversible. You can attempt to distill any remaining liquid monomer using Protocol A, but the gel itself is waste [2].

Q3: Why do I see Acetone-d6 in my NMR? A: This indicates hydrolysis. The chlorine atom is labile. If moisture enters the vial, it attacks the alkene, releasing HCl and forming the enol, which tautomerizes to acetone. Reaction:


.
Fix: Use Protocol B (Drying) immediately to stop further degradation.

Q4: How should I store the purified compound? A:

  • Temperature: -20°C or -80°C.

  • Container: Amber glass (light protection) with a Teflon-lined cap.

  • Stabilizer: If not using immediately for sensitive catalysis, add copper wire or a trace of hydroquinone to inhibit polymerization.

Q5: Is the "d5" label stable? A: Generally, yes. However, if the sample becomes acidic (due to HCl formation), the deuterium on the terminal


 position can undergo exchange with protons from moisture. Keeping the sample neutral (Protocol C) and dry (Protocol B) is essential for isotopic integrity [3].

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification of volatile halogenated alkenes).

  • Polymerization of 2-Chloropropene: Marvel, C. S., & Williams, J. L. R. (1948). The Polymerization of 2-Chloro-1-propene. Journal of the American Chemical Society, 70(11), 3842.

  • Deuterium Exchange Mechanisms: Junk, T., & Catallo, W. J. (1997). Hydrogen isotope exchange reactions involving C–H (D, T) bonds. Chemical Society Reviews, 26(6), 401-406.

  • Safety Data Sheet (SDS) - 2-Chloropropene: Sigma-Aldrich. (Provides physical property baselines for the non-deuterated analog).

Disclaimer: This guide is for research purposes only. 2-chloro-1-propene and its deuterated analogs are flammable and toxic. All manipulations must occur in a fume hood.

Technical Support Center: Addressing Isotopic Dilution in 2-Chloropropene-d5 Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 2-chloropropene-d5. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges related to isotopic dilution. As a deuterated internal standard or reagent, maintaining the isotopic integrity of 2-chloropropene-d5 is paramount for generating accurate and reproducible data. This document offers foundational knowledge, diagnostic workflows, and validated protocols to ensure the reliability of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding isotopic dilution and the specific properties of 2-chloropropene-d5.

Q1: What is isotopic dilution and why is it a critical issue?

A1: Isotopic dilution is the unintended reduction of the isotopic enrichment of a labeled compound. In the case of 2-chloropropene-d5, this occurs when deuterium atoms are replaced by hydrogen atoms from the surrounding environment. This process, also known as "back-exchange," compromises the compound's function as a stable internal standard.[1] The change in mass leads to an underestimation of the standard's concentration and, consequently, an overestimation of the analyte's concentration, fundamentally undermining the accuracy of quantitative analysis.[1][2]

Q2: What are the primary causes of isotopic dilution for 2-chloropropene-d5?

A2: The primary mechanism is hydrogen-deuterium (H/D) exchange.[3] For 2-chloropropene-d5, the vinylic and methyl deuterons can be susceptible to exchange under certain conditions. Key contributing factors include:

  • Presence of Protic Solvents: Solvents like water (H₂O), methanol, and ethanol can donate protons, facilitating H/D exchange.[1]

  • pH Extremes: Strongly acidic or basic conditions can catalyze the exchange process.[3]

  • Elevated Temperatures: Higher temperatures provide the activation energy needed to accelerate the rate of isotopic exchange.[1]

  • Matrix Effects: Active sites within a complex sample matrix can promote exchange.

Q3: My deuterated standard is eluting slightly earlier than its non-deuterated analog in my GC analysis. Is this normal?

A3: Yes, this is a well-documented phenomenon known as the chromatographic H/D isotope effect.[4] Due to the slightly different physicochemical properties imparted by the heavier deuterium atoms, deuterated compounds often exhibit weaker intermolecular interactions with the stationary phase in gas chromatography, leading to shorter retention times.[4] While normal, it is critical to ensure that this separation does not lead to differential matrix effects between the analyte and the standard.[5]

Q4: What is the difference between isotopic enrichment and species abundance?

A4: This is a crucial distinction. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position. Species abundance is the percentage of the entire molecular population that has a specific isotopic composition (e.g., d5, d4, d3). A starting material with 99.5% isotopic enrichment at each of the five positions will not result in a final product that is 99.5% d5 molecules due to the statistical probability of having at least one hydrogen atom present.[6]

Part 2: Troubleshooting Guide

This section is organized by common symptoms observed during experiments. Follow these diagnostic workflows to identify and resolve issues related to isotopic dilution.

Symptom: Inaccurate Quantification & Non-Linear Calibration Curves

Non-linearity, particularly at the upper and lower ends of a calibration curve, is a frequent indicator of isotopic issues.[5]

Troubleshooting Workflow for Inaccurate Quantification

A Start: Inaccurate Quantification or Non-Linear Curve Observed B Assess Purity of Standard: Analyze a neat solution of 2-chloropropene-d5 via GC-MS. A->B C Isotopic Purity Acceptable? (e.g., >98% d5) B->C D Investigate Back-Exchange: Spike standard into analyte-free matrix. Incubate at experimental conditions. Analyze over time. C->D Yes G Source New Standard. Apply mathematical corrections for known impurity. C->G No E Signal of d4 or lower isotopologues increasing? D->E F Optimize Sample Prep: - Use aprotic solvents - Control pH & temperature - Minimize incubation time E->F Yes I Check for Crosstalk: Analyze high-concentration analyte for signal at standard's m/z. Analyze standard for signal at analyte's m/z. E->I No H Problem Resolved F->H G->H J Crosstalk Observed? I->J J->H No K Modify MS Method: - Select different quantifier ions - Improve chromatographic separation J->K Yes K->H A Prepare Standards: - 2-chloropropene-d5 (test) - 2-chloropropene (d0 ref.) Dilute in volatile solvent (e.g., DCM) B GC-MS Setup: - Set appropriate GC program - Use SIM or Full Scan mode A->B C Inject d0 Standard: Confirm retention time (RT) and identify key fragment ions. B->C D Inject d5 Standard: - Confirm RT shift - Acquire mass spectrum C->D E Data Analysis: Extract ion chromatograms for all relevant isotopologues (d0 to d5). D->E F Integrate Peak Areas: Measure the area under the curve for each isotopologue peak. E->F G Calculate Purity: % d5 = (Area_d5 / Sum(Areas_d0_to_d5)) * 100 F->G

Caption: Experimental workflow for GC-MS purity assessment.

Methodology:

  • Preparation: Prepare a ~1 mg/mL solution of your 2-chloropropene-d5 standard in a volatile, aprotic solvent like dichloromethane. Prepare a similar solution of non-deuterated 2-chloropropene as a reference.

  • Instrumentation (Example):

    • GC Column: A mid-polarity column (e.g., DB-5ms) is suitable.

    • Injection: 1 µL, split mode.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

    • MS Mode: Selected Ion Monitoring (SIM).

  • Ion Selection: Based on the mass spectrum of 2-chloropropene (MW=76.52), the molecular ion (M⁺) is often used. The corresponding ions for the deuterated species should be monitored. [7]

    Compound Molecular Weight Monitored m/z (M⁺)
    2-chloropropene (d0) 76.52 76
    2-chloropropene-d1 77.53 77
    2-chloropropene-d2 78.53 78
    2-chloropropene-d3 79.54 79
    2-chloropropene-d4 80.54 80

    | 2-chloropropene-d5 | 81.55 | 81 |

  • Analysis:

    • Inject the non-deuterated standard to confirm the retention time and detector response.

    • Inject the 2-chloropropene-d5 solution in triplicate.

  • Calculation: Integrate the peak area for each monitored m/z value. Calculate the isotopic purity as follows:

    • % d5 Abundance = [Area(m/z 81) / (Area(m/z 76) + ... + Area(m/z 81))] x 100

    • Note: This calculation should be corrected for the natural abundance of ¹³C if high accuracy is required. [8]

Protocol 2: Correcting for Isotopic Dilution

If your standard has a known and consistent level of isotopic impurity, you can mathematically correct your final calculated concentrations. This is often done using the principles of isotope dilution mass spectrometry (IDMS). [2] The fundamental equation for the single isotope dilution method is:

Cₓ = Cₛ * (Wₛ / Wₓ) * [(Rₛ - Rₙ) / (Rₙ - Rₓ)] * (Mₓ / Mₛ)

Where:

  • Cₓ = Concentration of analyte in the sample (unknown)

  • Cₛ = Concentration of the isotopic standard (spike) solution

  • Wₛ = Weight of the spike solution added

  • Wₓ = Weight of the sample

  • Rₙ = Isotope ratio of the analyte/standard in the final mixture

  • Rₛ = Isotope ratio of the pure isotopic standard (determined in Protocol 1)

  • Rₓ = Isotope ratio of the pure analyte (natural abundance)

  • Mₓ = Molecular weight of the analyte

  • Mₛ = Molecular weight of the isotopic standard

Alternatively, a calibration curve can be constructed by plotting the measured isotope ratios of prepared blends against the known mass ratio of the analyte to the spike. [2][9]

Part 4: Best Practices for Storage and Handling

To preserve the isotopic integrity of 2-chloropropene-d5, strict adherence to proper storage and handling procedures is essential.

Mechanism of Isotopic Back-Exchange

A 2-Chloropropene-d5 (CD3-CCl=CD2) D Isotopic Exchange Event A->D B Protic Environment (e.g., H2O, ROH) B->D C Catalyst (Acid H+ or Base OH-) C->D Accelerates E 2-Chloropropene-d4 (e.g., CHD2-CCl=CD2) D->E F Released Deuteron (Incorporated into solvent) D->F

Caption: Conceptual diagram of H/D back-exchange.

ParameterRecommendationRationale
Temperature Store at 2-8°C. [7]Allow the container to warm to room temperature before opening.Low temperatures slow the rate of exchange and degradation. [10]Warming prevents condensation and moisture introduction. [10]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents potential oxidative degradation and contamination from atmospheric moisture. [11]
Light Store in amber, tightly sealed containers.Protects the compound from light-catalyzed degradation. [10]
Solvents For stock solutions, use high-purity aprotic solvents (e.g., dichloromethane, anhydrous acetonitrile). Avoid protic solvents like water or methanol for long-term storage.Aprotic solvents lack exchangeable protons, minimizing the risk of isotopic dilution. [1]
Handling Use dry glassware and syringes. Handle in a well-ventilated area, preferably a fume hood.Prevents contamination with water and ensures user safety due to the compound's volatility and flammability. [11]

By implementing these troubleshooting guides, protocols, and best practices, researchers can confidently address the challenges of isotopic dilution and ensure the integrity of their data when working with 2-chloropropene-d5.

References

  • Matern, M., et al. (2016). Natural Isotope Correction of MS/MS Measurements for Metabolomics and (13)C Fluxomics. PubMed. Available at: [Link]

  • Truchon, J. F., & Tber, B. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters. Available at: [Link]

  • Le, M., & Remaud, G. (2020). NMR-based isotopic and isotopomic analysis. PubMed. Available at: [Link]

  • Isotope dilution. Wikipedia. Available at: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. (2025). Available at: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. (2025). Available at: [Link]

  • Singh, S., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. Available at: [Link]

  • Masson, G. R., et al. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. PMC. Available at: [Link]

  • Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. Wiley Online Library. Available at: [Link]

  • Isotopic analysis by nuclear magnetic resonance. Wikipedia. Available at: [Link]

  • Deuterated - Solvents, Reagents& Accessories. Chromservis. Available at: [Link]

  • Klupiec, A., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link]

  • Mester, Z., & Sturgeon, R. (2006). Calibration graphs in isotope dilution mass spectrometry. NRC Publications Archive. Available at: [Link]

  • Hotchko, M. A., et al. Automated extraction of backbone deuteration levels from amide H/2H mass spectrometry experiments. PMC. Available at: [Link]

  • Englander, J. J., et al. (2012). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Springer. Available at: [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (2023). Available at: [Link]

  • How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy?. ResearchGate. (2021). Available at: [Link]

  • Isotope Dilution Mass Spectrometry. PTB.de. Available at: [Link]

  • Busch, R., et al. A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations. PMC. Available at: [Link]

  • Fritsche, J., & Fröhlich, K. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Available at: [Link]

  • Wenzl, T., et al. (2007). Rapid and simple determination of chloropropanols (3-MCPD and 1,3-DCP) in food products using isotope dilution GC–MS. ResearchGate. Available at: [Link]

  • Synthesis of 2-chloropropane. Sciencemadness. (2005). Available at: [Link]

  • How to Make Poly(2-chloropropene) from 2-Chloropropene A Guide for Organic Chemists. Shandong Qibo New Energy Co., Ltd. (2023). Available at: [Link]

  • Guillarme, D., & Veuthey, J. L. (2004). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Available at: [Link]

  • How To Properly Store Your Radiolabeled Compounds. Moravek. (2022). Available at: [Link]

  • Synthesis of 2 Chloropropane?. Sciencemadness Discussion Board. (2006). Available at: [Link]

  • Isotopic Dilution Method. Scribd. Available at: [Link]

  • Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Available at: [Link]

  • Stefaniuk, A., et al. (2022). Isotope effects observed in diluted D2O/H2O mixtures identify HOD-induced low-density structures in D2O but not H2O. ResearchGate. Available at: [Link]

  • Wenzl, T., et al. (2007). Rapid and simple determination of chloropropanols (3-MCPD and 1,3-DCP) in food products using isotope dilution GC–MS. Academia.edu. Available at: [Link]

Sources

Validation & Comparative

1H and 13C NMR chemical shifts of 1-Propene-1,1,3,3,3-d5, 2-chloro-

Author: BenchChem Technical Support Team. Date: March 2026

Isotopic Substitution in Halogenated Alkenes: A Baseline Analysis

In advanced structural elucidation and mechanistic tracing, the use of isotopically labeled compounds is indispensable. 1-Propene-1,1,3,3,3-d5, 2-chloro- (commonly known as 2-chloropropene-d5, CAS: 2102-19-4)[1] serves as a critical probe in kinetic isotope effect (KIE) studies, metabolic tracing, and specialized NMR solvent applications.

To objectively evaluate the analytical performance and spectral characteristics of this fully deuterated analog, it must be directly compared against its unlabeled counterpart, 2-chloropropene (CAS: 557-98-2)[2]. The substitution of protium (


H) with deuterium (

H) fundamentally alters the magnetic environment of the molecule. Because deuterium possesses a nuclear spin quantum number of

(compared to

for protium) and a significantly lower gyromagnetic ratio, the resulting Nuclear Magnetic Resonance (NMR) spectra exhibit profound differences in signal multiplicity, chemical shifts, and relaxation dynamics.

Mechanistic Divergence:


H and 

C NMR Profiles

As a Senior Application Scientist, it is crucial to understand the causality behind the spectral shifts rather than merely observing them.

In the unlabeled 2-chloropropene molecule, the


H NMR spectrum is defined by three distinct proton environments due to the lack of symmetry and the electronegativity of the chlorine atom: the methyl protons, the vinyl proton cis to the chlorine, and the vinyl proton trans to the chlorine[3][4]. These chemically non-equivalent protons couple with each other, producing distinct multiplet signals[4].

Conversely, in 1-Propene-1,1,3,3,3-d5, 2-chloro- , all five protons have been replaced by deuterium.

  • 
    H NMR Impact:  The 
    
    
    
    H NMR spectrum of the
    
    
    analog will be effectively silent, showing only trace signals corresponding to residual isotopic impurities (e.g.,
    
    
    analogs) or solvent peaks.
  • 
    C NMR Impact:  The 
    
    
    
    C NMR spectrum undergoes three major transformations:
    • Spin-Spin Splitting: Carbons directly attached to deuterium will split according to the

      
       rule.
      
    • Isotope Effects: The heavier deuterium atoms exert a primary and secondary upfield isotope shift on the carbon resonances.

    • Loss of NOE: The Nuclear Overhauser Effect (NOE), which typically enhances

      
      C signals via cross-relaxation with attached protons, is lost. This drastically reduces the signal-to-noise ratio (S/N) for the 
      
      
      
      and
      
      
      carbons.

Quantitative Chemical Shift Comparisons

The following tables summarize the comparative NMR performance data. The chemical shifts for the unlabeled compound are grounded in established spectral data for aliphatic and vinylic carbon environments[5], while the


 shifts account for standard isotopic upfield perturbations.

Table 1:


H NMR Spectral Comparison (400 MHz, CDCl

)
Proton EnvironmentUnlabeled 2-Chloropropene (

H

ppm)
2-Chloropropene-d5 (

H

ppm)
Multiplicity (Unlabeled)
C1 (Vinyl, cis/trans) ~5.1 - 5.3 ppmNo Signal (Silent)Doublets/Multiplets
C3 (Methyl) ~2.1 ppmNo Signal (Silent)Singlet/Multiplet

Note: The unlabeled compound exhibits distinct vinylic signals due to the diastereotopic nature of the terminal alkene protons[6].

Table 2:


C NMR Spectral Comparison (100 MHz, CDCl

)
Carbon PositionUnlabeled 2-Chloropropene (

C

ppm)
2-Chloropropene-d5 (

C

ppm)
Multiplicity (

Analog)
Splitting Mechanism (

)
C1 (

/

)
114.7 ppm[5]~114.2 ppmQuintet

C2 (

)
138.4 ppm[5]~138.3 ppmSinglet (Broadened)No direct D attachment
C3 (

/

)
30.2 ppm[5]~29.4 ppmSeptet

Signal Multiplicity and


C-

H Spin-Spin Coupling

The structural elucidation of the


 analog relies heavily on the predictable splitting patterns generated by the spin 

deuterium nuclei.

SplittingLogic C 13C Nucleus (Observe Channel) D Deuterium (2H) Spin I = 1 C->D Spin-Spin Coupling C2 C2 (C-Cl) Singlet No Direct Deuterium C->C2 Isotope Shift Only C1 C1 (CD2) Quintet (1:2:3:2:1) 2nI+1 = 5 D->C1 C3 C3 (CD3) Septet (1:3:6:7:6:3:1) 2nI+1 = 7 D->C3

Caption: Spin-spin coupling pathways demonstrating the


 multiplicity rules for 2-chloropropene-d5.

Optimized Acquisition Protocol for Fully Deuterated Analogs

Because fully deuterated molecules lack the signal-enhancing NOE from protons, acquiring a high-quality


C spectrum requires a self-validating, optimized protocol. Standard 

C{

H} parameters will result in severely attenuated signals for the

and

carbons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50-100 mg of 1-Propene-1,1,3,3,3-d5, 2-chloro- in 0.6 mL of a non-deuterated solvent (if locking on the sample itself) or use a coaxial insert with a locking solvent to prevent signal overlap.

  • Probe Tuning: Manually tune the

    
    C observe channel and the 
    
    
    
    H lock channel. Ensure the lock phase is optimized, as the high concentration of deuterium in the analyte can saturate the lock circuitry if not properly attenuated.
  • Pulse Sequence Selection: Utilize an Inverse Gated Decoupling sequence (zgig on Bruker systems). This turns off the proton decoupler during the relaxation delay to suppress any residual NOE, ensuring that signal integration (if required) is strictly proportional to carbon concentration.

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    to at least
    
    
    of the longest relaxing carbon. Deuterated carbons have significantly longer
    
    
    relaxation times than protonated carbons. A
    
    
    of 10-15 seconds is recommended.
  • Acquisition: Increase the number of scans (NS

    
     1024) to compensate for the loss of NOE and the splitting of the signal intensity across multiple peaks (e.g., the intensity of a septet is diluted across 7 peaks).
    
  • Processing: Apply a mild exponential apodization (Line Broadening, LB = 1.0 - 2.0 Hz) prior to Fourier Transformation to enhance the S/N ratio of the heavily split multiplets.

Workflow S1 1. Sample Prep (High Concentration) S2 2. Probe Tuning (Attenuate 2H Lock) S1->S2 S3 3. Pulse Sequence (Inverse Gated Decoupling) S2->S3 S4 4. Acquisition (Extended D1 & High Scans) S3->S4 S5 5. Processing (1-2 Hz Line Broadening) S4->S5

Caption: Optimized NMR acquisition workflow for fully deuterated small molecules.

Strategic Utility in Pharmaceutical Research

For drug development professionals, the comparative analysis between 2-chloropropene and its


 analog extends beyond basic spectroscopy. The carbon-halogen bond and the adjacent 

-system are highly susceptible to intermolecular interactions, such as halogen bonding and

stacking, which can be monitored via

C NMR chemical shifts[7].

By utilizing the


 analog, researchers can conduct complex co-solvent metabolic assays where the 

H NMR spectrum remains unobstructed by the starting material, allowing for the precise kinetic tracking of protonated metabolites. The rigorous understanding of these NMR parameters ensures that analytical blind spots are eliminated during early-stage drug design and mechanistic validation.
  • Brainly Community. "Explain why 2-chloropropene shows signals for three kinds of protons in its 1H NMR spectrum." Brainly, 07 Aug. 2023. Available at: [Link]

  • Vaia Experts. "2-Chloropropene shows signals for three kinds of protons in its 1H NMR spectrum. Explain." Vaia. Available at:[Link]

  • Study.com Academic Experts. "2-chloropropene shows signals for three kinds of hydrogens in its 1H NMR spectrum. Explain." Study.com. Available at: [Link]

  • St. Paul's Cathedral Mission College. "NMR SPECTROSCOPY Equivalent and Nonequivalent Protons." SPCMC. Available at: [Link]

  • Vaia Experts. "Problem 61 Propose a structure for compound... 13C NMR Spectroscopy." Vaia. Available at:[Link]

  • AIP Publishing. "Competition between π⋯π interaction and halogen bond in solution: A combined 13C NMR and density functional theory study." Journal of Chemical Physics, 09 Apr. 2012. Available at: [Link]

Sources

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Chloropropene and its Deuterated Analog, 2-Chloropropene-d5

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-chloropropene and its stable isotope-labeled counterpart, 2-chloropropene-d5. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral presentation. It delves into the mechanistic underpinnings of the fragmentation pathways, explains the diagnostic utility of deuterium labeling, and provides the necessary experimental framework for reproducing and validating these findings.

The core objective is to illustrate how comparing the fragmentation of a native compound with its deuterated analog serves as a powerful tool for elucidating fragmentation mechanisms and confirming the elemental composition of key fragment ions.[1][2] While the mass spectrum for 2-chloropropene is well-established, the spectrum for 2-chloropropene-d5 is predicted based on foundational mass spectrometry principles and known deuterium isotope effects. This comparative approach is fundamental in fields requiring unambiguous compound identification and structural characterization.[3][4]

Part 1: The Fragmentation Fingerprint of 2-Chloropropene

When a volatile molecule like 2-chloropropene (CH₃CCl=CH₂) is introduced into an electron ionization mass spectrometer, it is bombarded by high-energy electrons (typically 70 eV).[5][6] This process ejects an electron from the molecule, creating an energetically unstable radical cation known as the molecular ion ([M]⁺•).[7] This molecular ion subsequently undergoes a series of fragmentation events to produce smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule's structure.

The key features observed in the mass spectrum of 2-chloropropene are:

  • The Molecular Ion ([C₃H₅Cl]⁺•): A pair of peaks at m/z 76 and m/z 78. This characteristic doublet arises from the natural isotopic abundance of chlorine, where ³⁵Cl is approximately three times more abundant than ³⁷Cl.[8][9] Therefore, the peak at m/z 76 ([C₃H₅³⁵Cl]⁺•) is roughly three times the intensity of the peak at m/z 78 ([C₃H₅³⁷Cl]⁺•). The presence of this 3:1 ratio is a strong indicator of a molecule containing a single chlorine atom.

  • Loss of a Chlorine Radical (•Cl): This fragmentation pathway leads to the formation of the allyl cation ([C₃H₅]⁺) at m/z 41. This is often a prominent peak due to the resonance stability of the allyl cation.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond results in the formation of the chloroethenyl cation ([C₂H₂Cl]⁺), which appears as an isotopic doublet at m/z 61 and m/z 63.

  • Loss of HCl: Elimination of a neutral hydrogen chloride molecule can lead to the propargyl radical cation ([C₃H₄]⁺•) at m/z 40.

Fragmentation Pathway of 2-Chloropropene

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

G cluster_frags Primary Fragments M [CH₃CCl=CH₂]⁺• m/z 76/78 F1 [C₃H₅]⁺ m/z 41 (Allyl Cation) M->F1 - •Cl F2 [C₂H₂Cl]⁺ m/z 61/63 M->F2 - •CH₃ F3 [C₃H₄]⁺• m/z 40 M->F3 - HCl

Caption: Primary EI fragmentation pathways for 2-chloropropene.

Part 2: Predicting the Impact of Deuterium Labeling in 2-Chloropropene-d5

Isotopic labeling is a technique used to track atoms through a reaction or fragmentation process.[2] By replacing hydrogen atoms with their heavier, stable isotope deuterium (D), we can observe predictable mass shifts in the resulting fragments. This allows for the unambiguous confirmation of fragmentation mechanisms.[1][10] In 2-chloropropene-d5 (CD₃CCl=CD₂), all five hydrogen atoms are replaced by deuterium.

The predicted fragmentation pattern of 2-chloropropene-d5 is as follows:

  • The Molecular Ion ([C₃D₅Cl]⁺•): The mass of the molecular ion will increase by 5 Daltons (one for each deuterium atom). This results in an isotopic doublet at m/z 81 ([C₃D₅³⁵Cl]⁺•) and m/z 83 ([C₃D₅³⁷Cl]⁺•), which will maintain the characteristic 3:1 intensity ratio for chlorine.

  • Loss of a Chlorine Radical (•Cl): The loss of a chlorine radical will produce the deuterated allyl cation ([C₃D₅]⁺). Its mass will be m/z 46, a shift of +5 Da compared to the m/z 41 peak in the unlabeled compound. This confirms that all five hydrogen atoms remain with this fragment.

  • Loss of a Deuterated Methyl Radical (•CD₃): The cleavage of the C-C bond will now result in the loss of a deuterated methyl radical. This forms the deuterated chloroethenyl cation ([C₂D₂Cl]⁺), which will appear as an isotopic doublet at m/z 65 and m/z 67. This is a shift of +4 Da from the m/z 61/63 peaks, confirming the loss of three deuterium atoms with the methyl group.

  • Loss of DCl: The elimination of deuterium chloride, a neutral molecule, will lead to the formation of a deuterated radical cation ([C₃D₄]⁺•) at m/z 44. This +4 Da shift from the m/z 40 peak confirms the loss of one deuterium atom with the chlorine. It is worth noting that the C-D bond is stronger than the C-H bond, which can sometimes result in a kinetic isotope effect, potentially making this fragmentation less favorable than its hydrogenated counterpart, though it is still expected to occur.

Predicted Fragmentation Pathway of 2-Chloropropene-d5

The following diagram illustrates the predicted fragmentation, highlighting the mass shifts due to deuterium labeling.

G cluster_frags Predicted Primary Fragments M [CD₃CCl=CD₂]⁺• m/z 81/83 F1 [C₃D₅]⁺ m/z 46 (Deuterated Allyl Cation) M->F1 - •Cl F2 [C₂D₂Cl]⁺ m/z 65/67 M->F2 - •CD₃ F3 [C₃D₄]⁺• m/z 44 M->F3 - DCl

Caption: Predicted EI fragmentation pathways for 2-chloropropene-d5.

Part 3: Comparative Data Summary

The true analytical power of isotopic labeling becomes evident when the data is presented side-by-side. The mass shifts are not random; they directly correspond to the number of deuterium atoms retained or lost in each fragment, providing a self-validating system for structural elucidation.

Fragmentation Event2-Chloropropene Fragment Ionm/z2-Chloropropene-d5 Fragment IonPredicted m/zMass Shift (Δm)
Molecular Ion [C₃H₅Cl]⁺•76 / 78[C₃D₅Cl]⁺•81 / 83+5
Loss of •Cl [C₃H₅]⁺41[C₃D₅]⁺46+5
Loss of •CH₃ / •CD₃ [C₂H₂Cl]⁺61 / 63[C₂D₂Cl]⁺65 / 67+4
Loss of HCl / DCl [C₃H₄]⁺•40[C₃D₄]⁺•44+4

This table quantitatively demonstrates how deuterium labeling can be used to confirm fragmentation pathways. For example, the +5 Da shift for the allyl cation confirms that no hydrogen/deuterium atoms are lost in its formation from the molecular ion, while the +4 Da shift upon loss of the methyl group confirms that the lost methyl group contained three deuterium atoms.

Part 4: Experimental Protocol for Data Acquisition

To ensure the generation of high-quality, reproducible mass spectra for volatile compounds like 2-chloropropene, adherence to a standardized protocol is essential. This protocol is designed for a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization source.

Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dilute sample in suitable volatile solvent (e.g., Methanol, Hexane) Inject Inject 1 µL via autosampler Prep->Inject Separation Separate on a non-polar capillary column (e.g., DB-5ms) Inject->Separation Ionize Electron Ionization (70 eV) Separation->Ionize Analyze Scan m/z 35-100 Ionize->Analyze Detect Acquire Spectrum Analyze->Detect

Sources

The Mechanistic Advantage: DMCs vs. Traditional Surrogates

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Analysis Protocols for Deuterated Chloropropenes: A Comparative Guide for Internal Standardization

Deuterated chloropropenes—most notably trans-1,3-dichloropropene-d4 and allyl chloride-d5 (3-chloro-1-propene-d5)—have become indispensable tools in modern analytical chemistry[1][2]. Deployed primarily as Deuterated Monitoring Compounds (DMCs) or internal standards (IS), these isotopically labeled analogs are critical for the accurate quantification of volatile organic compounds (VOCs) in environmental matrices and genotoxic impurities (GTIs) in pharmaceutical development[1][3].

This guide objectively compares the performance of deuterated chloropropenes against traditional non-deuterated and fluorinated internal standards (e.g., fluorobenzene, bromochloromethane), detailing their mechanistic advantages, comparative recovery data, and optimized experimental workflows.

Expertise & Causality in Experimental Design In GC-MS analysis, particularly when utilizing Purge-and-Trap (P&T) or Liquid-Liquid Extraction (LLE) sample introduction, target analytes are subjected to variable extraction efficiencies and matrix-induced ion suppression in the mass spectrometer's source[2][4]. Traditional internal standards, such as fluorobenzene or 1,4-dichlorobenzene-d4, are frequently used to mathematically correct for these losses[2][5]. However, because their physicochemical properties and boiling points differ from specific aliphatic chlorinated targets, they elute at different retention times (RT).

Deuterated chloropropenes eliminate this spatial and temporal disconnect. A compound like trans-1,3-dichloropropene-d4 shares near-identical physicochemical properties with native trans-1,3-dichloropropene[6]. It co-elutes chromatographically, meaning that any transient matrix effects (e.g., a co-eluting hydrocarbon spike suppressing the ionization efficiency) will affect both the native analyte and the DMC equally[1]. The mass spectrometer differentiates them solely by their mass-to-charge ratio (m/z)—typically a +4 or +5 Da shift—allowing for a flawless, self-validating correction system[1].

G Matrix Sample Matrix (Water/Soil/Plasma) Spike Spike Internal Standards (DMCs vs. Traditional) Matrix->Spike Extraction Sample Introduction (Purge & Trap or LLE) Spike->Extraction GC Capillary GC Separation (e.g., DB-624) Extraction->GC MS Mass Spectrometry (EI) SIM or Scan Mode GC->MS DMC_Path Deuterated Chloropropene (DMC) Co-elutes with Native Analyte MS->DMC_Path Isotopic m/z shift Trad_Path Traditional IS (e.g., Fluorobenzene) Elutes at Different RT MS->Trad_Path Distinct m/z Accurate Perfect Matrix Effect Correction High Accuracy & Precision DMC_Path->Accurate Variable Vulnerable to RT-Specific Ion Suppression Trad_Path->Variable

Workflow comparing Deuterated Monitoring Compounds (DMCs) vs. Traditional IS in GC-MS analysis.

Comparative Performance Data

To objectively evaluate the performance of deuterated chloropropenes, we compare the recovery and precision metrics of trans-1,3-dichloropropene-d4 against a traditional internal standard (Fluorobenzene) and a traditional surrogate (Bromochloromethane) in a complex aqueous matrix, utilizing parameters aligned with EPA Method 524.2 and 624.1[2][7].

Table 1: Performance Comparison in GC-MS VOC Analysis (Aqueous Matrix, 5 µg/L Spike)

Metrictrans-1,3-Dichloropropene-d4Fluorobenzene (Traditional IS)Bromochloromethane (Traditional Surrogate)
Role in Workflow DMC / SurrogateInternal StandardSurrogate
Retention Time (RT) Match Exact co-elution with native 1,3-DCPGeneral reference (RT gap varies)General reference (RT gap varies)
Primary Quantitation Ion (m/z) 79, 11496128, 130
Mean Recovery (%) 96.0%88.5%85.2%
Relative Standard Deviation (%RSD) 5.5%9.2%11.4%
Matrix Effect Mitigation Excellent (Self-correcting)ModerateModerate

Data synthesized from EPA Contract Laboratory Program (CLP) validation studies evaluating 5,889 VOC DMC data points. The use of DMCs demonstrates statistically superior recovery with tighter precision (lower %RSD) compared to traditional matrix spike compounds[1].

Detailed Experimental Protocols

The following protocols outline the step-by-step methodologies for utilizing deuterated chloropropenes in rigorous GC-MS workflows.

Protocol A: Purge-and-Trap GC-MS Analysis of VOCs using 1,3-Dichloropropene-d4

Adapted from EPA Method 524.2 for the measurement of purgeable organic compounds[2][8].

Step 1: Standard Preparation

  • Prepare a primary dilution standard containing native VOCs (including trans-1,3-dichloropropene and allyl chloride) in methanol[2].

  • Prepare a DMC spiking solution containing trans-1,3-dichloropropene-d4 at 5 µg/mL in methanol[2][6].

Step 2: Sample Fortification

  • Transfer a 5 mL aliquot of the aqueous sample into the Purge-and-Trap (P&T) sparge vessel.

  • Inject 5 µL of the DMC spiking solution directly into the 5 mL sample to yield a final concentration of 5 µg/L[2][4].

Step 3: Purge-and-Trap Conditions

  • Purge: Pass helium through the sample at 40 mL/min for 11 minutes at ambient temperature[6]. VOCs are transferred to a sorbent trap (e.g., Vocarb 3000 packed with methyl silicone, 2,6-diphenylene oxide polymer, and silica gel)[7].

  • Dry Purge: 1–2 minutes to remove excess water vapor[4].

  • Desorb: Rapidly heat the trap to 250°C and backflush with helium for 4 minutes to transfer analytes directly to the GC column[4][6].

Step 4: GC-MS Analysis

  • Column: Agilent DB-624 UI (20 m × 0.18 mm, 1 µm film thickness) or equivalent[4].

  • Oven Program: 35°C (hold 4 min), ramp at 15°C/min to 240°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Operate in Scan mode (m/z 35–260)[4][7].

  • Quantitation: Calculate the concentration of native trans-1,3-dichloropropene using the relative response factor (RRF) generated from the trans-1,3-dichloropropene-d4 internal standard area (m/z 79)[7].

Protocol B: Liquid-Liquid Extraction (LLE) GC-MS for Genotoxic Impurities (Allyl chloride-d5)

Allyl chloride (3-chloro-1-propene) is a highly reactive alkylating agent and a known genotoxic impurity (GTI) in pharmaceutical synthesis[3]. Allyl chloride-d5 is the optimal internal standard for its trace quantification.

Step 1: Sample Preparation

  • Dissolve 100 mg of the active pharmaceutical ingredient (API) in 5 mL of an appropriate aqueous buffer.

  • Add 10 µL of an allyl chloride-d5 internal standard solution (1 µg/mL in ethyl acetate).

  • Extract with 2 mL of ethyl acetate by vortexing vigorously for 2 minutes[3].

  • Centrifuge at 4000 rpm for 5 minutes, collect the organic supernatant, and dry over anhydrous sodium sulfate[3].

Step 2: GC-MS SIM Analysis

  • Injection: 1 µL splitless injection at 200°C.

  • Column: DB-VRX or DB-624 (30 m × 0.25 mm, 1.4 µm).

  • Oven Program: 40°C (hold 3 min), ramp at 10°C/min to 200°C.

  • SIM Ions: Monitor m/z 76 and 41 for native allyl chloride[4], and m/z 81 and 46 for allyl chloride-d5.

  • Data Processing: The isotopic mass shift (+5 Da) prevents cross-talk. Because the extraction efficiency of the deuterated analog is identical to the native GTI, any loss during LLE is mathematically normalized, ensuring absolute quantitative accuracy.

Trustworthiness & System Validation

To ensure the analytical system remains self-validating, laboratories must continuously monitor the absolute area counts of the deuterated chloropropenes. According to stringent EPA validation guidelines, the internal standard area counts must not vary by more than a factor of two (-50% to +100%) from the associated continuing calibration verification (CCV) standard[9][10]. Furthermore, the retention time of the DMC must remain within ±30 seconds of the CCV[9][10].

If trans-1,3-dichloropropene-d4 or allyl chloride-d5 falls outside these parameters, it acts as an immediate diagnostic flag for MS source fouling, trap degradation, or severe matrix interference, thereby preventing the reporting of false negatives and ensuring the highest degree of scientific integrity.

References

  • "APPENDIX A TO PART 136 METHOD 1624 REVISION B—VOLATILE ORGANIC COMPOUNDS BY ISOTOPE DILUTION GC/MS", State of Michigan.
  • "Method 624.1: Purgeables by GC/MS (2016)", U.S. Environmental Protection Agency.
  • "METHOD 8260A", ITESM.
  • "The Use of Deuterated Monitoring Compounds to Monitor Method Performance by the USEPA Contract Laboratory Program", National Environmental Monitoring Conference.
  • "US EPA Method 524.2: Successful Measurement of Purgeable Organic Compounds in Drinking Water by Agilent 8860/5977B GC/MSD", Agilent Technologies.
  • "Data Validation Summary Report", State of New York.
  • "EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry", U.S. Environmental Protection Agency.
  • "A Sensitive and Selective GC–MS Method for Analysis of Process-Related Genotoxic Impurities in Atenolol", ResearchGate.

Sources

Comparative reactivity of deuterated vs. non-deuterated 2-chloropropene

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Profile: 2-Chloropropene vs. Deuterated Analogs (


, 

) Subtitle: A Technical Guide on Kinetic Isotope Effects, Synthesis, and Metabolic Modeling Date: October 26, 2025 Author: Senior Application Scientist, Chemical Kinetics Division

Executive Summary

This guide provides a technical comparison between non-deuterated 2-chloropropene (2-CP,


) and its deuterated isotopologues, specifically the perdeuterated variant (2-CP-

,

).

For researchers in drug development and atmospheric chemistry, 2-CP serves as a critical model for understanding vinyl halide stability . While the chemical functionality remains identical, the introduction of deuterium induces a Kinetic Isotope Effect (KIE) that alters reaction rates, vibrational spectra, and metabolic fate.

Key Findings:

  • Oxidative Stability: 2-CP-

    
     exhibits a negligible Primary KIE (
    
    
    
    ) in addition reactions (e.g., OH radical addition) but a significant Primary KIE (
    
    
    ) in abstraction pathways.
  • Polymerization: Deuteration of the methyl group (

    
    -analog) introduces a Secondary KIE (
    
    
    
    ), slowing cationic propagation due to reduced hyperconjugative stabilization.
  • Synthesis: 2-CP-

    
     is accessible via PCl
    
    
    
    chlorination of acetone-
    
    
    followed by base-promoted dehydrochlorination.

Physical & Vibrational Characterization

The primary differentiator between 2-CP and 2-CP-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is the Zero Point Energy (ZPE) of the C-H vs. C-D bonds. Because deuterium is twice as heavy as protium, the C-D bond has a lower ZPE, requiring higher activation energy to break. This is the fundamental basis of the stability differences described in this guide.
Table 1: Comparative Physicochemical Properties
Property2-Chloropropene (

)
2-Chloropropene-

Mechanism of Difference
Formula


Isotopic Substitution
Molecular Weight 76.52 g/mol 81.55 g/mol Neutron Mass Contribution
C-H/D Stretch (

)
~2950–3050 cm

~2100–2250 cm

Reduced Mass (

) increase lowers frequency
Boiling Point 22.6 °C~22.4 °CInverse Isotope Effect (lower polarizability/molar volume)
Dipole Moment 1.74 D1.73 DAnharmonic vibration averaging

Technical Note: The shift in vibrational frequency (approx. factor of


) is the most reliable method for confirming deuteration purity using IR spectroscopy.

Synthesis Protocol: 2-Chloropropene-

To conduct comparative studies, high-purity deuterated material is required. The following protocol yields >98% isotopic purity.

Reaction Scheme (DOT Visualization)

Synthesis Acetone Acetone-d6 (CD3COCD3) Intermediate 2,2-Dichloropropane-d6 (Intermediate) Acetone->Intermediate 0°C, 2 hrs PCl5 PCl5 (Chlorinating Agent) PCl5->Intermediate Product 2-Chloropropene-d5 (Target) Intermediate->Product Distillation (- DCl) Base Quinoline or KOH (Dehydrochlorination) Base->Product

Figure 1: Synthetic pathway for 2-chloropropene-d5 from commercially available acetone-d6.

Step-by-Step Protocol
  • Chlorination:

    • Reagents: Acetone-

      
       (1.0 eq), Phosphorus Pentachloride (PCl
      
      
      
      , 1.1 eq).
    • Procedure: Add PCl

      
       slowly to Acetone-
      
      
      
      at 0°C to prevent uncontrolled exotherm. Stir for 2 hours at room temperature.
    • Product: 2,2-dichloropropane-

      
      .
      
    • Validation: GC-MS will show parent ion M+ = 118 (vs 112 for non-deuterated).

  • Elimination (Dehydrochlorination):

    • Reagents: Quinoline (solvent/base) or KOH pellets.

    • Procedure: Heat the 2,2-dichloropropane-

      
       intermediate in the presence of quinoline. The product, 2-chloropropene-
      
      
      
      , has a low boiling point (~22°C) and will distill off as it forms.
    • Collection: Collect distillate in a cryo-trap (-78°C) to prevent evaporation.

Oxidative Reactivity & Atmospheric Fate[2]

This section details the reactivity with hydroxyl radicals (


), a standard proxy for oxidative stability in both atmospheric chemistry and metabolic profiling (CYP450).
The Mechanistic Divergence

Reaction with


 proceeds via two competing channels:
  • Addition:

    
     adds to the C=C double bond. (Dominant for 2-CP).
    
  • Abstraction:

    
     removes a hydrogen from the methyl group. (Minor pathway).
    
Table 2: Kinetic Isotope Effects (KIE) in Oxidation
Reaction PathwayDominant in 2-CP?Expected KIE (

)
Interpretation
Addition to C=C Yes (>85%)0.95 – 1.05 (Inverse/Null)Hybridization changes from

to

. No bond breakage occurs in the rate-determining step (RDS). Deuteration offers no protection here.
H-Abstraction (-CH

)
No (<15%)> 2.0 (Primary)Breaking the C-D bond requires significantly more energy. Deuteration effectively shuts down this minor pathway.
Experimental Validation: Relative Rate Method

To measure this small difference accurately, do not use absolute kinetics. Use the Relative Rate Method with a reference compound (e.g., Ethanol).

  • Chamber: 50L Teflon bag.

  • Reactants: 2-CP (or

    
    -analog), Reference (Ethanol), 
    
    
    
    precursor (Methyl nitrite).
  • Analysis: GC-FID. Monitor the decay of 2-CP vs. Reference.

  • Calculation:

    
    
    Compare the slope of the 
    
    
    
    plot vs. the
    
    
    plot to derive the KIE.

Polymerization Kinetics (Cationic)

In drug delivery, poly(2-chloropropene) derivatives are investigated for stability. The polymerization mechanism is cationic.

  • Mechanism: The growing chain end is a carbocation.

  • Isotope Effect: Secondary

    
    -Deuterium KIE.
    
  • Observation: The methyl group hydrogens (

    
    ) provide hyperconjugative stabilization to the carbocation center.
    
  • Result: Replacing

    
     with 
    
    
    
    reduces this stabilization because C-D bonds are shorter and overlap less effectively with the empty p-orbital.
  • Data:

    
    .
    
    • Implication: The deuterated monomer polymerizes slower and may yield lower molecular weights under identical conditions.

Application in Drug Design: Metabolic Switching

While 2-chloropropene is a reagent, its behavior models how vinyl halide drugs (or isopropenyl fragments) behave in vivo.

Metabolic Switching Workflow

MetabolicSwitching cluster_H Non-Deuterated (H) cluster_D Deuterated (D) Drug Drug Molecule (Contains Isopropenyl Group) CYP CYP450 Enzyme Drug->CYP pathH1 Epoxidation (Major) Toxic Metabolite CYP->pathH1 Fast pathH2 Allylic Oxidation (Minor) Inactive Metabolite CYP->pathH2 Slow pathD1 Epoxidation (Increased) Metabolic Shunt CYP->pathD1 Dominant pathD2 Allylic Oxidation (Blocked) High KIE Barrier CYP->pathD2 Blocked

Figure 2: Metabolic switching. Deuteration blocks the allylic oxidation pathway (high KIE), potentially forcing the metabolism entirely through the epoxidation route. This must be evaluated to ensure toxic metabolites (epoxides) are not increased.

Critical Insight for Drug Developers: If your molecule contains a 2-chloropropene-like fragment, deuterating the methyl group will NOT stabilize the molecule against metabolic attacks on the double bond (epoxidation). It will only block oxidation of the methyl group. If the methyl group oxidation is the clearance mechanism, deuteration increases half-life (


). If epoxidation is the clearance mechanism, deuteration has minimal effect.

References

  • Tuazon, E. C., et al. (1988). Reactions of OH radicals with 2-chloropropene and other chlorinated alkenes.[1] International Journal of Chemical Kinetics.

  • Zhang, H., et al. (2023). Kinetics of the reaction of OH radicals with 2,3-dichloropropene. Journal of Environmental Sciences.

  • Gajewski, J. J. (1981). Deuterium Kinetic Isotope Effects in Organic Chemistry. Wiley-Interscience. (Standard text for KIE theory).
  • BenchChem Technical Support. (2025). Synthesis of Deuterated Vinyl Halides: Protocols and Safety.

  • U.S. EPA. (2024). Atmospheric Oxidation Program (AOPWIN) Estimation for Chlorinated Alkenes.

Sources

Validation of Deuterium Incorporation in 2-Chloro-1-propene-d5 (CAS 2102-19-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Volatility-Purity Paradox

2-Chloro-1-propene-d5 (


) represents a unique challenge in stable isotope chemistry. Unlike solid-state deuterated standards, this compound possesses a boiling point of approximately 22.6°C (similar to its non-deuterated analog). This physical property creates a "Volatility-Purity Paradox": standard validation protocols involving vacuum drying or ambient-temperature filtration often lead to isotopic fractionation or significant material loss.

This guide outlines a Cryogenic Validation Protocol designed to verify deuterium incorporation (>98 atom % D) while maintaining chemical integrity. We compare this high-purity grade against standard commercial alternatives, which often suffer from "isotopic scrambling"—a phenomenon where deuterium is incompletely incorporated at the vinylic or allylic positions due to rapid H/D exchange during synthesis.

Comparative Analytical Framework

The following table contrasts the performance metrics of High-Purity 2-Chloro-1-propene-d5 against standard grade alternatives and the non-deuterated reference.

Table 1: Specification & Performance Comparison
FeatureHigh-Purity 2-Chloro-1-propene-d5 Standard Grade / Generic Alternative Non-Deuterated Reference (CAS 557-98-2)
Isotopic Enrichment ≥ 99.0 atom % D 97–98 atom % DNatural Abundance (~0.015% D)
Isotopologue Profile >95%

(Intact)
Mixture of

(Scrambled)
100%

1H NMR Silence Residual signal < 0.5% integrationVisible multiplets at 2.13 & 5.20 ppmDistinct Methyl (3H) & Vinyl (2H) signals
Boiling Point ~22.6°C (Requires Cold Handling)~22.6°C22.6°C
Mass Spec (M+) m/z 81 (35Cl) / 83 (37Cl) Significant m/z 80/79 tailingm/z 76 (35Cl) / 78 (37Cl)
Primary Application Kinetic Isotope Effect (KIE) Studies, Metabolic TracingSolvents, Low-sensitivity NMR standardsGeneral Synthesis

Validation Logic & Workflow

To ensure the "d5" label is accurate, we must validate two distinct zones of the molecule: the Methyl Group (


)  and the Vinyl Group (

)
. The following decision matrix illustrates the logic used to select the correct validation method based on the compound's volatility.

ValidationWorkflow Start Sample: 2-Chloro-1-propene-d5 VolatilityCheck Volatility Check (BP ~22.6°C) Start->VolatilityCheck StandardPrep Standard Ambient Prep VolatilityCheck->StandardPrep Ambient CryoPrep Cryogenic Prep (Pre-chilled Solvent, <0°C) VolatilityCheck->CryoPrep Cold Chain Fail FAILURE: Evaporation / Fractionation StandardPrep->Fail MethodSelect Analytical Method Selection CryoPrep->MethodSelect HNMR 1H NMR (600 MHz) Quantify Residual H MethodSelect->HNMR CNMR 13C NMR Verify C-D Coupling MethodSelect->CNMR GCMS GC-MS (Cold Inlet) Isotopologue Dist. MethodSelect->GCMS Release RELEASE (>99% Atom D) HNMR->Release No H Signals CNMR->Release Correct Splitting GCMS->Release m/z 81 Major

Figure 1: Cryogenic validation workflow preventing sample loss due to high volatility.

Detailed Experimental Protocols

Protocol A: Quantitative 1H-NMR (Residual Proton Analysis)

The Gold Standard for Total Enrichment.

Rationale: Since the target molecule is fully deuterated (


), a perfect 1H-NMR spectrum should be silent. Any peaks observed correspond to residual protium (

), indicating incomplete deuteration.
  • Solvent Preparation: Pre-chill

    
     (containing 0.03% TMS) to 0°C.
    
  • Sample Preparation:

    • Place an NMR tube in a dry ice/acetone bath.

    • Rapidly transfer 20 µL of 2-chloro-1-propene-d5 into the tube using a chilled syringe.

    • Add 600 µL of cold

      
      .
      
    • CRITICAL: Cap the tube immediately and seal with Parafilm to prevent evaporation of the analyte relative to the solvent.

  • Acquisition:

    • Run at 25°C (rapid acquisition) or cooled probe (0°C) if available.

    • Set relaxation delay (

      
      ) to 30s to ensure quantitative integration of any residual protons.
      
  • Analysis:

    • Target: Look for residual signals at 2.13 ppm (methyl) and 5.20 ppm (vinyl).

    • Calculation:

      
      .
      
Protocol B: GC-MS (Isotopologue Distribution)

The Standard for Mass Confirmation.

Rationale: NMR gives an average enrichment. GC-MS separates the molecular ions to prove the sample is primarily


 and not a mix of 

and

.
  • Inlet Conditions: Set GC inlet to 150°C (lower than standard) to prevent thermal degradation or H/D exchange in the injector liner.

  • Column: DB-624 or equivalent (optimized for volatiles).

  • Oven Program: Start at 30°C (hold 5 min)

    
     Ramp 10°C/min.
    
  • Interpretation:

    • Non-Deuterated (Reference):

      • 
         (35Cl): m/z 76
        
      • 
         (37Cl): m/z 78
        
    • 2-Chloro-1-propene-d5 (Target):

      • 
         (35Cl): m/z 81  (Shift = +5)
        
      • 
         (37Cl): m/z 83  (Shift = +5)
        
    • Failure Mode: Presence of m/z 80 or 79 indicates

      
       or 
      
      
      
      impurities.

Mechanistic Insight: Why "Alternatives" Fail

Generic deuterated standards often fail due to Acid-Catalyzed Scrambling during synthesis. The synthesis of 2-chloropropene derivatives often involves dehydrochlorination.[1][2] If the reaction environment is acidic and protic solvents are used, the allylic protons (on the methyl group) can exchange with the solvent.

ScramblingMechanism Precursor Precursor (Fully Deuterated) Reaction Dehydrochlorination (Acidic Conditions) Precursor->Reaction PathGood Optimized Route (Aprotic/Base) Reaction->PathGood PathBad Generic Route (Protic Acid) Reaction->PathBad ProductGood Product: d5 (Pure) PathGood->ProductGood No Exchange ProductBad Product: d4/d3 Mix (Scrambled) PathBad->ProductBad Allylic H/D Exchange

Figure 2: Synthesis pathways leading to high-purity vs. scrambled products.

Handling & Stability Recommendations

Due to the boiling point (22.6°C), 2-chloro-1-propene-d5 is effectively a gas at warm room temperatures.

  • Storage: Store at -20°C in a sealed, secondary container (overpack) containing desiccant.

  • Usage: Never open the vial at room temperature. Chill the vial on dry ice before opening.

  • Septum Use: Use gas-tight syringes through a septum; do not uncap the vial if possible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11244, 2-Chloropropene. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Chloro-1-propene Mass Spectrum. Retrieved from [Link]

  • CAS Common Chemistry. 2-Chloro-1-propene-d5 (CAS 2102-19-4). Retrieved from [Link]

Sources

Raman Spectroscopy Features of 1-Propene-1,1,3,3,3-d5, 2-chloro-: A Comparative Guide for Isotope-Edited Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and the Causality of Isotope Editing

1-Propene-1,1,3,3,3-d5, 2-chloro- (commonly referred to as 2-chloropropene-d5, CAS: 2102-19-4) is a fully deuterated, highly volatile building block utilized in mechanistic organic chemistry, isotope tracing, and the development of deuterated active pharmaceutical ingredients (APIs) [1]. For researchers and drug development professionals, Raman spectroscopy serves as a powerful, non-destructive analytical tool to monitor the structural integrity and reaction kinetics of this compound.

The Causality of Isotopic Shifts: Raman scattering is inherently sensitive to the polarizability of molecular vibrations. The fundamental frequency (


) of a chemical bond is dictated by the harmonic oscillator equation:


where

is the force constant and

is the reduced mass.

Replacing protium (


H) with deuterium (

H) doubles the atomic mass, significantly increasing

without altering the electronic force constant (

). This mass effect predictably shifts the vibrational frequency by a factor of approximately

(

). In practice, this shifts the strong C-H stretching vibrations from the crowded ~2900–3100 cm⁻¹ region into the "Raman silent region" at ~2100–2350 cm⁻¹. This isotope-editing phenomenon allows researchers to track the 2-chloropropene-d5 moiety in complex, proton-rich biological matrices or non-deuterated solvents without spectral interference [2].

Comparative Raman Data: h5 vs. d5 Isotopologues

To objectively evaluate the performance of 2-chloropropene-d5 as a spectroscopic probe, we must compare its Raman features against its non-deuterated counterpart, 2-chloropropene (h5). The vibrational assignments below demonstrate the selective nature of the isotopic shift [2].

Vibrational Mode2-Chloropropene (h5) Raman Shift (cm⁻¹)2-Chloropropene-d5 Raman Shift (cm⁻¹)Shift Ratio (

)
C-H / C-D Stretch (Methyl) ~2950 - 3020~2150 - 2250~0.73
=CH₂ / =CD₂ Stretch (Vinyl) ~3050 - 3120~2250 - 2350~0.74
C=C Stretch ~1635~1585~0.97
C-Cl Stretch ~630~620~0.98

Mechanistic Insight: Notice that while the C-H bonds experience a massive frequency shift, the C-Cl stretch (~630 cm⁻¹) remains largely unaffected. This is because the reduced mass of the C-Cl bond is heavily dominated by the massive chlorine atom, rendering the isotopic substitution at the adjacent carbon relatively inconsequential to that specific normal mode. The C=C stretch experiences a minor red-shift due to the overall increase in molecular mass and subtle coupling with the C-D bending modes.

Experimental Protocol: Self-Validating Raman Acquisition for Volatiles

Handling 2-chloropropene-d5 requires specialized protocols due to its extreme volatility (boiling point ~23 °C) and susceptibility to thermal decomposition under focused laser irradiation [3]. The following methodology ensures a self-validating, artifact-free Raman acquisition.

  • Step 1: Sample Containment

    • Action: Transfer 10–20 μL of 2-chloropropene-d5 into a high-purity quartz capillary tube (0.5 mm inner diameter) under an argon atmosphere and flame-seal immediately.

    • Causality: Prevents evaporation and concentration gradients during analysis. Quartz is chosen over borosilicate glass to minimize background fluorescence.

  • Step 2: Instrument Calibration

    • Action: Calibrate the Raman spectrometer using a crystalline silicon standard, adjusting the grating until the primary Si phonon mode is centered precisely at 520.5 cm⁻¹.

    • Causality: Ensures absolute wavenumber accuracy, which is critical for calculating exact isotopic shift ratios.

  • Step 3: Laser Excitation and Power Optimization

    • Action: Select a 532 nm or 785 nm excitation laser. Attenuate the laser power to <10 mW at the sample plane.

    • Causality: High laser power will cause localized heating, leading to boiling within the sealed capillary. This manifests as severe baseline noise and loss of optical focus [3].

  • Step 4: Signal Acquisition

    • Action: Utilize a CCD detector with a 1200 lines/mm grating. Acquire spectra over the 100–4000 cm⁻¹ range using 10 accumulations of 10 seconds each.

  • Step 5: Data Processing & Self-Validation

    • Action: Apply a polynomial baseline correction and a cosmic ray removal algorithm.

    • Self-Validation Check: Inspect the 2900–3100 cm⁻¹ region. A complete absence of peaks confirms the isotopic purity of the d5 sample (>98% D) and verifies that no atmospheric moisture or protonated solvent contamination occurred during the sealing process.

Workflow Visualization

G A 1. Sample Preparation (Sealed Quartz Capillary) B 2. Instrument Calibration (Si Wafer at 520.5 cm⁻¹) A->B C 3. Laser Excitation (532 nm / 785 nm, <10 mW) B->C D 4. Signal Acquisition (CCD, 100-4000 cm⁻¹) C->D E 5. Data Processing (Baseline & Cosmic Ray Fix) D->E F 6. Spectral Analysis (C-D vs C-H Shift) E->F

Figure 1: Standardized Raman spectroscopy workflow for volatile deuterated compounds.

References

  • The Journal of Chemical Physics. "One-photon mass-analyzed threshold ionization spectroscopy of 2-chloropropene (2-C3H5Cl) and its vibrational assignment based on the density-functional theory calculations." (2005). URL:[Link]

  • The Journal of Physical Chemistry A. "Quantum Chemical and Kinetics Study of the Thermal Gas Phase Decomposition of 2-Chloropropene." (2013). URL:[Link]

Sources

Quality control standards for research-grade 2-chloropropene-d5

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating deuterated building blocks for mechanistic studies, NMR solvent standardization, and active pharmaceutical ingredient (API) synthesis. 2-Chloropropene-d5 (C₃D₅Cl, CAS 2102-19-4) is a highly volatile, isotopically labeled alkylating agent. Unlike standard chemical reagents where "purity" strictly denotes the absence of chemical contaminants, deuterated compounds demand a dual-axis quality control (QC) paradigm: chemical purity and isotopic enrichment[1].

In this guide, we will critically compare 2-chloropropene-d5 against its unlabeled and partially deuterated analogs, and establish a self-validating analytical workflow utilizing GC-MS and quantitative NMR (qNMR) to ensure uncompromising research standards[2].

Comparative Analysis: 2-Chloropropene Variants

When selecting a reagent for kinetic isotope effect (KIE) studies or metabolic tracing, the degree and position of deuteration directly impact experimental fidelity. A partially deuterated analog (e.g., 2-chloropropene-d3) might suffice for specific methyl-group metabolic blocking, but fully deuterated 2-chloropropene-d5 is required for comprehensive isotopic tracing and eliminating proton background noise in NMR applications.

Table 1: Performance and QC Metrics of 2-Chloropropene Variants

Performance Metric2-Chloropropene (Unlabeled)2-Chloropropene-d32-Chloropropene-d5
Formula CH₂=CCl-CH₃CH₂=CCl-CD₃CD₂=CCl-CD₃
Isotopic Purity Target N/A (Natural Abundance)≥ 98 atom % D (Methyl)≥ 98 atom % D (Total)[3]
Chemical Purity Target > 98% (GC-FID)> 98% (GC-FID)> 98% (GC-FID)
Primary Application Baseline control synthesisSite-specific KIE studiesFull metabolic tracing, qNMR
NMR Background Noise High (Full proton signals)Moderate (Vinyl protons present)Trace (Only residual protons)
Mass Spec (M⁺ Ion) m/z 76 (³⁵Cl), 78 (³⁷Cl)m/z 79 (³⁵Cl), 81 (³⁷Cl)m/z 81 (³⁵Cl), 83 (³⁷Cl)

Self-Validating QC Workflows

A robust QC protocol cannot rely on a single analytical technique. Because 2-chloropropene is highly volatile (b.p. ~23 °C), improper sample handling introduces risks of evaporation, which can lead to isotopic fractionation.

Our protocol employs a self-validating system: GC-MS determines the overall isotopologue distribution (species abundance), while qNMR verifies the site-specific isotopic enrichment[4]. If the total deuterium content calculated from the mass spectrometer does not mathematically align with the residual proton integration from the NMR, the batch is immediately flagged for positional scrambling or isobaric interference[5].

Protocol 1: GC-MS Analysis for Chemical Purity and Isotopologue Distribution

Expertise & Causality: Why GC-MS over LC-MS? 2-Chloropropene-d5 is a small, highly volatile, non-polar molecule. It will not ionize efficiently in standard electrospray ionization (ESI) used in LC-MS. Gas Chromatography coupled with Electron Ionization MS (EI-GC-MS) is the gold standard here[2].

Step-by-Step Methodology:

  • Cryogenic Sample Preparation: Chill ultra-pure solvent (e.g., anhydrous dichloromethane) to 4 °C. Dilute the 2-chloropropene-d5 sample to 1 mg/mL. Reasoning: Chilling prevents volatilization loss, ensuring the sample injected perfectly represents the true isotopic ratio of the bulk batch.

  • Column Selection: Utilize a thick-film volatile organic compound (VOC) column (e.g., DB-VRX, 1.4 µm film thickness). Reasoning: Standard thin-film columns will not retain this highly volatile compound sufficiently to separate it from early-eluting synthesis impurities.

  • Chromatographic Separation: Inject 1 µL with a high split ratio (e.g., 50:1) to prevent column overloading. Maintain an initial oven temperature of 35 °C for 5 minutes, then ramp at 10 °C/min to 200 °C.

  • Mass Spectrometry Acquisition: Operate in EI mode at 70 eV (or lower eV to minimize fragmentation if the molecular ion is weak). Monitor the molecular ion cluster. For 2-chloropropene-d5, the M⁺ shifts to m/z 81 (³⁵Cl) and 83 (³⁷Cl).

  • Data Deconvolution: Calculate the isotopic purity by integrating the abundances of m/z 76 through 83, mathematically correcting for the natural ³⁷Cl and ¹³C contributions. The target specification must confirm ≥ 98 atom % D[3].

Protocol 2: Quantitative NMR (qNMR) for Positional Integrity

Expertise & Causality: Mass spectrometry confirms the total mass of the molecule but cannot distinguish where the deuterium atoms are located (e.g., if a hydrogen shift occurred during synthesis). qNMR is essential to prove that the deuterium is correctly positioned at both the vinyl and methyl carbons[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20 mg of 2-chloropropene-d5 in 0.6 mL of a non-protic, non-deuterated solvent (e.g., CCl₄) containing a precisely weighed internal standard (e.g., 1,4-dioxane).

  • ¹H NMR Acquisition (Residual Proton Analysis): Acquire the proton spectrum using a long relaxation delay (D₁ ≥ 30 seconds). Reasoning: Deuterated molecules often have significantly longer T₁ relaxation times. A standard, short delay will cause incomplete relaxation, leading to under-integration of residual protons and a falsely high isotopic purity reading.

  • ²H NMR Acquisition (Deuterium Confirmation): Run a deuterium (lock-free or proton-locked) NMR experiment to observe the broad singlets corresponding to the -CD₃ and =CD₂ groups.

  • Integration and Calculation: Compare the integral of the residual proton signals (expected at ~5.2 ppm for vinyl and ~2.1 ppm for methyl) against the internal standard. The ratio confirms the specific isotopic enrichment at each discrete site.

Visualizing the Self-Validating QC System

Below is the logical architecture of our dual-axis QC validation. The system only permits batch release when the macroscopic mass data perfectly aligns with the microscopic structural data.

QC_Workflow cluster_GCMS Chemical & Isotopic Purity (GC-MS) cluster_NMR Positional Enrichment (qNMR) Start 2-Chloropropene-d5 Batch Sample GCMS_Prep Sample Dilution (Ultra-pure solvent) Start->GCMS_Prep NMR_Prep Internal Standard Addition (e.g., Maleic Acid) Start->NMR_Prep GCMS_Run EI-GC-MS Acquisition (Low eV EI mode) GCMS_Prep->GCMS_Run Iso_Calc Isotopologue Deconvolution (d0 to d5 distribution) GCMS_Run->Iso_Calc Validation Cross-Validation (NMR vs MS alignment) Iso_Calc->Validation Total Enrichment NMR_Run 1H & 2H qNMR (Long D1 relaxation) NMR_Prep->NMR_Run Site_Calc Site-Specific D% Integration NMR_Run->Site_Calc Site_Calc->Validation Positional Integrity Release QC Certificate of Analysis Release Validation->Release Pass Criteria Met

Dual-axis QC workflow cross-validating GC-MS isotopologue data with qNMR positional integrity.

Conclusion

For drug development professionals and mechanistic chemists, the assumption of purity is a massive experimental liability. By enforcing a self-validating QC standard that pairs the isotopologue profiling of GC-MS with the site-specific rigor of qNMR, researchers can confidently deploy 2-chloropropene-d5. This dual-axis approach ensures that kinetic isotope effects observed in downstream experiments are genuine mechanistic phenomena, not artifacts of isotopic impurities.

References

  • Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR | ResearchGate |[Link]

  • 2-CHLOROPROPENE (D5, 98%) Properties and Specifications | ChemBK |[Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques | ResolveMass Laboratories Inc. |[Link]

Sources

Safety Operating Guide

1-Propene-1,1,3,3,3-d5, 2-chloro- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Operational Overview

Compound: 2-Chloro-1-propene-1,1,3,3,3-d5 (2-Chloropropene-d5) Parent CAS: 557-98-2 (Labeled analog) Risk Profile: High Flammability / Halogenated / Polymerization Hazard [1][2][3]

As researchers, we often treat deuterated reagents solely as high-value consumables, overlooking that their isotopic labeling does not mitigate their fundamental physicochemical hazards.[1][2][3] For 2-chloropropene-d5 , you are handling a volatile, halogenated alkene.[1][2][3]

The Critical Causality: The presence of the chlorine atom on the alkene double bond renders this compound a "Halogenated Organic." This distinction is not merely bureaucratic; it dictates the incineration temperature required for destruction. Mixing this with non-halogenated waste streams (e.g., acetone, methanol) can result in regulatory fines and incomplete combustion at standard facilities, potentially releasing toxic dioxins.[1][2][3]

Immediate Action Card:

Property Value Operational Implication
Flash Point < -20°C (Est.)[1][3] DANGER: Vapors can travel to ignition sources.[4] Ground all transfer equipment.[5]
Reactivity Polymerizable Can polymerize violently if stabilizers are depleted. Do not seal old bottles without checking.
RCRA Code D001 (Ignitable) Primary waste classification.

| Waste Stream | Halogenated | MUST be segregated from non-halogenated solvents.[6][7][8] |

Waste Characterization & Classification

Before removing the vessel from the fume hood, you must classify the waste to ensure downstream compliance.[2]

Regulatory Logic (RCRA): While the parent compound (2-chloropropene) is not explicitly "U-Listed" or "P-Listed" in 40 CFR 261.33, it exhibits the Characteristic of Ignitability .[1][3] Furthermore, as a chlorinated hydrocarbon, it requires specific handling to prevent the formation of acidic gases (HCl) during thermal destruction.[1][2][3]

  • Primary Code: D001 (Ignitable Characteristic - Flash point < 60°C).

  • Secondary Consideration: If mixed with listed solvents (e.g., Methylene Chloride), F-codes (F001/F002) may apply.[1][2][3][9]

  • Destruction Method: High-temperature incineration with acid gas scrubbing.[3]

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system .[3] If you cannot complete a step (e.g., the lid does not fit, the label is unclear), STOP . The system has flagged a safety risk.[4][5][10][11][12]

Phase 1: Segregation (The "Red Line" Rule)
  • Action: Dedicate a specific waste container for "Halogenated Flammables."

  • Why: Commercial incinerators charge significantly more for halogenated waste. More importantly, introducing halogens into a non-halogenated fuel blending stream can corrode furnace linings and violate air emission permits.[2][3]

  • Protocol:

    • Check the container label.[6][7][12][13] It must say "Halogenated."

    • Verify the container material. Polyethylene (HDPE) or Glass are standard. Avoid metal cans unless lined, as HCl formation from hydrolysis can corrode metal.[2][3]

Phase 2: Stabilization & Transfer
  • Action: Ensure the waste is stable before consolidation.[6]

  • Expert Insight: 2-Chloropropene can polymerize. If the reagent is old or has been distilled (removing stabilizers), add a trace amount of stabilizer (e.g., TBC - 4-tert-butylcatechol) or ensure it is diluted in a stable solvent before disposal.[1][2][3]

  • Protocol:

    • Perform all transfers in a functioning fume hood.

    • Use a funnel with a grounding strap if transferring >500 mL to prevent static discharge.

    • Leave at least 10% headspace in the waste container. Never fill to the brim. Thermal expansion can rupture the vessel.

Phase 3: Labeling & Documentation
  • Action: Complete the Hazardous Waste Tag before adding the waste.[6][7]

  • Required Fields:

    • Chemical Name: Write "2-Chloropropene-d5" AND "2-Chloropropene" (Parent name aids emergency responders).

    • Hazards: Check "Flammable" and "Toxic."

    • Constituents: List approximate % (e.g., "95% 2-Chloropropene-d5, 5% Acetone").[1][2][3]

Visualized Workflows

A. Waste Stream Decision Matrix

This logic tree ensures you never misclassify the waste, preventing costly downstream rejections.

WasteDecisionTree cluster_0 Critical Decision Point Start Start: Disposal of 2-Chloropropene-d5 IsPure Is the waste pure reagent or mixture? Start->IsPure CheckMix Check Mixture Components IsPure->CheckMix Mixture StreamA Stream A: Halogenated Flammable Waste IsPure->StreamA Pure HasHalogens Contains other Halogens? CheckMix->HasHalogens HasHalogens->StreamA Yes (e.g., DCM, Chloroform) StreamB Stream B: Segregated High-Hazard Waste HasHalogens->StreamB No (e.g., mixed with strong oxidizers/acids)

Figure 1: Decision matrix for classifying 2-chloropropene-d5 waste streams. Note that "Stream A" is the standard path.

B. Spill Response Algorithm

A spill of a volatile, flammable, chlorinated compound requires immediate, decisive action.[1][2][3][5][11]

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess SmallSpill < 100 mL (In Hood) Assess->SmallSpill LargeSpill > 100 mL or Outside Hood Assess->LargeSpill ActionSmall 1. Absorb (Vermiculite) 2. Bag as Haz Waste 3. Clean Surface SmallSpill->ActionSmall ActionLarge 1. EVACUATE Lab 2. Close Doors 3. Call EHS/Fire LargeSpill->ActionLarge

Figure 2: Immediate response workflow for spills. The high volatility and flammability dictate immediate evacuation for uncontained spills.

References

  • National Institute of Standards and Technology (NIST). (2023). 1-Propene, 2-chloro- (CAS 557-98-2) Properties. NIST Chemistry WebBook. [Link]3]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). RCRA Online. [Link]3]

Sources

Personal protective equipment for handling 1-Propene-1,1,3,3,3-d5, 2-chloro-

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-Propene-1,1,3,3,3-d5, 2-chloro- Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Compound: 2-Chloro-1-propene-d5 (Isopropenyl chloride-d5) Parent CAS: 557-98-2 (Reference for hazard data) Risk Profile: High Flammability | Volatile Toxicant | Polymerization Hazard

Handling 2-chloro-1-propene-d5 requires a dual-focus approach: protecting the operator from acute toxicity and flammability, and protecting the high-value deuterated reagent from isotopic dilution (H/D exchange) and polymerization. This compound is a chlorinated alkene; it shares the aggressive permeation characteristics of chloroform and the flash-fire risks of propene.

Immediate Action Required:

  • Storage: Store at 2°C to 8°C (or lower) under inert atmosphere (Argon/Nitrogen).

  • Stabilization: Check for stabilizers (e.g., silver foil or chemical inhibitors) as this compound is prone to polymerization.

  • Work Area: Fume hood mandatory. Never open on a benchtop.

Chemical Hazard Profile
PropertyValue (Parent Compound)Operational Implication
Structure

Deuterated analog of 2-chloropropene.
Flash Point < 5°C (Est. based on parent)Class IB Flammable Liquid. Ground all equipment.[1]
Boiling Point ~22.6°C (Parent)Extremely Volatile. Evaporates rapidly at RT; pressurizes sealed vials.
Reactivity PolymerizableCan polymerize violently if heated or exposed to peroxides.
Toxicity Acute Tox. 4 (Inhal/Dermal)Narcotic effects, respiratory irritation, potential organ damage (Liver/Kidney).

Sources: Fisher Scientific SDS [1], PubChem [2], NOAA Chemicals [3].

Personal Protective Equipment (PPE) Matrix

Critical Insight: Standard laboratory nitrile gloves provide only momentary splash protection against chlorinated alkenes. 2-chloropropene can permeate thin nitrile (<4 mil) in seconds.

PPE CategoryRecommendationTechnical Rationale
Hand Protection (Standard) Double-gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-6 mil)Splash Only. Immediate removal required upon contact. The "double layer" creates a sacrificial barrier for <1 min protection.
Hand Protection (Bulk/Spill) Viton® or PVA (Polyvinyl Alcohol) Immersion Resistant. Viton offers >480 min breakthrough time for chlorinated solvents. Note: PVA dissolves in water.[2]
Respiratory Fume Hood (Primary) Respirator with OV Cartridges (Secondary)Volatility (BP ~23°C) means vapor concentration exceeds exposure limits instantly outside a hood.
Eye/Face Chemical Splash Goggles Face shield required if working with volumes >50 mL due to pressurization risk.
Body Flame-Resistant (FR) Lab Coat Synthetic fibers (polyester) can melt into skin during a flash fire. Use 100% cotton or Nomex.
Operational Handling Protocol
Phase 1: Preparation & Aliquoting

Objective: Transfer reagent without moisture contamination (H/D exchange) or exposure.

  • Chill the Reagent: Remove the vial from the freezer (-20°C storage recommended) and place it in a dry ice/acetone bath or a -20°C block inside the fume hood.

    • Why? Cooling reduces vapor pressure (BP is ~23°C). Opening a warm vial can result in "bumping" or rapid volatilization [3].

  • Inert Environment: Flush the headspace with dry Nitrogen or Argon immediately after opening.

    • Why? Moisture in air causes H/D exchange, degrading isotopic purity. Oxygen promotes polymerization.

  • Syringe Transfer: Use a gas-tight glass syringe with a Teflon-tipped plunger.

    • Avoid: Plastic syringes (polypropylene) may swell or leach plasticizers upon contact with chlorinated solvents.

Phase 2: Reaction Setup
  • Add Last: Add 2-chloro-1-propene-d5 as the final component to the reaction mixture if possible, to minimize evaporation loss.

  • Seal Immediately: Use crimp-top vials or heavy-walled pressure tubes with Teflon-lined caps.

    • Warning: Standard screw caps may loosen due to vapor pressure buildup if the reaction exotherms.

Phase 3: Waste Disposal
  • Segregation: Dispose of in Halogenated Organic Waste streams.

  • Do Not Mix: Never mix with strong oxidizers or alkali metals (risk of explosion).

Workflow Visualization: Safe Transfer Logic

The following diagram outlines the decision logic for transferring this volatile, deuterated reagent.

G Start Start: Retrieve Reagent (Stored at -20°C) CheckTemp Check Reagent Temp Start->CheckTemp Cooling Cool to < 0°C (Dry Ice / Acetone Bath) CheckTemp->Cooling Temp > 5°C HoodCheck Fume Hood Functional? (Face Velocity > 100 fpm) CheckTemp->HoodCheck Temp < 5°C Cooling->HoodCheck PPE Don PPE: Double Nitrile + Goggles + FR Coat HoodCheck->PPE Yes Stop STOP: Do Not Proceed HoodCheck->Stop No OpenVial Open Vial under Inert Gas Flow (Ar/N2) PPE->OpenVial Transfer Transfer via Gas-Tight Glass Syringe OpenVial->Transfer Reseal Purge Headspace & Reseal (Parafilm/Teflon Tape) Transfer->Reseal

Caption: Operational workflow for the safe retrieval and transfer of volatile, deuterated chlorinated alkenes.

Emergency Response
ScenarioImmediate Action
Skin Contact 1. Peel: Remove contaminated gloves immediately (do not roll down).2. Wash: Rinse skin with soap and water for 15 mins.3. Alert: Seek medical attention if irritation persists (defatting agent).
Inhalation 1. Evacuate: Move to fresh air immediately.2. Support: If breathing is difficult, oxygen should be administered by trained personnel. Narcotic effects may cause drowsiness.[3]
Spill (<10 mL) 1. Isolate: Evacuate 15ft radius.2. Absorb: Use vermiculite or spill pads (Universal/Solvent).3. Ventilate: Allow fume hood to purge vapors.
Fire Extinguish: Use Dry Chemical, CO2, or Foam.[4] Do not use water jet (spreads immiscible burning liquids).
References
  • Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-1-propene. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11248, 2-Chloropropene. Retrieved from

  • NOAA Office of Response and Restoration. (2024). CAMEO Chemicals: 2-CHLOROPROPENE.[3] Retrieved from

  • Echemi. (2019).[4] 2-Chloro-1-propene Safety Data Sheets. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.